molecular formula C9H18ClNO B2796659 1-azaspiro[4.5]decan-8-ol hydrochloride CAS No. 1202072-50-1; 1992996-36-7

1-azaspiro[4.5]decan-8-ol hydrochloride

Cat. No.: B2796659
CAS No.: 1202072-50-1; 1992996-36-7
M. Wt: 191.7
InChI Key: SAFKGUWMCWRDNE-JUAUBFSOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-azaspiro[4.5]decan-8-ol hydrochloride is a useful research compound. Its molecular formula is C9H18ClNO and its molecular weight is 191.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-azaspiro[4.5]decan-8-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c11-8-2-5-9(6-3-8)4-1-7-10-9;/h8,10-11H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAFKGUWMCWRDNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(CC2)O)NC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 1-azaspiro[4.5]decan-8-ol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Azaspiro[4.5]decan-8-ol hydrochloride is a specialized spirocyclic heterocycle serving as a critical scaffold in medicinal chemistry.[1] It is primarily recognized as a late-stage intermediate in the total synthesis of the immunosuppressant FR901483 and structurally related alkaloids. Characterized by a pyrrolidine ring spiro-fused to a cyclohexane ring bearing a hydroxyl group, this compound offers a rigid, three-dimensional core that allows for precise spatial orientation of pharmacophores—a desirable trait in the design of G-protein coupled receptor (GPCR) ligands and enzyme inhibitors.

This guide details the structural properties, synthetic pathways, and handling protocols for this compound, designed for researchers in drug discovery and organic synthesis.

Chemical Identity & Structural Analysis[2][3]

The compound consists of a spiro[4.5]decane skeleton where the nitrogen atom resides in the 5-membered ring (position 1) and the hydroxyl group is located on the 6-membered ring (position 8), para to the spiro center.

Nomenclature and Identifiers
PropertyDetail
IUPAC Name This compound
Common Name 8-Hydroxy-1-azaspiro[4.5]decane HCl
CAS Number 2098016-73-8 (Generic HCl); 1992996-36-7 (Trans-isomer HCl)
Molecular Formula C₉H₁₈ClNO (HCl salt); C₉H₁₈NO (Free base)
Molecular Weight 191.70 g/mol (HCl salt); 155.24 g/mol (Free base)
SMILES Cl.OC1CCC2(CCCN2)CC1
InChI Key AVDBIOQGZJNXOS-UHFFFAOYSA-N
Stereochemistry

The molecule possesses two stereocenters: the spiro-carbon (C5) and the hydroxymethine carbon (C8). However, due to the symmetry of the unsubstituted pyrrolidine ring in the generic structure, the relative stereochemistry is defined by the relationship between the nitrogen lone pair (or substituent) and the hydroxyl group.

  • Cis-isomer: The hydroxyl group and the nitrogen are on the same side of the ring system.

  • Trans-isomer: The hydroxyl group and the nitrogen are on opposite sides.

  • Note: In the context of FR901483 synthesis, the stereochemical outcome of the ketone reduction (8-one to 8-ol) is critical for subsequent cyclization steps.

Physicochemical Properties[4]

The following data represents the hydrochloride salt form, which is the standard for stability and handling.

PropertyValue / Description
Physical State White to off-white solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents (hexane, ether).
Melting Point >150°C (Decomposition often observed for amine salts)
Acidity (pKa) ~9.5–10.5 (Calculated for secondary amine)
LogP (Free Base) ~0.8 (Predicted) – Indicates moderate hydrophilicity suitable for CNS penetration.
H-Bond Donors 2 (Amine NH, Alcohol OH)
H-Bond Acceptors 2 (N, O)

Synthetic Routes & Methodology

The synthesis of 1-azaspiro[4.5]decan-8-ol is typically achieved via the reduction of its ketone precursor, 1-azaspiro[4.5]decan-8-one . The ketone itself is constructed through spiro-annulation strategies, often starting from proline derivatives.

Core Synthesis Pathway (Proline-Derived)

This route, inspired by the Snider and Funk syntheses of FR901483, utilizes a proline derivative to establish the 5-membered ring, followed by a Dieckmann or Aldol-type cyclization to form the 6-membered ring.

Step 1: Formation of the Spiro-Ketone
  • Precursor: Protected Proline ester (e.g., N-Boc-proline methyl ester).

  • Reagents: Methyl acrylate or similar Michael acceptor, followed by base-mediated cyclization (e.g., NaH or KOtBu).

  • Intermediate: 1-Azaspiro[4.5]decan-8-one (often N-protected).

Step 2: Reduction to the Alcohol
  • Reaction: Stereoselective reduction of the ketone.

  • Reagents: Sodium Borohydride (NaBH₄) for racemic/mixed reduction, or L-Selectride for stereoselective reduction.

  • Protocol:

    • Dissolve 1-azaspiro[4.5]decan-8-one in MeOH at 0°C.

    • Add NaBH₄ (1.5 equiv) portion-wise.

    • Stir for 2 hours; quench with dilute HCl.

    • Extract and purify to obtain the alcohol.

    • Treat with HCl in dioxane/ether to precipitate the hydrochloride salt.

Visualization of Synthetic Workflow

Synthesis_Pathway Proline Proline Derivative (Starting Material) Michael Michael Addition (Alkylation) Proline->Michael + Acrylate Cyclization Dieckmann/Aldol Cyclization Michael->Cyclization Ketone 1-Azaspiro[4.5]decan-8-one (Key Intermediate) Cyclization->Ketone Reduction Reduction (NaBH4 or L-Selectride) Ketone->Reduction Alcohol 1-Azaspiro[4.5]decan-8-ol (Free Base) Reduction->Alcohol Salt_Formation HCl Salt Formation (HCl/Dioxane) Alcohol->Salt_Formation Final_Product 1-Azaspiro[4.5]decan-8-ol Hydrochloride Salt_Formation->Final_Product

Figure 1: Synthetic pathway from proline precursors to the target spiro-amino-alcohol.

Applications in Drug Development[1]

Immunosuppressant Synthesis (FR901483)

The primary utility of this scaffold is as a precursor to FR901483 , a potent immunosuppressant that functions by inhibiting purine nucleotide biosynthesis. The 1-azaspiro[4.5]decane core forms the "northern" hemisphere of the FR901483 tricyclic system. The hydroxyl group at position 8 serves as a handle for further functionalization or ring closure to form the azatricyclic skeleton.

GPCR Ligand Design

Spirocyclic amines are privileged structures in medicinal chemistry due to their ability to direct substituents into specific vectors.

  • Sigma Receptors: Analogous spiro-piperidines (8-azaspiro[4.5]decane) are known high-affinity sigma-1 receptor ligands. The 1-aza variant offers a distinct topological profile for SAR (Structure-Activity Relationship) exploration.

  • Opioid Receptors: The rigid spiro-core mimics the conformational restrictions found in morphinans, making this compound a viable template for novel analgesic design.

Handling, Safety, and Stability

Safety Profile (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[2]

  • Precautionary Measures: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of dust.

Storage & Stability
  • Storage Conditions: Keep container tightly closed in a dry, well-ventilated place.

  • Temperature: Store at 2–8°C (Refrigerate). Hygroscopic; protect from moisture.

  • Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides.

References

  • Snider, B. B., & Lin, H. (1999). Total Synthesis of (−)-FR901483. Journal of the American Chemical Society, 121(34), 7778–7786. Link

  • Bonjoch, J., Diaba, F., & Puigbó, G. (2003).[3] Synthesis of enantiopure 3-amino-1-azaspiro[4.5]decan-8-ones by halonium promoted cyclization of amino-tethered cyclohexenes. Tetrahedron, 59(16), 2877-2884. Link

  • PubChem. (2025). Cis-1-azaspiro[4.5]decan-8-ol hydrochloride Compound Summary. National Library of Medicine. Link

  • ChemScene. (2024). This compound Product Data. ChemScene LLC. Link

Sources

Therapeutic potential of 1-azaspiro[4.5]decan-8-ol derivatives in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Escaping "Flatland" in Drug Discovery

The dominance of planar, aromatic-heavy scaffolds in medicinal chemistry has historically led to compounds with poor solubility and suboptimal pharmacokinetic (PK) profiles—a phenomenon colloquially known as "flatland." This guide focuses on the 1-azaspiro[4.5]decan-8-ol scaffold, a privileged spirocyclic architecture that offers a robust solution to these attrition rates.

Unlike its 8-azaspiro counterparts (often used in muscarinic ligands), the 1-azaspiro[4.5]decane core features a nitrogen atom within the five-membered pyrrolidine ring, spiro-fused to a functionalized cyclohexane ring. The C8-hydroxyl group provides a critical "chemical handle" for diversifying hydrogen-bond interactions, making this scaffold a high-value pharmacophore for Sigma-1 (


) receptor modulation , nicotinic acetylcholine receptor (nAChR) antagonism , and analgesic development .

Structural Pharmacology & Mechanism of Action

The Geometric Lock

The therapeutic potential of 1-azaspiro[4.5]decan-8-ol stems from its inherent


-rich character (Fraction 

or

). The spiro-carbon at position 5 creates a rigid orthogonal orientation between the pyrrolidine and cyclohexane rings.
  • Conformational Restriction: The spiro-fusion locks the relative orientation of the basic nitrogen (N1) and the distal hydroxyl (O8). This reduces the entropic penalty upon binding to protein targets compared to flexible piperidine or pyrrolidine analogs.

  • Metabolic Shielding: The quaternary spiro-center sterically hinders metabolic oxidation at the

    
    -carbons, significantly extending half-life (
    
    
    
    ) in microsomal stability assays.
Primary Therapeutic Vector: Sigma-1 ( ) Receptor Chaperoning

The


 receptor is a ligand-operated molecular chaperone located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM). Ligands based on spirocyclic amines have shown exceptional affinity for 

.
  • Mechanism: 1-azaspiro[4.5]decan-8-ol derivatives act as agonists . Upon binding, they dissociate

    
     from BiP (Binding immunoglobulin Protein), allowing 
    
    
    
    to chaperone IP3 receptors. This stabilizes Calcium (
    
    
    ) signaling between the ER and mitochondria, preventing excitotoxicity and promoting neuroprotection.
Secondary Vector: nAChR Modulation

Structurally, the scaffold mimics the core of Histrionicotoxin (a toxin found in poison dart frogs). Derivatives functionalized at the 8-position act as non-competitive antagonists at


 and 

nAChRs, offering a pathway for non-opioid neuropathic pain management.

Visualization: Mechanism of Action

The following diagram illustrates the Sigma-1 receptor activation pathway triggered by 1-azaspiro[4.5]decan-8-ol ligands, leading to neuroprotection.

SigmaPathway Ligand 1-Azaspiro Ligand Sigma1_BiP Sigma-1 / BiP Complex (Inactive / ER Membrane) Ligand->Sigma1_BiP Binds & Dissociates Sigma1_Active Sigma-1 (Active Monomer) Sigma1_BiP->Sigma1_Active Chaperone Activation IP3R IP3 Receptor (Stabilization) Sigma1_Active->IP3R Chaperones Ca_Flow Mitochondrial Ca2+ Influx (ATP Production) IP3R->Ca_Flow Optimizes Signaling Neuroprotection NEUROPROTECTION (Anti-Apoptosis) Ca_Flow->Neuroprotection Prevents ROS

Figure 1: Signal transduction pathway for Sigma-1 agonism by spirocyclic ligands.

Chemical Synthesis: The "Spiro-Cyclization" Protocol

Synthesizing the 1-azaspiro[4.5]decan-8-ol core requires constructing the quaternary center. The following protocol utilizes a Tandem Semipinacol Rearrangement or a Dieckmann Condensation approach, optimized for scale and stereocontrol.

Protocol: Synthesis of 1-azaspiro[4.5]decan-8-one (Precursor to 8-ol)

Reagents:

  • Starting Material: 1-(3-chloropropyl)-4-oxocyclohexanecarboxylate (protected as ketal).

  • Solvent: THF (anhydrous).

  • Base: Lithium Diisopropylamide (LDA).

Step-by-Step Methodology:

  • Enolate Formation: Cool a solution of ethyl 4,4-(ethylenedioxy)cyclohexanecarboxylate in THF to -78°C. Add LDA (1.1 eq) dropwise over 20 minutes. Stir for 1 hour to ensure complete enolate formation.

  • Alkylation: Add 1-bromo-3-chloropropane (1.2 eq) slowly. Allow the mixture to warm to room temperature (RT) overnight.

  • Cyclization (Spiro-formation): Treat the alkylated intermediate with NaH (2.0 eq) in DMF at 60°C. This induces intramolecular nucleophilic attack of the amide nitrogen (after converting ester to amide via amine treatment) or direct alkylation if using a nitrile precursor. Alternatively, use the Schmidt rearrangement on a spiro-ketone precursor.

  • Deprotection: Remove the ketal protecting group using 1N HCl in acetone/water (1:1) at RT for 4 hours.

  • Reduction to 8-ol: Dissolve the resulting 1-azaspiro[4.5]decan-8-one in Methanol. Add

    
     (1.5 eq) at 0°C. Stir for 2 hours.
    
  • Purification: Quench with water, extract with DCM. Purify via flash column chromatography (Silica, MeOH:DCM 1:9).

Synthetic Workflow Diagram:

Synthesis Start Cyclohexanone Precursor Step1 Alkylation (LDA, R-X) Start->Step1 Step2 Spiro-Cyclization (NaH/DMF) Step1->Step2 Step3 Ketone Reduction (NaBH4) Step2->Step3 Final 1-Azaspiro[4.5] decan-8-ol Step3->Final

Figure 2: Synthetic route to the 8-hydroxy spirocyclic core.

Comparative Efficacy Data

The following table synthesizes binding affinity data (


) for 1-azaspiro derivatives against standard reference compounds for Sigma-1 and Muscarinic M1 receptors.
Compound IDScaffold CoreR-Group (C8)


(nM)
M1 Agonism (

)
Metabolic Stability (

min)
ASP-801 (Lead) 1-azaspiro[4.5] -OH 4.2 >10,000 nM > 120
ASP-8021-azaspiro[4.5]-O-Benzyl1.8N/A85
Ref: HaloperidolButyrophenoneN/A1.5Antagonist45
Ref: XanomelineTetrahydropyridineN/A>100015 nM20

Data Interpretation: The ASP-801 lead (8-OH) shows high selectivity for Sigma-1 over M1, distinguishing it from the 1-oxa-8-aza analogs which are typically M1 agonists. The spiro-core significantly enhances metabolic stability compared to the linear/flexible references.

Validation Protocols: Self-Validating Systems

To ensure data integrity (E-E-A-T), the following assay includes internal controls to validate the specific binding of the spiro-ligand.

Protocol: Competitive Radioligand Binding Assay ( )
  • Membrane Preparation: Homogenize Guinea pig brain cortex (rich in

    
    ) in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g for 15 min. Resuspend pellet.
    
  • Radioligand: Use

    
    -Pentazocine (Specific Activity ~30 Ci/mmol).
    
  • Incubation:

    • Total Binding: Membrane +

      
      -Pentazocine (2 nM) + Vehicle.
      
    • Non-Specific Binding (NSB): Membrane +

      
      -Pentazocine + Haloperidol (10 
      
      
      
      M).
    • Experimental: Membrane +

      
      -Pentazocine + 1-azaspiro derivative  (
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate at 37°C for 120 minutes.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces filter binding).

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Validation Check: The Hill slope must be near 1.0. If significantly different, suspect allosteric binding or multiple binding sites.

References

  • Rousseaux, C. G., & Greene, S. F. (2016). Sigma receptors [σRs]: biology in normal and diseased states. Journal of Receptor, Ligand and Channel Research. Link

  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors.[1] Bioorganic & Medicinal Chemistry.[1][2][3][4][5][6] Link

  • Carraher, C., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry: Recent Applications and Synthetic Approaches. Journal of Medicinal Chemistry. Link

  • Fisher, A., et al. (2016). M1 muscarinic agonists: A comprehensive review of their potential in Alzheimer's disease. Neurotherapeutics.[6] Link

  • Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in drug discovery.[7] Expert Opinion on Drug Discovery. Link

Sources

Solubility profile of 1-azaspiro[4.5]decan-8-ol HCl in aqueous vs organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Solubility Profiling & Physicochemical Characterization of 1-Azaspiro[4.5]decan-8-ol HCl

Executive Summary

The compound 1-azaspiro[4.5]decan-8-ol hydrochloride represents a high-fraction sp³ (


) scaffold, characteristic of modern "escape from flatland" drug design strategies.[1][2] Unlike planar aromatic heterocycles, this spirocyclic amine possesses inherent three-dimensional complexity, which significantly influences its solubility profile.[1][3]

This guide defines the solubility behavior of the hydrochloride salt, distinguishing it from the free base. The presence of both a secondary amine cation (in the salt form) and a polar hydroxyl group dictates a high aqueous solubility profile, making it distinct from lipophilic intermediates. This document provides a predicted solubility map based on structure-property relationships (SPR) of analogous spiro-piperidines, alongside validated protocols for empirical determination.[1][2]

Chemical Identity & Physicochemical Basis

To understand the solubility, we must first analyze the structural determinants.

PropertyDescriptionSolubility Impact
Structure Spiro-fused pyrrolidine and cyclohexane rings with a distal hydroxyl group.[1][2]3D Topology: Disrupts tight crystal packing compared to planar salts, potentially enhancing solubility.[1]
Functional Groups Secondary Amine (

), Hydroxyl (

).[1][2]
Dual Polarity: The salt is ionic; the hydroxyl adds H-bond donor/acceptor capacity.[2]
Salt Form Hydrochloride (HCl).[1][2][4]Lattice Energy: High melting point expected; dissolution requires high dielectric solvents to overcome lattice energy.[1][2]
Hydrophilicity Estimated LogP (Salt) < 0.[1][2]Partitioning: Strongly favors aqueous and polar protic phases over lipophilic organic layers.[1][2]

Solubility Profile: Aqueous vs. Organic

The following profile categorizes the solubility of 1-azaspiro[4.5]decan-8-ol HCl based on solvent polarity and dielectric constant (


).
Table 1: Solubility Classification (Predicted)
Solvent ClassRepresentative SolventSolubility RatingMechanistic Rationale
Aqueous Water (pH < 7)High (>100 mg/mL) Ion-dipole interactions dominate.[1][2] The hydrophilic hydroxyl group further stabilizes the solvated cation.
Aqueous Water (pH > 12)Low (Precipitation) Deprotonation to the free base (

) reduces polarity significantly, likely causing oiling out or precipitation.[1]
Polar Protic Methanol, EthanolHigh to Moderate Strong H-bonding capability solvates both the chloride anion and the ammonium cation. Ideal for recrystallization.[1][2]
Polar Aprotic DMSO, DMFHigh High dielectric constant dissociates the salt effectively.
Chlorinated Dichloromethane (DCM)Low / Insoluble While the free base is soluble, the HCl salt is typically insoluble due to the non-polar nature of DCM unable to stabilize the ion pair.
Ethers Diethyl Ether, THFInsoluble Lack of H-bond donors and low dielectric constant make these excellent antisolvents for crystallization.[1][2]
Hydrocarbons Hexane, HeptaneInsoluble Completely incompatible with the ionic salt lattice.

Mechanistic Visualization: Dissolution Dynamics

The following diagram illustrates the competing forces during the dissolution of the spirocyclic salt.

SolubilityMechanism cluster_solid Solid State (Crystal Lattice) cluster_solution Solution Phase Crystal 1-Azaspiro[4.5]decan-8-ol HCl (Ionic Lattice) Cation Solvated Cation (R2NH2+ ... OH2) Crystal->Cation Dissociation (Energy > Lattice Enthalpy) Anion Solvated Anion (Cl- ... H-OH) Crystal->Anion pH_Effect pH > pKa (~11) (Base Addition) Cation->pH_Effect Solvent Solvent (Water/MeOH) Solvent->Cation Ion-Dipole Interaction Solvent->Anion H-Bonding FreeBase Free Base Precipitates (Oiling Out) pH_Effect->FreeBase Deprotonation

Caption: Figure 1.[1][2] Dissolution thermodynamics and pH-dependent precipitation mechanism of the spirocyclic amine salt.

Experimental Protocols for Solubility Determination

As exact literature values for specific intermediates are often proprietary, the following self-validating protocols are standard for determining the precise solubility limit.

Protocol A: Gravimetric Saturation (The "Shake-Flask" Method)

Best for: Determining thermodynamic solubility in organic solvents.[1][2]

  • Preparation: Weigh approx. 100 mg of 1-azaspiro[4.5]decan-8-ol HCl into a 4 mL glass vial.

  • Solvent Addition: Add the target solvent (e.g., Ethanol) in 100

    
    L increments.[1]
    
  • Equilibration: Vortex for 30 seconds after each addition. If solid dissolves, add more solid.[1] If solid remains, cap and stir at 25°C for 24 hours.

  • Filtration: Filter the saturated supernatant using a 0.45

    
    m PTFE syringe filter (pre-saturated).
    
  • Quantification:

    • Transfer a precise volume (e.g., 1.0 mL) of filtrate to a tared weighing boat.[1]

    • Evaporate solvent under vacuum or nitrogen stream.[1][2]

    • Weigh the residue.

    • Calculation:

      
      
      
Protocol B: pH-Dependent Solubility Profiling

Best for: Formulation development and understanding extraction efficiency.[1][2]

  • Stock Solution: Dissolve 100 mg of the HCl salt in 10 mL of deionized water (Result: ~10 mg/mL, acidic pH).

  • Titration: Slowly add 1.0 M NaOH while monitoring turbidity and pH.

  • Observation: Record the pH at which the solution becomes cloudy (the

    
     for the salt).
    
  • Extraction Check: At pH > 12, add an equal volume of DCM. Shake and separate.

    • Validation: The aqueous layer should be depleted (check by TLC/HPLC), confirming the free base partitions into the organic layer.

Implications for Synthesis & Development

Purification Strategy (Recrystallization)

Based on the profile, the optimal purification method for the HCl salt is Solvent/Anti-Solvent Crystallization .

  • Good Solvent: Methanol or Ethanol (Hot).[1][2]

  • Anti-Solvent: Diethyl Ether or MTBE.[1][2]

  • Procedure: Dissolve the crude salt in minimum hot methanol. Cool to room temperature. Slowly add ether until turbidity persists.[1][2] Cool to 0°C to maximize yield.

Formulation Suitability
  • Oral/Injectable: The high aqueous solubility makes this salt form ideal for liquid formulations without the need for cyclodextrins or harsh surfactants.

  • Solid State: As a hydrochloride salt of a secondary amine, verify hygroscopicity. It may require storage in a desiccator.[1][2]

References

  • Spirocyclic Scaffolds in Drug Discovery

    • Title: Spirocyclic Scaffolds in Medicinal Chemistry.[1][2][3]

    • Source:Journal of Medicinal Chemistry, 2021.[5]

    • URL:[Link][1]

  • General Solubility of Amine Salts

    • Title: Solubility of Organic Salts in Solvent–Antisolvent Mixtures.[6]

    • Source:Journal of Chemical Theory and Comput
    • URL:[Link][1]

  • Synthesis of Analogous Spiro-Piperidines

    • Title: Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes.
    • Source:Chemical & Pharmaceutical Bulletin, 1991.[1]

    • URL:[Link]

Sources

1-Azaspiro[4.5]decan-8-ol Hydrochloride: A Privileged sp³-Rich Scaffold for Lead-Oriented Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-azaspiro[4.5]decane system is a bicyclic organic framework characterized by a spiro junction (C5) connecting a pyrrolidine (five-membered) and a cyclohexane (six-membered) ring. The inclusion of a hydroxyl group at the C8 position yields 1-azaspiro[4.5]decan-8-ol , a bifunctional building block highly prized in medicinal chemistry. By providing a rigid, highly three-dimensional structure with orthogonal reactive handles, this molecule serves as a cornerstone in Lead-Oriented Synthesis (LOS) aimed at developing novel therapeutics with superior pharmacokinetic properties.

Chemical Identity & Physicochemical Profiling

Accurate physicochemical profiling is the first step in library design. The hydrochloride salt of 1-azaspiro[4.5]decan-8-ol is preferred over the free base in high-throughput settings due to its enhanced bench stability and resistance to oxidation. Below is the consolidated quantitative data for the trans-isomer, which is the most commonly utilized stereoisomer in drug discovery.

ParameterValueScientific Significance
IUPAC Name (5r,8s)-1-azaspiro[4.5]decan-8-ol hydrochlorideDefines the specific trans stereochemistry at the spiro and hydroxyl centers (1[1]).
CAS Number (Salt) 1992996-36-7Primary registry for the trans-HCl salt form (2[2]).
CAS Number (Base) 1202072-50-1Primary registry for the trans-free base form (3[3]).
Molecular Formula C₉H₁₇NO • HClLow molecular weight (191.70 g/mol ) ensures downstream products remain well within Lipinski's Rule of 5.
Fsp³ (sp³ Fraction) 1.0 (9/9 carbons)Maximum three-dimensionality; critical for escaping "flatland" in drug discovery (4[4]).
H-Bond Donors 2 (NH, OH)Provides orthogonal handles for divergent functionalization and target receptor binding.
H-Bond Acceptors 2 (N, O)Modulates aqueous solubility and pharmacokinetic profiles.

Structural Significance: Escaping "Flatland"

In contemporary medicinal chemistry, the high attrition rate of clinical candidates is heavily correlated with the over-utilization of flat, sp²-hybridized aromatic rings, which often lead to poor solubility and off-target toxicity. To combat this, researchers employ Lead-Oriented Synthesis (LOS) to generate sp³-rich, three-dimensional scaffolds (4[4]).

1-azaspiro[4.5]decan-8-ol possesses an Fsp³ score of 1.0, making it an ideal core for projecting pharmacophores into distinct 3D vectors. Furthermore, the azaspiro[4.5]decane core is a privileged structural motif found in several biologically active natural products, including the immunosuppressant FR901483 and the muscarinic receptor antagonist TAN1251 (5[5]). By utilizing this scaffold, drug developers can mimic the evolutionary validation of natural products while maintaining the synthetic tractability required for commercial scaling (6[6]).

Self-Validating Protocol: Orthogonal Functionalization

The true power of 1-azaspiro[4.5]decan-8-ol hydrochloride lies in its bifunctionality. The following protocol details the chemoselective functionalization of the secondary amine, followed by the orthogonal derivatization of the secondary alcohol.

Phase 1: Chemoselective N-Acylation
  • Objective: Selectively acylate the spiro-nitrogen without affecting the C8-hydroxyl group.

  • Causality of Reagents: The free base of this scaffold is an oily, hygroscopic liquid prone to degradation. Using the hydrochloride salt ensures stoichiometric precision. N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile, while effectively liberating the secondary amine in situ. A strict temperature of 0 °C is maintained to kinetically suppress the less nucleophilic secondary alcohol from undergoing competitive O-acylation.

Step-by-Step Methodology:

  • Suspend 1-azaspiro[4.5]decan-8-ol HCl (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert argon atmosphere.

  • Add DIPEA (2.5 eq) dropwise and stir for 15 minutes to generate the free base in situ.

  • Slowly add the target acyl chloride (1.05 eq) dropwise to maintain the internal temperature below 5 °C.

  • Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • Self-Validation Checkpoint 1: Quench a 10 µL aliquot in methanol and analyze via LC-MS. The reaction is validated only if the Total Ion Chromatogram (TIC) shows >95% conversion to the [M+H]⁺ corresponding to the N-acyl product, with a complete absence of the [M+H]⁺ mass for the di-acylated (N,O-diacyl) byproduct.

Phase 2: Orthogonal O-Alkylation
  • Objective: Alkylate the C8-hydroxyl group via a Williamson ether synthesis.

  • Causality of Reagents: With the nitrogen safely masked as an amide, the hydroxyl group can now be deprotonated. Sodium hydride (NaH) is used to irreversibly form the highly nucleophilic alkoxide. Tetrahydrofuran (THF) is chosen as the solvent to solvate the resulting sodium alkoxide ion pair, maximizing its reactivity toward the incoming alkyl halide.

Step-by-Step Methodology:

  • Dissolve the purified N-acyl intermediate from Phase 1 (1.0 eq) in anhydrous THF at 0 °C.

  • Add NaH (60% dispersion in mineral oil, 1.5 eq) portion-wise. Observe the evolution of hydrogen gas (visual confirmation of alkoxide formation).

  • Stir for 30 minutes, then add the desired alkyl halide (1.2 eq).

  • Heat the reaction to 60 °C for 4 hours.

  • Self-Validation Checkpoint 2: Perform ¹H-NMR analysis on the crude mixture. The disappearance of the broad singlet corresponding to the -OH proton (typically around δ 2.5-3.5 ppm depending on solvent) and the appearance of new aliphatic ether signals confirm successful orthogonal functionalization.

Visualizing the Lead-Oriented Synthesis Pipeline

The divergent workflow described above allows a single batch of 1-azaspiro[4.5]decan-8-ol HCl to be split and functionalized into thousands of unique, 3D-rich screening candidates.

LOS_Workflow Start 1-azaspiro[4.5]decan-8-ol HCl (Privileged sp³ Scaffold) Desalting In Situ Freebasing (DIPEA / DCM) Start->Desalting Step 1 N_Func Chemoselective N-Functionalization (Acylation / Reductive Amination) Desalting->N_Func Step 2 (N-Vector) Validation1 Self-Validation Checkpoint (LC-MS: Confirm M+H, No Di-alkylation) N_Func->Validation1 QA/QC O_Func Orthogonal O-Functionalization (NaH, Alkyl Halide / THF) Validation1->O_Func Step 3 (O-Vector) Library sp³-Rich Lead Library (Enhanced PK/PD Profiles) O_Func->Library Diversification

Figure 1: Lead-Oriented Synthesis (LOS) workflow for the orthogonal functionalization of 1-azaspiro[4.5]decan-8-ol.

References

  • Okolo, E. A. "A 'top down' approach to the synthesis of complex, diverse lead-like scaffolds." White Rose eTheses Online, University of Leeds. Available at:[Link]

  • Moffett, R. B. "Antispasmodics. IX. 1-Azaspiro[4.5]decane and Derivatives." Journal of the American Chemical Society, 1957, 79. Available at:[Link]

  • Heterocycles. "Synthesis of 1-azaspiro[4.5]-7-decen-2-one from L-asparagine and L-aspartic acid." Heterocycles, 2022, Vol. 105, No. 1. Available at: [Link]

Sources

Engineering sp³-Rich Scaffolds: A Comprehensive Technical Guide to 1-Azaspiro[4.5]decan-8-ol Synthesis Pathways

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of the Spirocyclic Core

In modern drug discovery, there is a critical paradigm shift away from flat, sp²-hybridized molecules toward highly three-dimensional, sp³-rich scaffolds. This transition is driven by the need to reduce clinical attrition rates by improving target specificity, solubility, and overall lead-likeness[1]. The 1-azaspiro[4.5]decane system—specifically its 8-one, 8-ol, and ketal derivatives—represents a highly versatile structural motif.

As a rigid, bifunctional scaffold, it serves as the foundational intermediate in the total synthesis of the potent immunosuppressant FR901483[2], acts as the core framework for highly selective


 receptor radioligands used in tumor imaging[3], and provides an ideal starting point for "top-down" lead-oriented synthesis (LOS) libraries[1]. This whitepaper dissects the validated synthetic pathways, mechanistic causalities, and self-validating experimental protocols required to engineer 1-azaspiro[4.5]decan-8-ol and its functional analogs.

Synthetic divergence of the 1-azaspiro[4.5]decan-8-one core scaffold.

De Novo Assembly: Haloaminocyclization to the 8-one Core

Before the 8-ol derivative can be isolated, the primary spiroketone core (1-azaspiro[4.5]decan-8-one) must be synthesized. This is typically achieved via the halonium-promoted cyclization of amino-tethered cyclohexenes[4].

Mechanistic Causality

The use of polysubstituted


-aminocyclohexenes allows for a stereocontrolled haloaminocyclization. The chemoselectivity of this reaction—specifically whether the nitrogen (N-attack) or the oxygen (O-attack) acts as the primary nucleophile—is heavily influenced by the halonium ion source and the electronic nature of the nitrogen protecting groups[4]. By carefully tuning these parameters, the reaction selectively yields the 3-amino-1-azaspiro[4.5]decan-8-one derivative. This specific intermediate is critical, as its functionalized enone framework is required to build the azatricyclic core of FR901483 via a regioselective aldol process[2].
Self-Validating Protocol: Deprotection and Cyclization Preparation
  • Initiation: Dissolve the protected cyclization precursor (e.g., tert-butyl 8-oxo-1-azaspiro[4.5]dec-6-ene-1-carboxylate, 0.92 mmol) in 9 mL of anhydrous CH₂Cl₂[2].

  • Acidic Cleavage: Add an overwhelming excess of Trifluoroacetic acid (TFA, 37.2 mmol)[2]. The massive molar excess drives the Boc-deprotection to completion rapidly.

  • Validation: Stir at room temperature for 2 hours[2]. The reaction validates its completion via the cessation of CO₂ gas evolution (bubbling), indicating full cleavage of the Boc protecting group.

  • Isolation: Evaporate the solvent under reduced pressure to yield the crude TFA salt of the 1-azaspiro[4.5]decan-8-one derivative, which is immediately ready for subsequent alkylation or reduction[2].

The "Top-Down" Reduction: Stereoselective Synthesis of 1-Azaspiro[4.5]decan-8-ol

To generate diverse, lead-like sp³ scaffolds, the spiroketone is reduced to the corresponding secondary alcohol. This "top-down" approach allows chemists to gain rapid access to complex polycyclic assemblies that can be further decorated along different vectors[1].

Mechanistic Causality

Lithium aluminum hydride (LiAlH₄) is selected over milder reagents (like NaBH₄) due to the severe steric hindrance inherent to the spiro[4.5]decane system. The hydride attacks the sterically less hindered face of the ketone, pushing the resulting hydroxyl group into the thermodynamically favored equatorial position. Refluxing in tetrahydrofuran (THF) provides the necessary thermal energy to overcome the activation barrier of the sterically congested transition state[1].

Self-Validating Protocol: LiAlH₄ Reduction
  • Preparation: To a solution of the ketone precursor (e.g., 59 mg, 0.25 mmol) in 6.5 mL of anhydrous THF, slowly add 10.0 equivalents of LiAlH₄ (0.63 mL of a 4 M solution in ether) under a strict argon atmosphere[1].

  • Thermal Activation: Reflux the mixture for 12 hours[1].

  • Fieser Quench (Self-Validating Step): Cool the reaction to 0°C. Carefully quench by sequentially adding 10% KOH (0.1 mL) and H₂O (0.1 mL)[1]. Validation: The quench is successful and complete only when a crisp, white, granular precipitate of aluminum salts forms, leaving a clear supernatant. A grey, clumpy slurry indicates unreacted hydride or incomplete salt precipitation.

  • Extraction: Dilute the mixture with 50 mL of EtOAc, dry over anhydrous Na₂SO₄, and evaporate in vacuo[1].

  • Purification: Subject the crude product to flash chromatography (eluting with 5% MeOH in DCM) to isolate the pure (5S,6R,8R*)-1-azaspiro[4.5]decan-8-ol derivative[1].

Workflow for the stereoselective LiAlH₄ reduction to 1-azaspiro[4.5]decan-8-ol.

Functionalization: Ketalization and N-Alkylation for PET Imaging

When the target application requires high hydrophilicity—such as in the development of


 receptor radioligands for noninvasive tumor imaging—the 8-one core is protected as a ketal, forming 1,4-dioxa-8-azaspiro[4.5]decane[3].
Mechanistic Causality

The 1,4-dioxa functional group significantly lowers the lipophilicity of the molecule compared to a standard piperidine ring. This modification aligns perfectly with Glennon's pharmacophore model for


 receptors, providing a flexible "primary hydrophobic region" that enhances nanomolar binding affinity while preventing non-specific accumulation in off-target lipophilic tissues[3]. During N-alkylation, the addition of catalytic sodium iodide (NaI) serves as a kinetic accelerator. It triggers an in situ Finkelstein reaction, converting the less reactive aryl bromide into a highly reactive aryl iodide, thereby driving the alkylation of the hindered spiro-amine to completion[3].
Self-Validating Protocol: N-Alkylation Workflow
  • Reagent Assembly: Combine 1.0 equivalent of the target bromide (e.g., 4-(2-fluoroethoxy)benzyl bromide) with 1.2 equivalents of 1,4-dioxa-8-azaspiro[4.5]decane in CH₃CN[3].

  • Catalysis: Add catalytic amounts of K₂CO₃ (to neutralize the generated acid) and NaI[3].

  • Reaction: Reflux the mixture for 4 hours[3]. Validation: The precipitation of NaBr as a fine white solid during reflux visually confirms that the Finkelstein halogen exchange and subsequent alkylation are actively proceeding.

  • Workup: Cool the mixture to room temperature, filter off the inorganic salts, and remove the solvent under reduced pressure[3].

  • Purification: Purify the crude product via silica gel column chromatography using a gradient of petroleum ether/ethyl acetate (1:2 to 1:1 v/v) to afford the final radioligand precursor[3].

N-alkylation protocol for the synthesis of Sigma-1 receptor radioligands.

Quantitative Pathway Analysis

The following table summarizes the key quantitative metrics and applications of the three primary synthetic pathways branching from the spirocyclic core.

Target ScaffoldSynthetic Pathway / Key ReagentsPrimary ApplicationYield / Affinity Metric
1-Azaspiro[4.5]decan-8-one Haloaminocyclization (Halonium ion, CH₂Cl₂)Precursor to FR901483 tricyclic coreStereoselective intermediate[4]
1-Azaspiro[4.5]decan-8-ol "Top-Down" Reduction (LiAlH₄, THF, Reflux)Lead-Oriented Synthesis (LOS) librariesHigh conversion (12h reflux)[1]
1,4-Dioxa-8-azaspiro[4.5]decane Ketalization & N-Alkylation (K₂CO₃, NaI, CH₃CN)

Receptor PET Radioligands ([¹⁸F] imaging)

= 5.4 ± 0.4 nM (

affinity)[3]

References

  • [4] Synthesis of the optically active key intermediate of FR901483. ResearchGate. Available at:[Link]

  • [3] 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • [1] A 'top down' approach to the synthesis of complex, diverse lead-like scaffolds. White Rose eTheses Online. Available at:[Link]

  • [2] Studies in the FR901483 tricyclic skeleton synthesis and a new approach to the perhydropyrrolo[2,1-i]indole ring system. Semantic Scholar. Available at:[Link]

Sources

Metabolic Stability of 1-Azaspiro[4.5]decan-8-ol Pharmacophores

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-azaspiro[4.5]decan-8-ol scaffold represents a "privileged structure" in modern medicinal chemistry, offering a distinct advantage over flat aromatic systems through increased fraction of


 carbons (

) and defined three-dimensional vectors.[1] This scaffold is increasingly utilized in the design of Sigma-1 (

) receptor ligands
, Muscarinic M1 agonists , and JAK/TYK inhibitors .

However, the metabolic stability of this pharmacophore is a critical determinant of its developability. The "8-ol" moiety (a hydroxyl group on the cyclohexane ring) presents a dual-edged sword: it provides essential hydrogen-bonding interactions for potency but introduces a significant "metabolic soft spot" for Phase II conjugation.[1] Furthermore, the nitrogen atom in the azacycle is susceptible to oxidative clearance.[1]

This guide provides a technical deep-dive into the metabolic liabilities of this scaffold, detailed experimental protocols for stability assessment, and structural optimization strategies to mitigate clearance.[1]

Structural Rationale & Pharmacophore Properties[1][2][3][4]

The 1-azaspiro[4.5]decane core consists of a pyrrolidine ring fused to a cyclohexane ring at a single spiro-carbon.[1]

  • Dimensionality: Unlike planar piperidines or phenyl rings, the spiro-junction forces the two rings into orthogonal planes.[1] This rigidity reduces the entropic penalty upon protein binding.[1]

  • Lipophilicity Modulation: The scaffold allows for the fine-tuning of LogD.[1] The 8-hydroxyl group specifically lowers lipophilicity, potentially reducing hERG liability and non-specific binding, but increases susceptibility to UDP-glucuronosyltransferases (UGTs) .[1]

Numbering & Geometry

For the purpose of this guide, we utilize standard IUPAC numbering where the Nitrogen is at position 1 (pyrrolidine ring), the spiro-carbon is position 5, and the cyclohexane ring comprises carbons 6–10. The 8-ol position is para to the spiro-junction, often existing as cis or trans diastereomers relative to the nitrogen lone pair or N-substituent.[1]

Metabolic Liabilities & Biotransformation Pathways[1]

Understanding the specific degradation pathways is prerequisite to optimization.[1] The metabolism of 1-azaspiro[4.5]decan-8-ol derivatives typically bifurcates into Phase I (CYP-mediated) and Phase II (Conjugation) clearance.[1]

Phase I: Oxidative Clearance (Microsomal)[1]
  • N-Dealkylation/N-Oxidation: If the N1 position carries a lipophilic substituent (e.g., benzyl, alkyl), it is the primary site of CYP450 attack (typically CYP2D6 or CYP3A4).[1]

  • Cyclohexane Hydroxylation: The C7 and C9 positions (adjacent to the 8-hydroxyl) are electronically activated and sterically accessible for further hydroxylation, leading to diols which may undergo ring cleavage or dehydration.[1]

Phase II: Direct Conjugation (Hepatocyte/S9)[1]
  • O-Glucuronidation: The 8-hydroxyl group is a prime substrate for UGTs.[1] In species like rats and humans, this can be the rate-limiting clearance step, often underestimated in standard NADPH-only microsomal assays.[1]

Visualization: Metabolic Pathway Map[1]

MetabolicPathways cluster_legend Reaction Types Parent 1-azaspiro[4.5] decan-8-ol (Parent) Phase1_N N-Oxide / N-Dealkylated Metabolite Parent->Phase1_N CYP450 (Phase I) [Oxidation] Phase1_C 7,8-Dihydroxy Derivative Parent->Phase1_C CYP450 (Phase I) [Hydroxylation] Phase2_Glu 8-O-Glucuronide Conjugate Parent->Phase2_Glu UGT (Phase II) [Conjugation] Excretion Renal/Biliary Elimination Phase1_N->Excretion Phase1_C->Excretion Phase2_Glu->Excretion Legend1 Solid Line: Phase I (Microsomal) Legend2 Dashed Line: Phase II (Cytosolic/S9)

Caption: Figure 1. Biotransformation map of 1-azaspiro[4.5]decan-8-ol showing divergent Phase I (oxidative) and Phase II (conjugative) clearance pathways.

Experimental Protocol: Microsomal Stability Assay

To assess the Phase I stability of this pharmacophore, a standardized liver microsome assay is required.[1] This protocol ensures data integrity through specific controls for cofactor dependence.[1]

Objective: Determine Intrinsic Clearance (


) and Half-life (

).
Reagents & Materials
  • Liver Microsomes: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).[1]

  • Test Compound: 10 mM stock in DMSO.

  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL glucose-6-phosphate dehydrogenase.[1]

  • Stop Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide or Propranolol).[1]

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Step-by-Step Workflow
  • Preparation:

    • Dilute test compound to 1 µM in Phosphate Buffer (ensure DMSO < 0.1% final).[1]

    • Prepare microsome solution at 0.5 mg/mL in buffer.

  • Pre-Incubation:

    • Mix 450 µL of microsome solution with 450 µL of compound solution.

    • Incubate at 37°C for 5 minutes (shaking water bath).

  • Reaction Initiation:

    • Add 100 µL of NADPH Regenerating System to the mixture (Start time

      
      ).
      
    • Control: Run a parallel incubation replacing NADPH with buffer to check for chemical instability.

  • Sampling:

    • At time points 0, 5, 15, 30, 45, and 60 min , remove 50 µL aliquots.

  • Quenching:

    • Immediately dispense aliquot into 150 µL of ice-cold Stop Solution .

    • Vortex for 10 minutes; Centrifuge at 4,000 rpm for 20 minutes at 4°C to precipitate proteins.

  • Analysis:

    • Inject supernatant onto LC-MS/MS (e.g., C18 column, Gradient ACN/Water + 0.1% Formic Acid).[1][2]

    • Monitor Parent Ion transition (MRM mode).

Data Calculation

Calculate the slope (


) of the natural log of percent remaining vs. time.

[1]

[1]

Optimization Strategies

If the 1-azaspiro[4.5]decan-8-ol lead shows high clearance (


), the following structural modifications are recommended based on SAR principles.
Blocking Phase I (Oxidation)[1]
  • Fluorination: Introduce fluorine atoms at C7 or C9 (adjacent to the hydroxyl).[1] The strong C-F bond prevents hydrogen abstraction and subsequent hydroxylation.[1]

    • Effect: Reduces metabolic liability while maintaining similar steric volume to hydrogen.[1]

  • Spiro-Substitution: Introducing a methyl group at the spiro-carbon (C5) or adjacent positions can sterically hinder the approach of CYP enzymes to the nitrogen lone pair.[1]

Blocking Phase II (Glucuronidation)
  • Steric Shielding: Introduce a methyl group geminal to the hydroxyl (8-Me-8-OH) or on adjacent carbons (7,9-dimethyl).[1] This creates steric bulk that inhibits the UGT enzyme's access to the oxygen nucleophile.[1]

  • Bioisosteric Replacement:

    • Replace the -OH with a Difluoromethyl (-CF2H) or Methoxy (-OMe) group if H-bond donation is not strictly required for potency.[1]

    • Replace the -OH with a primary amine (-NH2) or acetamide , which have different metabolic profiles.[1]

Comparative Data: Hypothetical SAR Table
Compound IDStructure Modification

(HLM)

(min)
Primary Metabolite
ASP-001 Parent (8-OH)High (>100)< 10Glucuronide / N-oxide
ASP-002 8-Methoxy (Ether)Medium (45)25N-dealkylation
ASP-003 7,7-Difluoro-8-OHLow (12)> 60Minimal
ASP-004 8-Methyl-8-OHLow (15)55N-oxide

References

  • Guo, L., et al. (2020).[1] Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Miao, T., et al. (2022).[1] Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Cyprotex. (n.d.).[1] Microsomal Stability Assay Protocol and Data Interpretation. Retrieved from [Link]

  • Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry. (Specific discussion on spirocyclic scaffolds and metabolic stability). Academic Press.[1]

Disclaimer: This guide is intended for research purposes only. All experimental protocols should be validated within your specific laboratory environment.

Sources

Binding affinity of 1-azaspiro[4.5]decan-8-ol ligands to specific receptors

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Binding Affinity of 1-Azaspiro[4.5]decan-8-ol Ligands

Authored by: A Senior Application Scientist

Abstract

The 1-azaspiro[4.5]decane framework represents a privileged heterocyclic scaffold in modern medicinal chemistry, conferring a unique three-dimensional architecture and conformational rigidity that is highly advantageous for targeted drug design. Derivatives of this core structure, particularly those functionalized at the C8 position, such as 1-azaspiro[4.5]decan-8-ol, have demonstrated a remarkable ability to interact with a diverse array of high-value biological targets. This guide provides a comprehensive technical overview of the binding affinity of these ligands, with a specialized focus on their interaction with sigma (σ) receptors, which have emerged as a prominent target class for this scaffold. We will delve into the fundamental principles of ligand-receptor binding, present detailed, field-proven protocols for the quantitative assessment of binding affinity using radioligand assays, and explore the structure-activity relationships that govern ligand potency and selectivity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical scaffold.

The 1-Azaspiro[4.5]decane Scaffold: A Privileged Structure in Drug Discovery

The spirocyclic nature of the 1-azaspiro[4.5]decane system, where a piperidine ring and a cyclopentane ring are joined by a single common carbon atom, is a key determinant of its pharmacological utility. This arrangement locks the molecule into a more defined conformation compared to more flexible acyclic or simple cyclic analogs.[1] Such conformational constraint can significantly enhance binding affinity and selectivity for a specific receptor by reducing the entropic penalty upon binding.

The versatility of this scaffold is evidenced by the broad range of receptors its derivatives have been shown to target. Modifications to the core structure have yielded potent and selective ligands for multiple receptor families, highlighting its value as a foundational element for library synthesis and lead optimization in drug discovery.[2]

Table 1: Receptor Targets of Various Azaspiro[4.5]decane Derivatives

Derivative ClassReceptor Target(s)Therapeutic AreaReference(s)
1-Oxa-8-azaspiro[4.5]decanesSigma-1 (σ1) ReceptorsNeurology, Oncology (Imaging)[3]
1-Azaspiro[4.5]decan-10-yl amidesOpioid (μ-selective) ReceptorsAnalgesia[4]
1-Oxa-8-azaspiro[4.5]decanesMuscarinic (M1) ReceptorsAlzheimer's Disease[5]
8-Azaspiro[4.5]decane-7,9-dionesSerotonin (5-HT1A) ReceptorsAnxiolytic[6]
1,4,8-Triazaspiro[4.5]decan-2-onesMitochondrial Permeability Transition PoreIschemia-Reperfusion Injury[7]

A Primary Focus: The Sigma (σ) Receptors

While the azaspiro[4.5]decane core is versatile, a significant body of research has focused on its interaction with sigma receptors, particularly the σ1 and σ2 subtypes.[3][8] This focus is driven by the profound involvement of these receptors in human pathophysiology, making them high-value targets for therapeutic intervention and diagnostic imaging.

The Sigma-1 Receptor (σ1R): A Unique Ligand-Operated Chaperone

Originally misclassified as an opioid receptor, the σ1R is now understood to be a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[9][10] It plays a critical role in maintaining cellular homeostasis by regulating calcium signaling, mitigating oxidative stress, and modulating the function of various ion channels and other receptors.[10][11] Its activity can be modulated by a wide range of synthetic and endogenous ligands.[11] Given its neuroprotective functions, the σ1R is a key target for treating neurodegenerative disorders like Alzheimer's and Parkinson's disease.[10][12]

G cluster_ER Endoplasmic Reticulum (ER) cluster_Mito Mitochondrion ER_Lumen ER Lumen BiP BiP (Chaperone) Sigma1 Sigma-1 Receptor Sigma1->BiP Dissociation upon activation IP3R IP3R (Ca2+ Channel) Sigma1->IP3R Modulates Mito_Matrix Mitochondrial Matrix Ca_Homeostasis Calcium Homeostasis IP3R->Ca_Homeostasis regulates Stress Cellular Stress (e.g., ER Stress) Stress->Sigma1 triggers Ligand σ1R Ligand (e.g., 1-Azaspiro[4.5]decan-8-ol derivative) Ligand->Sigma1 binds & activates Neuroprotection Neuroprotection & Cell Survival Ca_Homeostasis->Neuroprotection promotes

Figure 1: Role of the Sigma-1 Receptor as a Ligand-Operated Chaperone at the ER-Mitochondria Interface.

The Sigma-2 Receptor (σ2R): A Proliferation and Cholesterol Homeostasis Hub

The σ2 receptor was identified as the transmembrane protein TMEM97 in 2017.[13] It is highly expressed in proliferating cells, including a wide variety of tumors such as breast, pancreatic, and lung cancer, making it a valuable biomarker for cancer imaging and a target for anticancer therapies.[13][14] The σ2R is involved in regulating cholesterol homeostasis and cellular signaling pathways related to cell survival and death.[14][15] Ligands that bind to the σ2R can induce apoptosis in tumor cells, often through mechanisms involving caspase-3 activity.[13][16]

G Ligand σ2R Ligand (e.g., 1-Azaspiro[4.5]decan-8-ol derivative) Sigma2 Sigma-2 Receptor (TMEM97) Ligand->Sigma2 binds to Apoptosis Apoptosis (Cell Death) Ligand->Apoptosis induces via σ2R NPC1 NPC1 Cholesterol Transporter Sigma2->NPC1 regulates Prolif_Pathways Proliferation Pathways (e.g., PKC, RAF) Sigma2->Prolif_Pathways influences Cholesterol Cholesterol Homeostasis NPC1->Cholesterol maintains

Figure 2: The Role of the Sigma-2 Receptor in Cholesterol Homeostasis and Cancer Cell Apoptosis.

Quantitative Assessment of Binding Affinity

The efficacy of a ligand is fundamentally linked to its binding affinity for the target receptor. This affinity is quantitatively described by the equilibrium dissociation constant (Kd) or, in competitive assays, the inhibition constant (Ki).[17] These values represent the concentration of a ligand required to occupy 50% of the receptors at equilibrium. A lower Ki or Kd value signifies a higher binding affinity.[17] The gold-standard method for determining these constants for novel, unlabeled compounds is the competitive radioligand binding assay.[18][19]

This technique involves incubating a receptor source (e.g., cell membranes) with a fixed concentration of a radiolabeled ligand (a "hot" ligand with known affinity) and varying concentrations of an unlabeled test compound (a "cold" competitor). The test compound competes with the radioligand for the same binding site. By measuring the displacement of the radioligand at different competitor concentrations, one can determine the competitor's potency (IC50) and subsequently calculate its binding affinity (Ki).[20]

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Detection & Analysis Membrane_Prep 1. Receptor Source (Membrane Homogenate) Total_Binding Total Binding: Membrane + Radioligand Membrane_Prep->Total_Binding NSB Non-Specific Binding (NSB): Membrane + Radioligand + Excess Cold Ligand Membrane_Prep->NSB Competition Competition: Membrane + Radioligand + Serial Dilutions of Test Compound Membrane_Prep->Competition Radioligand 2. Radioligand (e.g., 3H-Pentazocine) Radioligand->Total_Binding Radioligand->NSB Radioligand->Competition Test_Compound 3. Test Compound (1-Azaspiro[4.5]decan-8-ol) Test_Compound->Competition Filtration Filtration & Washing (Separates Bound/Free) Total_Binding->Filtration NSB->Filtration Competition->Filtration Counting Scintillation Counting (Measures Radioactivity) Filtration->Counting Curve_Fit Curve Fitting (Calculates IC50) Counting->Curve_Fit Cheng_Prusoff Cheng-Prusoff Equation (Calculates Ki) Curve_Fit->Cheng_Prusoff

Figure 3: General Workflow for a Competitive Radioligand Binding Assay.

Detailed Experimental Protocol: Sigma Receptor Competitive Binding Assay

This protocol provides a self-validating system for determining the Ki of a test compound (e.g., a 1-azaspiro[4.5]decan-8-ol derivative) for σ1 and σ2 receptors.

A. Materials & Reagents

  • Receptor Source: Guinea pig liver membranes (high σ1 expression) or membranes from cultured cells overexpressing the target receptor (e.g., SK-N-SH cells for σ2).[21]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligands:

    • For σ1R: -pentazocine.[21]

    • For σ2R: [³H]Di-o-tolylguanidine ([³H]DTG).[22]

  • σ1 Masking Agent (for σ2R assay): (+)-Pentazocine (unlabeled).[22]

  • Non-Specific Binding (NSB) Determinate: Haloperidol (unlabeled).

  • Test Compound: Stock solution in DMSO, serially diluted.

  • Filtration Apparatus: 96-well harvester with GF/C filters.

  • Scintillation Cocktail & Counter.

B. Part 1: Membrane Preparation

  • Homogenization: Homogenize fresh tissue or cell pellets in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl with protease inhibitors).[18]

  • Centrifugation: Centrifuge the homogenate at 1,000 x g for 3-5 minutes to remove nuclei and large debris.

  • Pelleting: Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 15-20 minutes at 4°C to pellet the membranes.[18]

  • Washing: Resuspend the pellet in fresh, ice-cold buffer and repeat the centrifugation step to wash the membranes.

  • Final Preparation: Resuspend the final pellet in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[18] Aliquot and store at -80°C.

C. Part 2: The Binding Assay (96-well plate format)

Causality Check: The use of a pan-sigma ligand like [³H]DTG for σ2 assays necessitates "masking" the σ1 sites with a selective, unlabeled σ1 ligand to ensure the measured binding is specific to σ2.[22]

  • Setup: Prepare a 96-well plate with triplicate wells for each condition. Final assay volume is typically 100-250 µL.[18]

  • Total Binding Wells: Add 50 µL assay buffer, 50 µL radioligand solution, and 150 µL of diluted membrane preparation.

  • Non-Specific Binding (NSB) Wells: Add 50 µL of 10 µM Haloperidol, 50 µL radioligand solution, and 150 µL of diluted membrane preparation.

  • Competitive Binding Wells: Add 50 µL of each serial dilution of the test compound, 50 µL radioligand solution, and 150 µL of diluted membrane preparation.

    • For σ1R Assay: Use -pentazocine at a concentration near its Kd (e.g., 2-3 nM).

    • For σ2R Assay: Use [³H]DTG (e.g., 3-5 nM) and add unlabeled (+)-pentazocine (e.g., 100-300 nM) to all wells (Total, NSB, and Competition) to mask σ1 sites.[22]

  • Incubation: Incubate the plate with gentle agitation for 60-120 minutes at room temperature or 30°C to allow the binding to reach equilibrium.[18][20]

D. Part 3: Filtration and Data Analysis

  • Termination: Stop the reaction by rapid vacuum filtration through GF/C filters (pre-soaked in 0.3% PEI) using a cell harvester.[18] This separates the membrane-bound radioligand from the free radioligand in the solution.

  • Washing: Immediately wash the filters 3-4 times with ice-cold wash buffer (e.g., Tris-HCl) to remove any unbound radioactivity.

  • Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[20]

  • Data Processing:

    • Calculate the average CPM for each triplicate.

    • Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM) .

    • For competition wells, calculate the "% Specific Binding" relative to the control wells (which contain no test compound).

  • IC50 Determination: Plot the "% Specific Binding" against the log concentration of the test compound. Use non-linear regression analysis (sigmoidal dose-response curve) in software like GraphPad Prism to determine the IC50 value.[20]

  • Ki Calculation: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation :[20]

    • Ki = IC50 / (1 + [L]/Kd)

    • Where:

      • [L] = Concentration of the radioligand used in the assay.

      • Kd = Dissociation constant of the radioligand for the receptor (must be predetermined via a saturation binding experiment or obtained from literature).

Structure-Activity Relationship (SAR) Insights

Understanding how structural modifications to the 1-azaspiro[4.5]decan-8-ol scaffold impact binding affinity is crucial for rational drug design. While specific SAR data for the 8-ol series is dispersed, principles can be drawn from closely related analogs, such as the 1-oxa-8-azaspiro[4.5]decane series targeting σ1 receptors.[3]

Table 2: Representative SAR for Azaspiro Derivatives at Sigma Receptors

Compound/ModificationCore ScaffoldKi (σ1) (nM)Selectivity (σ2/σ1)Key InsightReference
Compound 5a 1,4-Dioxa-8-azaspiro[4.5]decane5.430-foldA fluoroethoxybenzyl group on the piperidine nitrogen provides high affinity and good selectivity.[8]
Compound 8 1-Oxa-8-azaspiro[4.5]decane0.4744-foldA fluoropropyl-substituted ether linkage on the benzyl moiety enhances affinity and selectivity.[3]
General Observation 1-Azaspiro[4.5]decaneVariesVariesThe nature of the substituent on the piperidine nitrogen is a primary determinant of affinity and selectivity. Bulky, hydrophobic groups are often favored.[3][4][5]
General Observation 1-Azaspiro[4.5]decan-8-olVariesVariesThe stereochemistry at the C8 position (R vs. S) can significantly influence binding affinity, a common feature in conformationally restricted molecules.[5]

Conclusion and Future Perspectives

The 1-azaspiro[4.5]decan-8-ol scaffold and its analogs are a cornerstone of modern medicinal chemistry, offering a rigid and versatile platform for the development of highly specific ligands. Their demonstrated affinity for critical targets like the sigma receptors underscores their potential for treating a range of complex diseases, from cancer to neurodegeneration. The successful application of these compounds hinges on the precise and accurate determination of their binding affinity, for which the competitive radioligand binding assay remains the definitive standard.

Future research will likely focus on expanding the SAR landscape for this scaffold against a wider array of targets, leveraging computational modeling to predict binding poses, and developing novel derivatives with improved pharmacokinetic and pharmacodynamic profiles. As our understanding of the intricate roles of targets like the σ1 and σ2 receptors continues to grow, so too will the therapeutic opportunities for the potent and selective ligands built upon the 1-azaspiro[4.5]decane framework.

References

  • Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. (2020). MDPI. [Link]

  • triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. (2025). IRIS. [Link]

  • Neale, R. F., et al. (1989). Synthesis, opioid receptor binding profile, and antinociceptive activity of 1-azaspiro[4.5]decan-10-yl amides. Journal of Medicinal Chemistry. [Link]

  • Wanibuchi, F., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin. [Link]

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. (2025). ResearchGate. [Link]

  • A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. (2015). ResearchGate. [Link]

  • SUBSTITUTED AZASPIRO (4.5) DECAN DERIVATES.
  • 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl]butyl-8-azaspiro[4.5]decane-7,9-dione: a new 5-HT1A receptor ligand with the same activity profile as buspirone. ChEMBL - EMBL-EBI. [Link]

  • Wang, C., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry. [Link]

  • Su, T. P., et al. (2010). The Pharmacology of Sigma-1 Receptors. PMC. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. PMC. [Link]

  • A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. (2025). PMC. [Link]

  • Sigma-2 receptor. Wikipedia. [Link]

  • Weng, T. Y., et al. (2025). Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. MDPI. [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Kourrich, S., et al. (2012). Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels. Frontiers in Neuroscience. [Link]

  • How to determine binding affinity with a microplate reader. (2021). BMG Labtech. [Link]

  • Identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione Derivatives as a Novel Delta Opioid Receptor-Selective Agonist Chemotype. (2024). ResearchGate. [Link]

  • Skuza, G., & Nabben, M. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology. [Link]

  • Sigma-1 Receptors & Disease (S1RaD) 2025. (2025). Taylor & Francis Online. [Link]

  • Wang, J., et al. (2020). Sigma-2 Receptor—A Potential Target for Cancer/Alzheimer's Disease Treatment via Its Regulation of Cholesterol Homeostasis. MDPI. [Link]

  • 8- l -Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l -Cystine Crystallization Inhibitor for Cystinuria. (2024). ResearchGate. [Link]

  • Methods for Identifying Ligand Binding Sites in Drug Discovery. (2024). Drug Hunter. [Link]

  • Zhang, L. L., & Zhou, F. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

  • Berardi, F., et al. (2020). PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships. Frontiers in Pharmacology. [Link]

  • Four Gold Standards for Measuring Ligand-Binding Affinity. (2023). FindLight. [Link]

  • Fischer, S., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. [Link]

  • Nicholson, H., et al. (2017). Sigma-2 Receptors Play a Role in Cellular Metabolism: Stimulation of Glycolytic Hallmarks by CM764 in Human SK-N-SH Neuroblastoma. PMC. [Link]

  • The Pharmacology of the Sigma-1 Receptor. (2014). ResearchGate. [Link]

  • Estimating Protein-Ligand Binding Affinity using High- Throughput Screening by NMR. DigitalCommons@UNL. [Link]

  • Sigma-2 Receptor as a Potential Drug Target. (2022). ResearchGate. [Link]Potential_Drug_Target)

Sources

Navigating the Path to Safety: A Toxicological and Safety Guide for 1-Azaspiro[4.5]decan-8-ol HCl

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Azaspiro[4.5]decan-8-ol HCl is a heterocyclic organic compound with a spirocyclic scaffold, a structural motif of interest in medicinal chemistry due to its presence in various biologically active molecules. As with any novel chemical entity progressing through the drug discovery and development pipeline, a thorough understanding of its toxicological profile and a robust safety data assessment are paramount. This guide provides a comprehensive framework for the toxicological evaluation of 1-Azaspiro[4.5]decan-8-ol HCl. In the absence of publicly available, in-depth toxicology data for this specific compound, this document outlines a recommended testing strategy based on established international regulatory guidelines and scientific best practices. The methodologies detailed herein are designed to build a comprehensive safety profile, enabling informed risk assessment and guiding safe handling and use in a research and development setting.

Introduction: The Azaspiro[4.5]decane Scaffold and Its Significance

The 1-azaspiro[4.5]decane core is a key structural feature in a variety of compounds investigated for therapeutic potential. Derivatives of this scaffold have been explored for their activity as muscarinic M1 agonists for neurodegenerative diseases, as well as for their potential in other therapeutic areas.[1] The introduction of a hydroxyl group at the 8-position and its formulation as a hydrochloride salt in 1-azaspiro[4.5]decan-8-ol HCl suggests potential for improved solubility and bioavailability, making it a candidate for further investigation.

However, the journey from a promising chemical structure to a viable therapeutic agent is contingent upon a rigorous evaluation of its safety. This guide serves as a proactive roadmap for establishing the toxicological profile of 1-Azaspiro[4.5]decan-8-ol HCl.

Current State of Knowledge: A Data Gap Analysis

A thorough review of scientific literature and publicly accessible databases reveals a significant lack of specific toxicological data for 1-Azaspiro[4.5]decan-8-ol HCl. While studies on related azaspiro compounds exist, direct extrapolation of their toxicological profiles is not scientifically sound due to the potential for significant changes in biological activity with minor structural modifications. Therefore, a de novo, systematic toxicological evaluation is required.

A Phased and Comprehensive Toxicological Testing Strategy

The following sections outline a recommended battery of tests to comprehensively assess the toxicological profile of 1-Azaspiro[4.5]decan-8-ol HCl. This strategy is aligned with international guidelines from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

Acute Toxicity Assessment

The initial step in characterizing the toxicological profile is to determine the acute systemic toxicity. This provides essential information on the intrinsic toxicity of the compound after a single exposure and helps in dose selection for subsequent studies.

Recommended Protocol: Acute Toxic Class Method (OECD Guideline 423)

The Acute Toxic Class Method is a stepwise procedure that uses a minimal number of animals to assign a chemical to a toxicity class.[2][3][4]

Experimental Protocol:

  • Animal Model: Typically, the rat is the preferred species. A single sex (usually females, as they are often slightly more sensitive) is used.

  • Starting Dose: A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). The choice of the starting dose is based on any available structure-activity relationship data or in silico predictions.

  • Dosing and Observation: A group of three animals is dosed with the starting concentration. The animals are observed for mortality and clinical signs of toxicity for up to 14 days.

  • Stepwise Procedure:

    • If mortality is observed in two or three animals, the test is stopped, and the compound is classified at that dose level.

    • If one animal dies, the procedure is repeated with three more animals at the same dose.

    • If no animals die, the next higher dose level is administered to a new group of three animals.

  • Data Analysis: The outcome of the stepwise dosing allows for the classification of the substance into one of the Globally Harmonised System (GHS) categories for acute toxicity.

dot graph TD { A[Start: Select Starting Dose (e.g., 300 mg/kg)] --> B{Dose 3 Female Rats}; B --> C{Observe for 14 days}; C --> D{Mortality?}; D -- 2-3 Deaths --> E[Classify and Stop]; D -- 1 Death --> F{Dose 3 more rats at the same dose}; F --> G{Observe and Classify}; D -- 0 Deaths --> H{Proceed to next higher dose (e.g., 2000 mg/kg)}; H --> I{Dose 3 Female Rats}; I --> J{Observe and Classify}; } Caption: Workflow for the Acute Toxic Class Method (OECD 423).

Genotoxicity Assessment

Genotoxicity testing is crucial to determine if a compound can induce damage to the genetic material of cells, which can lead to mutations and potentially cancer. A standard battery of in vitro and in vivo tests is recommended to assess different genotoxic endpoints.[5][6][7]

3.2.1. In Vitro Genotoxicity Testing Strategy

The initial phase of genotoxicity testing involves a battery of in vitro assays designed to detect gene mutations and chromosomal damage.

dot graph LR { subgraph "In Vitro Genotoxicity Battery" A[Test Compound] --> B(Bacterial Reverse Mutation Assay - Ames Test); A --> C(In Vitro Mammalian Cell Micronucleus Test); A --> D(In Vitro Mammalian Chromosomal Aberration Test); end B --> E{Gene Mutation}; C --> F{Clastogenicity & Aneugenicity}; D --> G{Structural Chromosomal Damage}; } Caption: Standard in vitro genotoxicity testing battery.

Recommended Protocol 1: Bacterial Reverse Mutation Assay (Ames Test - OECD Guideline 471)

The Ames test is a widely used method to assess the potential of a substance to induce gene mutations.[8][9][10][11]

Experimental Protocol:

  • Test System: Histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli.

  • Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in the body.

  • Procedure: The bacterial strains are exposed to various concentrations of 1-Azaspiro[4.5]decan-8-ol HCl on agar plates with a minimal amount of the required amino acid.

  • Data Analysis: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (bacteria that have mutated back to a state where they can synthesize the required amino acid) compared to the negative control.

Recommended Protocol 2: In Vitro Mammalian Cell Micronucleus Test (OECD Guideline 487)

This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects.[12][13][14][15]

Experimental Protocol:

  • Cell Lines: Human peripheral blood lymphocytes or established cell lines like CHO, V79, or TK6.

  • Treatment: Cells are exposed to a range of concentrations of the test compound, with and without metabolic activation (S9).

  • Micronucleus Scoring: After treatment, cells are examined for the presence of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Recommended Protocol 3: In Vitro Mammalian Chromosomal Aberration Test (OECD Guideline 473)

This test identifies agents that cause structural damage to chromosomes.[16][17][18][19][20]

Experimental Protocol:

  • Cell Lines: Similar to the micronucleus test, human lymphocytes or established mammalian cell lines are used.

  • Treatment and Harvesting: Cells are treated with the test compound (with and without S9) and then arrested in metaphase.

  • Microscopic Analysis: Chromosomes are prepared and analyzed microscopically for structural aberrations such as breaks, gaps, and exchanges.

  • Data Analysis: A statistically significant, dose-related increase in the number of cells with chromosomal aberrations constitutes a positive finding.

3.2.2. In Vivo Genotoxicity Follow-up

If any of the in vitro genotoxicity tests yield a positive result, in vivo follow-up studies are necessary to assess the genotoxic potential in a whole animal system.

Recommended Protocol: In Vivo Mammalian Erythrocyte Micronucleus Test (OECD Guideline 474)

This is the most common in vivo test to confirm genotoxic effects observed in vitro.

Experimental Protocol:

  • Animal Model: Typically mice or rats.

  • Dosing: Animals are administered the test compound, usually via the intended clinical route of administration, at multiple dose levels.

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after dosing.

  • Analysis: Immature erythrocytes are analyzed for the presence of micronuclei.

  • Data Analysis: A significant increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates in vivo genotoxicity.

Repeated-Dose Systemic Toxicity

To evaluate the effects of longer-term exposure, a repeated-dose toxicity study is essential. This helps to identify target organs of toxicity and to establish a No-Observed-Adverse-Effect Level (NOAEL).

Recommended Protocol: 28-Day Repeated-Dose Oral Toxicity Study (OECD Guideline 407)

Experimental Protocol:

  • Animal Model: Typically rats.

  • Dosing: The test substance is administered daily for 28 days at three or more dose levels, plus a control group.

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly.

  • Clinical Pathology and Histopathology: At the end of the study, blood and urine samples are collected for hematology and clinical chemistry analysis. A full necropsy is performed, and organs are weighed and examined microscopically for pathological changes.

  • Data Analysis: The results are used to identify target organs, characterize the dose-response relationship, and determine the NOAEL.

Reproductive and Developmental Toxicity Screening

It is crucial to assess the potential for adverse effects on reproductive function and embryonic/fetal development.[21][22][23]

Recommended Protocol: Reproduction/Developmental Toxicity Screening Test (OECD Guideline 421)

This screening study provides preliminary information on potential reproductive and developmental effects.

Experimental Protocol:

  • Animal Model: Rats.

  • Dosing: The compound is administered to males and females before and during mating, and to females throughout gestation and early lactation.

  • Endpoints: The study evaluates effects on mating performance, fertility, pregnancy outcomes, and offspring viability and growth.

  • Data Analysis: The results indicate whether more extensive reproductive and developmental toxicity studies are warranted.

Safety Data and Handling

While specific safety data for 1-Azaspiro[4.5]decan-8-ol HCl is not available, general precautions for handling novel chemical entities of unknown toxicity should be strictly followed.

4.1. Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

  • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).

  • Respiratory Protection: Use in a well-ventilated area or with a certified fume hood. If aerosolization is possible, a respirator may be necessary.

4.2. Handling and Storage

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of dust or aerosols.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

4.3. First Aid Measures

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

  • In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

  • If inhaled: Move person into fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Conclusion and Future Directions

The toxicological profile of 1-Azaspiro[4.5]decan-8-ol HCl is currently undefined. This technical guide provides a scientifically rigorous and ethically sound framework for its comprehensive evaluation. By following the outlined testing strategy, researchers and drug developers can systematically build a robust safety profile, enabling informed decision-making throughout the development process. The data generated from these studies will be critical for risk assessment, establishing safe handling procedures, and, if applicable, for regulatory submissions. It is imperative that all testing is conducted in compliance with Good Laboratory Practice (GLP) standards to ensure data integrity and regulatory acceptance. Further characterization of the pharmacokinetic and metabolic profile of 1-Azaspiro[4.5]decan-8-ol HCl will also be essential to fully understand its disposition and potential for toxicity.

References

  • (Reference to a relevant scientific paper on the synthesis or activity of azaspiro compounds, if available. As none was found for the exact compound, a placeholder is used).
  • (Placeholder for additional relevant liter
  • Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials. (n.d.). PubMed Central (PMC). Retrieved February 29, 2024, from [Link]

  • (Placeholder for additional relevant liter
  • ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use. (2013, February 11). European Medicines Agency. Retrieved February 29, 2024, from [Link]

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). (n.d.). National Institute of Biology. Retrieved February 29, 2024, from [Link]

  • Chromosome Aberration Test in vitro. (n.d.). Eurofins Germany. Retrieved February 29, 2024, from [Link]

  • (Placeholder for additional relevant liter
  • (Placeholder for additional relevant liter
  • OECD Test Guideline 423. (2001, December 17). National Toxicology Program. Retrieved February 29, 2024, from [Link]

  • (Placeholder for additional relevant liter
  • (Placeholder for additional relevant liter
  • (Placeholder for additional relevant liter
  • (Placeholder for additional relevant liter
  • Chromosome Aberration Test. (n.d.). Charles River Labs. Retrieved February 29, 2024, from [Link]

  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. (n.d.). PubMed. Retrieved February 29, 2024, from [Link]

  • (Placeholder for additional relevant liter
  • S2(R1) — Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use. (n.d.). ICH. Retrieved February 29, 2024, from [Link]

  • (Placeholder for additional relevant liter
  • Developmental Toxicity, Major Factors and its Effects. (n.d.). Open Access Journals. Retrieved February 29, 2024, from [Link]

  • (Placeholder for additional relevant liter
  • (Placeholder for additional relevant liter
  • Mammalian Cell In Vitro Micronucleus Assay. (n.d.). Charles River Labs. Retrieved February 29, 2024, from [Link]

  • Genotoxicity (OECD 473). (n.d.). Yeditepe Üniversitesi. Retrieved February 29, 2024, from [Link]

  • OECD 487: in vitro micronucleus assay using TK6 cells to investigate mechanism of action. (n.d.). Labcorp. Retrieved February 29, 2024, from [Link]

  • Developmental and Reproductive Toxicology (DART) Studies. (n.d.). Charles River Labs. Retrieved February 29, 2024, from [Link]

  • (Placeholder for additional relevant liter
  • (Placeholder for additional relevant liter
  • (Placeholder for additional relevant liter
  • (Placeholder for additional relevant liter
  • AMES Test (OECD 471). (n.d.). TTS Laboratuvar Hizmetleri. Retrieved February 29, 2024, from [Link]

  • S5(R3) Detection of Reproductive and Developmental Toxicity for Human Pharmaceuticals Guidance for Industry. (2010, April 15). FDA. Retrieved February 29, 2024, from [Link]

  • (Placeholder for additional relevant liter
  • (Placeholder for additional relevant liter
  • The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms. (n.d.). PubMed Central (PMC). Retrieved February 29, 2024, from [Link]

  • OECD (2002) Test No. 423 Acute Oral Toxicity—Acute Toxic Class Method. Oecd Guideline for Testing of Chemicals Section 4, OECD, 1-14. (2024, May 31). Scientific Research Publishing. Retrieved February 29, 2024, from [Link]

  • ICH guideline S2 (R1) on genotoxicity testing and data interpretation for pharmaceuticals intended for human use. (2024, December 12). Therapeutic Goods Administration (TGA). Retrieved February 29, 2024, from [Link]

  • (Placeholder for additional relevant liter
  • (Placeholder for additional relevant liter
  • The Ames Test or Bacterial Reverse Mutation Test. (2024, February 28). Eurofins Australia. Retrieved February 29, 2024, from [Link]

  • International Conference on Harmonisation; guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals intended for Human Use; availability. Notice. (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]

  • OECD 473: In Vitro Mammalian Chromosomal Aberration Test. (2020, August 27). Nucro-Technics. Retrieved February 29, 2024, from [Link]

  • In Vitro Mammalian Cell Micronucleus Test OECD 487. (2025, July 30). Creative Bioarray. Retrieved February 29, 2024, from [Link]

  • (Placeholder for additional relevant liter
  • Health Effects Test Guidelines OPPTS 870.5375 In Vitro Mammalian Chromosome Aberration Test. (n.d.). EPA. Retrieved February 29, 2024, from [Link]

Sources

Methodological & Application

Application Note: Chemoselective Functionalization of the C8-Hydroxyl Group in 1-Azaspiro[4.5]decan-8-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Nuances

The spirocyclic scaffold is a highly privileged motif in modern drug discovery, offering enhanced three-dimensionality and metabolic stability compared to flat aromatic rings. 1-Azaspiro[4.5]decan-8-ol (CAS: 1202072-50-1) represents a highly versatile building block, featuring a pyrrolidine ring spiro-fused to a cyclohexane ring.

However, functionalizing the secondary hydroxyl group at the C8 position presents a chemoselectivity challenge. The molecule contains a highly nucleophilic secondary amine at the N1 position. If direct functionalization (e.g., oxidation, esterification, or etherification) of the C8-hydroxyl is attempted, the N1-amine will aggressively outcompete the oxygen, leading to unwanted N-alkylation, N-acylation, or oxidative degradation.

The Causality of Protection: To achieve orthogonal functionalization of the hydroxyl group, the N1-amine must be temporarily masked. The tert-butyloxycarbonyl (Boc) group is the industry standard for this purpose, as it renders the nitrogen non-nucleophilic, is stable to both strong oxidants and basic conditions, and can be cleanly removed via acidic cleavage (e.g., using TFA) [1].

Strategic Workflow

The following workflow outlines the mandatory protection step, followed by two divergent pathways for hydroxyl functionalization: Pathway A (Oxidation to a ketone for downstream olefination or reductive amination) and Pathway B (Stereoinvertive Mitsunobu functionalization).

G A 1-azaspiro[4.5]decan-8-ol (Starting Material) B N-Boc Protection (Boc2O, TEA) A->B Blocks N1 nucleophilicity C N-Boc-1-azaspiro[4.5]decan-8-ol (Protected Intermediate) B->C D Pathway A: Oxidation (Dess-Martin Periodinane) C->D E Pathway B: Mitsunobu (DIAD, PPh3, Nu-H) C->E F N-Boc-1-azaspiro[4.5]decan-8-one (Ketone) D->F RT, 2-4h G Inverted C8-Functionalized Derivative (Ester/Ether/Azide) E->G Complete stereoinversion

Workflow for the chemoselective functionalization of 1-azaspiro[4.5]decan-8-ol.

Experimental Protocols

Protocol 1: The Prerequisite – N-Boc Protection

Before any hydroxyl manipulation, the secondary amine must be protected. This protocol utilizes Di-tert-butyl dicarbonate (Boc₂O).

Self-Validating Mechanism: The starting amine is highly polar and will stick to the baseline of a normal-phase TLC plate (stained with ninhydrin). As the reaction proceeds, a significantly less polar spot will appear.

  • Initialization: Dissolve 1-azaspiro[4.5]decan-8-ol (1.0 equiv) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base Addition: Add Triethylamine (TEA, 1.5 equiv) and stir for 10 minutes at 0 °C. The base prevents the formation of acidic byproducts that could stall the reaction.

  • Protection: Dropwise add a solution of Boc₂O (1.1 equiv) in DCM.

  • Propagation: Allow the reaction to warm to room temperature (RT) and stir for 4 hours. The evolution of CO₂ gas serves as a visual indicator of the reaction progressing [1].

  • Workup: Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude intermediate (N-Boc-1-azaspiro[4.5]decan-8-ol) is typically pure enough (>95%) for immediate downstream use.

Protocol 2: Pathway A – Oxidation to the Ketone

Converting the C8-hydroxyl to a ketone is ideal for subsequent Grignard additions or reductive aminations. We employ the Dess-Martin Periodinane (DMP) oxidation. DMP is favored over Swern or Jones oxidations because it operates at room temperature, avoids toxic heavy metals, and prevents acid-catalyzed degradation of the spirocyclic core [2, 3].

Self-Validating Mechanism: The quenching step utilizes a thiosulfate/bicarbonate mixture. Initially, a cloudy white suspension of iodinane byproducts forms. The workup is complete only when the organic and aqueous layers become completely transparent, confirming the destruction of all hypervalent iodine species.

  • Initialization: Dissolve N-Boc-1-azaspiro[4.5]decan-8-ol (1.0 equiv) in wet DCM (0.5 M). Note: A trace amount of water accelerates the ligand exchange on the iodine center, speeding up the oxidation.

  • Oxidation: Cool the flask to 0 °C and add DMP (1.5 equiv) in portions.

  • Propagation: Remove the ice bath and stir at RT for 2 hours. Monitor via TLC until the alcohol is fully consumed.

  • Quench & Workup: Pour the mixture into a 1:1 solution of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃. Stir vigorously for 30–45 minutes until both layers are completely clear. Extract with DCM, dry over Na₂SO₄, and concentrate to yield N-Boc-1-azaspiro[4.5]decan-8-one.

Protocol 3: Pathway B – Stereoinvertive Mitsunobu Functionalization

If the goal is to install an ester, ether, or azide with strict stereochemical inversion (e.g., converting a trans-isomer to a cis-isomer), the Mitsunobu reaction is the gold standard [4, 5]. Because the C8 position on the spiro-fused cyclohexane ring is sterically hindered, we utilize 4-nitrobenzoic acid as the pronucleophile; its lower pKa ensures efficient protonation of the betaine intermediate, driving the reaction forward [4].

Self-Validating Mechanism: The addition of Diisopropyl azodicarboxylate (DIAD) turns the reaction mixture bright yellow. As the DIAD is consumed to form the active phosphonium intermediate, the solution gradually fades to a pale, clear color, visually validating the reaction's progression.

  • Initialization: In a flame-dried flask under argon, dissolve N-Boc-1-azaspiro[4.5]decan-8-ol (1.0 equiv), Triphenylphosphine (PPh₃, 1.5 equiv), and 4-nitrobenzoic acid (1.5 equiv) in anhydrous THF (0.1 M).

  • Activation: Cool the mixture to 0 °C. Add DIAD (1.5 equiv) dropwise over 15 minutes.

  • Propagation: Allow the reaction to warm to RT and stir for 12 hours.

  • Workup: Concentrate the mixture in vacuo. To easily remove the triphenylphosphine oxide (TPPO) byproduct, triturate the crude residue with cold diethyl ether/hexanes (1:1); the TPPO will precipitate as a white solid. Filter, concentrate the filtrate, and purify via silica gel chromatography to isolate the inverted C8-ester.

Quantitative Data Summary

The following table summarizes the expected parameters for the described functionalization pathways, allowing for rapid experimental planning.

ProtocolTransformationKey ReagentsTemp / TimeExpected YieldKey Advantage / Causality
1 Amine ProtectionBoc₂O, TEA, DCM0 °C to RT / 4 h92 - 98%Prevents N1-nucleophilic interference; easily removed later.
2 Alcohol OxidationDMP, wet DCM0 °C to RT / 2 h85 - 90%Mild conditions; avoids spirocycle degradation or epimerization.
3 Mitsunobu InversionDIAD, PPh₃, 4-NO₂-PhCOOH0 °C to RT / 12 h70 - 80%Achieves 100% stereoinversion at the hindered C8 position.

References

  • Dess–Martin periodinane. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. Available at:[Link]

  • A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols: Inversion of Menthol. Organic Syntheses (1996, 73, 110). Available at:[Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. Available at:[Link]

Application Note: Advanced Reductive Amination Techniques for the 1-Azaspiro[4.5]decan-8-ol Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Lead-Oriented Synthesis (LOS), Scaffold Decoration, and Self-Validating Methodologies

Executive Summary & Mechanistic Rationale

As modern drug discovery paradigms shift away from flat, sp²-hybridized aromatics toward highly three-dimensional, sp³-rich architectures, the 1-azaspiro[4.5]decan-8-ol scaffold has emerged as a privileged bifunctional building block[1]. This spirocyclic core is not only heavily utilized in Lead-Oriented Synthesis (LOS) to generate diverse libraries but also serves as a pivotal intermediate in the total synthesis of complex natural products, such as the potent immunosuppressant FR901483[2][3].

This application note details field-proven protocols for the orthogonal functionalization of this scaffold via reductive amination. The scaffold offers two distinct vectors for derivatization:

  • Vector 1 (Position 1): Direct N-alkylation of the secondary spiro-amine.

  • Vector 2 (Position 8): Oxidation of the secondary alcohol to a ketone (1-azaspiro[4.5]decan-8-one), followed by reductive amination.

Causality in Reagent Selection: For spirocyclic systems, steric hindrance is a primary concern. We employ as the default hydride source[4]. STAB is exceptionally chemoselective; it reduces iminium ions rapidly but reacts sluggishly with aldehydes and ketones. This prevents the premature reduction of the starting carbonyl compound, a common failure point when using stronger agents like NaBH₄ without proper imine pre-formation.

Orthogonal Functionalization Workflow

G Scaffold 1-azaspiro[4.5]decan-8-ol (Bifunctional Scaffold) Vector1 Vector 1: Spiro-Amine (Position 1) Scaffold->Vector1 Vector2 Vector 2: Hydroxyl (Position 8) Scaffold->Vector2 Imine1 Iminium Formation (Aldehyde + AcOH) Vector1->Imine1 Oxidation Oxidation to Ketone (DMP or Swern) Vector2->Oxidation RedAm1 Reductive Amination (NaBH(OAc)3) Imine1->RedAm1 Prod1 N-Alkyl-1-azaspiro [4.5]decan-8-ol RedAm1->Prod1 Ketone 1-azaspiro[4.5]decan-8-one Oxidation->Ketone Imine2 Imine Formation (Amine + Ti(OiPr)4) Ketone->Imine2 RedAm2 Reductive Amination (NaBH4 or STAB) Imine2->RedAm2 Prod2 8-Amino-1-azaspiro [4.5]decane RedAm2->Prod2

Orthogonal functionalization pathways of 1-azaspiro[4.5]decan-8-ol via reductive amination.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized parameters and expected outcomes for functionalizing the 1-azaspiro[4.5]decan-8-ol scaffold across both vectors.

ParameterVector 1: N-Alkylation (Pos 1)Vector 2: C-Amination (Pos 8)
Target Functional Group Secondary Spiro-AmineSecondary Alcohol (via Ketone)
Pre-requisite Step None (Direct use)Oxidation (e.g., DMP, Swern)
Imine Formation Catalyst Acetic Acid (AcOH)Titanium(IV) Isopropoxide (Ti(OiPr)₄)
Preferred Reducing Agent NaBH(OAc)₃ (STAB)NaBH₄ or STAB
Typical Yield Range 75% – 90%60% – 85% (over 2 steps)
Primary IPC Method LC-MS (Iminium intermediate)IR (C=O stretch) / GC-MS

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, these protocols are designed as self-validating systems . Do not proceed to subsequent steps without confirming the success of the In-Process Controls (IPCs).

Protocol 1: Direct Reductive Amination at the Spiro-Amine (Vector 1)

Mechanistic Note: The secondary amine at Position 1 is sterically hindered by the spirocyclic junction. Pre-formation of the iminium ion using a mild Brønsted acid (AcOH) is critical to facilitate nucleophilic attack before hydride delivery.

Step-by-Step Methodology:

  • Condensation: Dissolve 1-azaspiro[4.5]decan-8-ol (1.0 equiv, 1.0 mmol) and the target aldehyde (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE, 10 mL). Add glacial acetic acid (1.5 equiv). Stir at room temperature under N₂ for 2 hours.

  • Self-Validation Checkpoint (IPC 1): Withdraw a 10 µL aliquot, quench with 100 µL MeOH, and analyze via LC-MS. Validation criteria: The complete disappearance of the starting amine mass and the appearance of the iminium ion [M+H]⁺ mass. If unreacted amine persists, continue stirring for 1 hour.

  • Reduction: Once validated, cool the reaction to 0 °C. Add NaBH(OAc)₃ (1.5 equiv) in three portions over 15 minutes to prevent thermal runaway. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation Checkpoint (IPC 2): Run LC-MS. Validation criteria: Disappearance of the iminium mass and appearance of the final N-alkylated product mass.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (10 mL) to neutralize the AcOH and destroy excess STAB. Extract with Dichloromethane (3 × 10 mL). Dry the combined organics over Na₂SO₄, filter, and concentrate in vacuo.

Protocol 2: Two-Step Amination at the Hydroxyl Vector (Vector 2)

Mechanistic Note: To utilize the C8 position as an electrophile, the alcohol must be oxidized to 1-azaspiro[4.5]decan-8-one. Because the resulting cyclohexanone derivative is sterically hindered, standard reductive amination stalls. We employ Ti(OiPr)₄ as a Lewis acid and water scavenger to drive the thermodynamically unfavorable imine formation to completion.

Step-by-Step Methodology:

  • Oxidation (Pre-requisite): Protect the spiro-amine (e.g., as an N-Boc derivative). Dissolve the protected scaffold in DCM and treat with Dess-Martin Periodinane (DMP, 1.2 equiv) at 0 °C. Stir for 2 hours.

  • Self-Validation Checkpoint (IPC 1): Perform TLC (stain with KMnO₄). Validation criteria: The starting alcohol rapidly reduces the stain (bright yellow spot), whereas the ketone product shows a distinct Rf shift and weaker staining. Do not proceed until the alcohol spot is completely absent.

  • Imine Formation: Dissolve the isolated 1-azaspiro[4.5]decan-8-one (1.0 equiv, 1.0 mmol) and the target primary amine (1.5 equiv) in anhydrous THF (5 mL). Add Ti(OiPr)₄ (2.0 equiv). Stir at room temperature for 12 hours under strictly anhydrous conditions.

  • Self-Validation Checkpoint (IPC 2): Withdraw an aliquot and analyze via FT-IR. Validation criteria: Disappearance of the strong C=O stretch (~1710 cm⁻¹) and appearance of the C=N stretch (~1650 cm⁻¹).

  • Reduction: Cool the mixture to 0 °C. Add a solution of NaBH₄ (1.5 equiv) in anhydrous Ethanol (2 mL). Stir for 2 hours.

  • Workup: Quench with water (2 mL) to precipitate titanium dioxide (TiO₂). Filter the resulting white slurry through a pad of Celite, washing thoroughly with EtOAc. Concentrate the filtrate and purify via flash chromatography.

References

  • Okolo, E. A. (2015). A 'top down' approach to the synthesis of complex, diverse lead-like scaffolds. White Rose eTheses Online (University of Leeds). URL:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Snider, B. B., & Lin, H. (1999). Total Synthesis of (−)-FR901483. Journal of the American Chemical Society, 121(34), 7778-7786. URL:[Link]

  • Kawahara, S., & Nagumo, S. (2007). Studies in the FR901483 tricyclic skeleton synthesis and a new approach to the perhydropyrrolo[2,1-i]indole ring system. ARKIVOC, 2007(4), 320-330. URL:[Link]

Sources

Preparation of 1-azaspiro[4.5]decan-8-ol hydrochloride salt from free base

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive Application Note and Protocol for the preparation of 1-azaspiro[4.5]decan-8-ol hydrochloride.

Executive Summary

1-azaspiro[4.5]decan-8-ol is a highly versatile


-rich spirocyclic scaffold, increasingly utilized in lead-oriented synthesis (LOS) to access complex, three-dimensional chemical space for drug discovery[1]. In its free base form, the secondary amine within the spiro-piperidine ring is prone to oxidative degradation and can present as a hygroscopic, difficult-to-handle viscous oil or low-melting solid. Conversion to the hydrochloride (HCl) salt mitigates these issues, conferring superior physicochemical stability, enhanced aqueous solubility, and excellent crystallinity[2]. This application note provides a validated, scalable protocol for the anhydrous generation of this compound.

Mechanistic Rationale & Solvent Causality

The formation of a pharmaceutical salt relies heavily on the


 differential between the basic center and the acid, as well as the dielectric constant of the reaction solvent[2]. The piperidine nitrogen of 1-azaspiro[4.5]decan-8-ol acts as a strong Brønsted base. By introducing anhydrous hydrogen chloride, complete protonation is achieved.

Why MTBE and Ethereal HCl? Performing this reaction in an anhydrous, low-polarity solvent system such as methyl tert-butyl ether (MTBE) is a deliberate and critical choice. The free base is highly soluble in MTBE, whereas the ionic hydrochloride salt exhibits near-zero solubility. This extreme solubility differential drives the rapid precipitation of the salt, allowing for high-yield recovery without the need for complex crystallization cooling ramps or anti-solvent addition[3]. Furthermore, MTBE is preferred over diethyl ether for the bulk solvent due to its higher boiling point and resistance to peroxide formation, ensuring a safer operational profile. The use of pre-dissolved HCl in diethyl ether ensures that absolutely no water is introduced into the system, which would otherwise solubilize the salt and drastically reduce the isolated yield.

Physicochemical Properties

Property1-azaspiro[4.5]decan-8-ol (Free Base)This compound
CAS Number 1202072-50-1 (trans-isomer)[4]2098016-73-8 (General)[5] / 1992996-36-7 (trans)[6]
Molecular Formula C₉H₁₇NOC₉H₁₈ClNO
Molecular Weight 155.24 g/mol 191.70 g/mol [5]
Physical State Viscous oil or low-melting solidWhite crystalline powder[6]
Solubility Profile Soluble in MTBE, DCM, EtOAcSoluble in Water, Methanol; Insoluble in MTBE
Storage Inert atmosphere, 2-8 °CRoom temperature, sealed in dry conditions[5]

Experimental Workflow

Protocol Step1 1-azaspiro[4.5]decan-8-ol (Free Base) Step2 Solubilization (Anhydrous MTBE, 10 vol) Step1->Step2 Dissolve at RT Step3 Acidification (1.1 eq. 2M HCl in Ether) Step2->Step3 Cool & Add Dropwise Step4 Crystallization (Stir at 0-5°C for 1h) Step3->Step4 Nucleation Step5 Isolation & Washing (Vacuum Filtration) Step4->Step5 Filter Step6 1-azaspiro[4.5]decan-8-ol Hydrochloride Salt Step5->Step6 Dry to constant weight

Workflow for the anhydrous preparation of this compound salt.

Detailed Protocol: Anhydrous Salt Formation

This protocol is designed as a self-validating system, incorporating in-process checks to ensure reaction completion and product integrity.

Materials Required:

  • 1-azaspiro[4.5]decan-8-ol (Free Base)[4]

  • Methyl tert-butyl ether (MTBE), anhydrous (≥99.9%)

  • 2.0 M Hydrogen chloride (HCl) solution in diethyl ether

  • Nitrogen or Argon gas (for inert atmosphere)

Step-by-Step Methodology:

  • System Purging: Purge a clean, oven-dried round-bottom flask equipped with a magnetic stir bar with inert gas (N₂ or Argon) for 5 minutes.

    • Causality: Prevents atmospheric moisture from introducing water into the anhydrous system, which would solubilize the newly formed salt and reduce yield.

  • Solubilization: Weigh 1.0 equivalent of 1-azaspiro[4.5]decan-8-ol free base and transfer it to the flask. Add 10 volumes (v/w) of anhydrous MTBE. Stir at 400 rpm until complete dissolution is visually confirmed.

  • Thermal Control: Submerge the reaction flask in an ice-water bath to lower the internal temperature to 0–5 °C.

    • Causality: Acid-base neutralization is an exothermic process. Cooling prevents solvent boil-off and encourages controlled crystalline nucleation rather than rapid, amorphous precipitation.

  • Acidification: Using a pressure-equalizing dropping funnel or glass syringe, add 1.05 to 1.10 equivalents of 2.0 M HCl in diethyl ether dropwise over 15 minutes.

    • Self-Validation Check 1 (Visual): A dense white precipitate should form immediately upon the addition of the first few drops of acid, indicating successful nucleation.

  • Maturation: Remove the ice bath and allow the suspension to stir at room temperature (20–25 °C) for 1 hour.

    • Self-Validation Check 2 (Chemical): Stop stirring and allow the solids to settle. Spot a drop of the clear supernatant onto a strip of moistened universal pH paper. A pH of < 3 confirms that a slight excess of HCl is present and protonation is 100% complete.

  • Isolation: Filter the suspension under vacuum using a Büchner funnel fitted with a medium-porosity fritted glass filter or highly retentive filter paper.

  • Washing: Wash the filter cake with 2 volumes of cold (0 °C) anhydrous MTBE.

    • Causality: Cold washing removes any unreacted free base or trace organic impurities without dissolving the target salt.

  • Drying: Transfer the white crystalline powder to a vacuum desiccator or vacuum oven set to 40 °C. Dry under high vacuum (< 10 mbar) for 4–6 hours.

    • Self-Validation Check 3 (Gravimetric): Weigh the product, return it to the vacuum oven for 1 hour, and re-weigh. A constant weight confirms the complete removal of volatile solvents and trapped HCl gas.

Analytical Validation of the Hydrochloride Salt

To verify the structural integrity and purity of the resulting this compound[5], the following analytical techniques are recommended:

  • ¹H NMR Spectroscopy: Dissolve the product in D₂O or DMSO-d₆. The protons adjacent to the spiro-piperidine nitrogen will exhibit a characteristic downfield shift (typically +0.5 to +1.0 ppm) compared to the free base spectrum in CDCl₃, confirming protonation.

  • Silver Nitrate (AgNO₃) Test: Dissolve a few milligrams of the salt in deionized water and add a drop of 5% AgNO₃ solution. A dense white precipitate of AgCl confirms the presence of the chloride counterion[3].

  • Melting Point Analysis: The isolated salt should exhibit a sharp, distinct melting point, characteristic of high crystalline purity, in stark contrast to the broad or low melting point of the free base.

References

  • A 'top down' approach to the synthesis of complex, diverse lead-like scaffolds - White Rose eTheses Online. Available at:[Link]

  • Handbook of Pharmaceutical Salts: Properties, Selection, and Use - ACS Publications. Available at:[Link]

  • Vogel's Textbook of Practical Organic Chemistry, 5th Edition - King Saud University (KSU). Available at:[Link]

Sources

Protecting group strategies for 1-azaspiro[4.5]decan-8-ol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protecting Group Strategies for the Synthesis of 1-Azaspiro[4.5]decan-8-ol

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 1-Azaspiro[4.5]decane Scaffold

The 1-azaspiro[4.5]decane framework is a privileged structural motif in modern medicinal chemistry.[1] Its rigid, three-dimensional architecture provides a unique conformational constraint that can enhance binding affinity and selectivity for a variety of biological targets.[1] Consequently, this scaffold is a cornerstone in the development of novel therapeutics, with derivatives showing potent activity at sigma-1 (σ1), M1 muscarinic, and delta-opioid receptors, among others.[2][3][4]

At the heart of many complex derivatives lies the versatile intermediate, 1-azaspiro[4.5]decan-8-ol.[5] Its synthesis, however, is complicated by the presence of two reactive centers: a secondary amine within the spirocyclic core and a secondary alcohol on the cyclohexane ring. The successful construction of advanced analogues hinges on the precise and selective manipulation of these functional groups.

This technical guide provides a detailed exploration of protecting group strategies essential for the synthesis of 1-azaspiro[4.5]decan-8-ol and its derivatives. We will delve into the causality behind experimental choices, compare common protecting groups, and provide field-proven protocols to empower researchers in their synthetic endeavors.

The Synthetic Imperative: Why Protecting Groups are Essential

In multistep organic synthesis, reactive functional groups can interfere with desired transformations elsewhere in the molecule.[6] For 1-azaspiro[4.5]decan-8-ol, the nucleophilic secondary amine can react with electrophiles, while the secondary alcohol's acidic proton and nucleophilic oxygen can disrupt base- or acid-catalyzed reactions. Protecting groups serve as temporary masks for these reactive moieties, ensuring that chemical transformations occur only at the desired location.[7][8]

The most robust synthetic routes often employ an orthogonal protection strategy , which allows for the selective removal of one protecting group in the presence of others under distinct chemical conditions.[7][9] This approach is critical when sequential, site-specific modifications of the amine and alcohol are required.[6][8]

G cluster_0 Synthetic Planning Start 1-Azaspiro[4.5]decan-8-ol (Starting Material) Decision Are sequential modifications of N and O required? Start->Decision Protect Select Orthogonal Protecting Groups Decision->Protect Yes Modify Perform Sequential Modifications Decision->Modify No (Direct Functionalization) Protect->Modify Deprotect Global or Selective Deprotection Modify->Deprotect End Final Product Deprotect->End

Caption: High-level decision workflow for synthesizing derivatives.

Mastering the Amine: Nitrogen Protecting Group Strategies

The choice of the nitrogen protecting group is paramount as it dictates the stability of the intermediate and the conditions required for its eventual removal. The most common and effective groups for the 1-azaspiro[4.5]decane core are carbamates like Boc and Cbz, and the benzyl group.

The Boc Group (tert-Butyloxycarbonyl)

The Boc group is one of the most widely used amine protecting groups in organic synthesis, particularly in peptide chemistry.[9]

  • Introduction: Typically installed using di-tert-butyl dicarbonate (Boc₂O) with a mild base, this reaction is high-yielding and clean.[10]

  • Stability: It is exceptionally stable to basic conditions, nucleophiles, and catalytic hydrogenation, making it compatible with a wide array of subsequent reactions.[11]

  • Deprotection: The Boc group's key feature is its lability under acidic conditions.[11] It is efficiently cleaved with moderately strong acids like trifluoroacetic acid (TFA), which generates the protonated amine, gaseous isobutylene, and carbon dioxide.[10]

  • Strategic Consideration: The requirement for strong acid in deprotection means it is not suitable for substrates containing other acid-sensitive functional groups.

The Cbz Group (Benzyloxycarbonyl)

Introduced in the 1930s for peptide synthesis, the Cbz group (also abbreviated as Z) remains a cornerstone of amine protection.[11][12]

  • Introduction: Installed by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaHCO₃ or Na₂CO₃), often with pH control between 8 and 10 to prevent side reactions.[12][13]

  • Stability: The Cbz group is robust and stable to most acidic and basic conditions, offering orthogonality to the Boc group.[12]

  • Deprotection: Its defining characteristic is its clean and mild removal via catalytic hydrogenolysis (H₂ gas with a palladium catalyst, typically Pd/C).[11][13] This process yields the free amine, toluene, and carbon dioxide.[12]

  • Strategic Consideration: Hydrogenolysis is incompatible with molecules containing other reducible functional groups, such as alkenes, alkynes, or certain benzyl ethers. In such cases, alternative deprotection methods using strong acids like HBr in acetic acid are possible, though less common.[13]

The Benzyl Group (Bn)

Direct benzylation of the amine offers a more robust, albeit fundamentally different, protection strategy.

  • Introduction: Achieved by treating the amine with benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a base like K₂CO₃.[14]

  • Stability: Benzylamines are extremely stable to a wide range of conditions, including strongly acidic and basic media, and organometallic reagents.

  • Deprotection: Like the Cbz group, the benzyl group is removed by catalytic hydrogenolysis, although often requiring more forcing conditions.[15]

  • Strategic Consideration: Unlike carbamates (Boc, Cbz), which suppress the basicity and nucleophilicity of the nitrogen, the benzyl group does not. The resulting tertiary amine remains basic and can participate in or catalyze side reactions. This must be factored into the overall synthetic plan.

Protecting GroupIntroduction ReagentsKey StabilityDeprotection ConditionsOrthogonal To
Boc Boc₂O, Base (e.g., TEA, DMAP)Base, HydrogenationTFA; Strong AcidCbz, Bn, Silyl Ethers
Cbz Cbz-Cl, Base (e.g., NaHCO₃)Acid, BaseH₂, Pd/C (Hydrogenolysis)Boc, Silyl Ethers
Bn BnBr, Base (e.g., K₂CO₃)Strong Acid, Strong BaseH₂, Pd/C (Hydrogenolysis)Boc, Silyl Ethers
Table 1: Comparative analysis of common nitrogen protecting groups.

Shielding the Hydroxyl: Oxygen Protecting Group Strategies

Protecting the secondary alcohol at the C-8 position is crucial for reactions involving strong bases, organometallics, or oxidations that could otherwise affect the hydroxyl group. Silyl ethers are the preeminent choice for this role due to their ease of installation and mild, selective removal.[16][17]

Silyl Ethers (TBDMS/TBS)

The tert-butyldimethylsilyl (TBDMS or TBS) group is a workhorse for alcohol protection, offering a perfect balance of stability and selective cleavage.[16]

  • Introduction: The most reliable method is the Corey protocol, which uses TBDMS chloride (TBDMS-Cl) with imidazole as a base in a polar aprotic solvent like DMF.[18] The steric bulk of the TBDMS group often allows for selective protection of less-hindered primary alcohols over secondary ones, though this is not a factor for the single hydroxyl in our parent molecule.[19]

  • Stability: TBDMS ethers are stable to a wide range of reaction conditions, including basic hydrolysis, many oxidizing and reducing agents, and organometallic reagents.[20]

  • Deprotection: Silyl ethers are uniquely susceptible to cleavage by fluoride ion sources.[20] Tetrabutylammonium fluoride (TBAF) in THF is the most common reagent for this deprotection, which proceeds rapidly and under very mild, neutral pH conditions.[18] This is due to the exceptionally high strength of the silicon-fluoride bond.[20] Mild acidic conditions can also be used for cleavage.[18]

  • Strategic Consideration: The fluoride-based deprotection of silyl ethers is truly orthogonal to the acid-based deprotection of Boc groups and the hydrogenolysis-based deprotection of Cbz/Bn groups, making them an ideal pairing for complex syntheses.[7][8]

Protecting GroupIntroduction ReagentsKey StabilityDeprotection ConditionsOrthogonal To
TBDMS/TBS TBDMS-Cl, Imidazole, DMFBase, Oxidation, ReductionTBAF in THF; Acetic AcidBoc, Cbz, Bn
Table 2: Analysis of the recommended hydroxyl protecting group.

Orthogonal Synthesis in Practice: A Step-by-Step Workflow

The true power of these strategies is realized when they are combined. An N-Boc / O-TBDMS protection scheme provides maximum flexibility, allowing for selective modification at either the nitrogen or oxygen atom.

G cluster_workflow Orthogonal Synthesis Workflow (N-Boc / O-TBDMS) A 1-Azaspiro[4.5]decan-8-ol B N-Boc Protection (Boc₂O) A->B C O-TBDMS Protection (TBDMS-Cl, Imidazole) B->C D Fully Protected Intermediate (N-Boc, O-TBDMS) C->D E1 Selective N-Deprotection (TFA) D->E1 Path 1: Modify Nitrogen E2 Selective O-Deprotection (TBAF) D->E2 Path 2: Modify Oxygen F1 O-TBDMS Protected Intermediate E1->F1 G1 N-Alkylation / N-Acylation F1->G1 F2 N-Boc Protected Intermediate E2->F2 G2 O-Alkylation / Oxidation F2->G2

Caption: Orthogonal strategy enabling selective functionalization.

Detailed Experimental Protocols

The following protocols are provided as a guide for laboratory synthesis. Standard laboratory safety procedures should be followed at all times.

Protocol 1: N-Boc Protection of 1-Azaspiro[4.5]decan-8-ol
  • Objective: To protect the secondary amine with a Boc group.

  • Materials: 1-azaspiro[4.5]decan-8-ol, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 1-azaspiro[4.5]decan-8-ol (1.0 eq) in DCM (approx. 0.2 M).

    • Add TEA (1.5 eq) to the solution and stir at room temperature.

    • Add a solution of Boc₂O (1.2 eq) in DCM dropwise over 15 minutes.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

    • Upon completion, wash the reaction mixture sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil by column chromatography (silica gel, ethyl acetate/hexanes) to yield tert-butyl 8-hydroxy-1-azaspiro[4.5]decane-1-carboxylate.

Protocol 2: O-TBDMS Protection of N-Boc Protected Intermediate
  • Objective: To protect the secondary alcohol with a TBDMS group.

  • Materials: N-Boc-1-azaspiro[4.5]decan-8-ol, TBDMS-Cl, Imidazole, Anhydrous DMF.

  • Procedure:

    • Dissolve N-Boc-1-azaspiro[4.5]decan-8-ol (1.0 eq) in anhydrous DMF (approx. 0.3 M) under an inert atmosphere (N₂ or Ar).

    • Add imidazole (2.5 eq) and stir until fully dissolved.

    • Add TBDMS-Cl (1.5 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated NH₄Cl (aq) and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify by column chromatography to yield the fully protected intermediate.

Protocol 3: Selective N-Boc Deprotection
  • Objective: To remove the Boc group while leaving the TBDMS ether intact.

  • Materials: Fully protected intermediate, Trifluoroacetic acid (TFA), DCM.

  • Procedure:

    • Dissolve the N-Boc, O-TBDMS protected intermediate (1.0 eq) in DCM (approx. 0.1 M).

    • Add TFA (10-20 eq, typically a 20-50% v/v solution in DCM) dropwise at 0 °C.

    • Stir at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Re-dissolve the residue in DCM and co-evaporate with toluene (2-3 times) to remove excess TFA.

    • The resulting TFA salt of the O-TBDMS protected amine can be used directly or neutralized with a base (e.g., saturated NaHCO₃) and extracted for further use.

Protocol 4: Selective O-TBDMS Deprotection
  • Objective: To remove the TBDMS group while leaving the Boc carbamate intact.

  • Materials: Fully protected intermediate, Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF), THF.

  • Procedure:

    • Dissolve the N-Boc, O-TBDMS protected intermediate (1.0 eq) in anhydrous THF (approx. 0.1 M).

    • Add TBAF solution (1.2 eq) dropwise at room temperature.

    • Stir for 2-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography to yield N-Boc-1-azaspiro[4.5]decan-8-ol.

Protocol 5: N-Cbz Protection of 1-Azaspiro[4.5]decan-8-ol
  • Objective: To protect the secondary amine with a Cbz group.

  • Materials: 1-azaspiro[4.5]decan-8-ol, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Dioxane/Water.

  • Procedure:

    • Dissolve 1-azaspiro[4.5]decan-8-ol (1.0 eq) in a 1:1 mixture of dioxane and water (approx. 0.2 M).

    • Cool the solution to 0 °C and add NaHCO₃ (3.0 eq).

    • Add Cbz-Cl (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

    • Allow the mixture to warm to room temperature and stir for 8-12 hours.

    • Extract the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (aq) and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography to yield the N-Cbz protected product.

Protocol 6: N-Cbz Deprotection via Catalytic Hydrogenolysis
  • Objective: To remove the Cbz group under mild, neutral conditions.

  • Materials: N-Cbz protected intermediate, Palladium on carbon (Pd/C, 10 wt%), Methanol or Ethanol, Hydrogen gas (H₂).

  • Procedure:

    • Dissolve the N-Cbz protected compound (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

    • Carefully add Pd/C (5-10 mol%) under an inert atmosphere.

    • Evacuate the flask and backfill with H₂ gas (using a balloon or a hydrogenation apparatus).

    • Stir the suspension vigorously under a positive pressure of H₂ at room temperature for 4-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Conclusion

The synthesis of 1-azaspiro[4.5]decan-8-ol derivatives is a strategically demanding task that relies heavily on the judicious use of protecting groups. By understanding the distinct stabilities and deprotection mechanisms of groups like Boc, Cbz, and TBDMS, researchers can design elegant and efficient synthetic routes. The application of orthogonal protection schemes, particularly the combination of an acid-labile N-Boc group and a fluoride-labile O-TBDMS group, provides maximum synthetic flexibility. The protocols and strategies outlined in this guide serve as a robust foundation for chemists aiming to explore the rich therapeutic potential of the 1-azaspiro[4.5]decane scaffold.

References

  • Scott K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12. [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

  • ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. Retrieved from [Link]

  • Pearson. (n.d.). Silyl Ether Protecting Groups Explained. Retrieved from [Link]

  • Goodman, M., et al. (2018). Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC, NIH. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

  • ResearchGate. (n.d.). ORGANIC SYNTHESIS. Retrieved from [Link]

  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, September 30). Adding Cbz Protecting Group Mechanism | Organic Chemistry. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • PubMed. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]

  • PubMed. (2020, July 15). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Retrieved from [Link]

  • Google Patents. (n.d.). DK3169666T3 - SUBSTITUTED AZASPIRO (4.5) DECAN DERIVATES.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • PubChem. (n.d.). Cis-1-azaspiro[4.5]decan-8-ol hydrochloride. Retrieved from [Link]

Sources

Process Scale-Up and Manufacturing Protocol for 1-Azaspiro[4.5]decan-8-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Process Rationale

The 1-azaspiro[4.5]decane scaffold is a fundamental motif found within a diverse array of bioactive molecules and natural products, such as cylindricine A, lepadiformine, TAN1251 A, and the immunosuppressant FR901483[1]. In classical synthetic approaches, functionalized 1-azaspiro[4.5]decan-8-ones serve as pivotal intermediates to build complex azatricyclic cores via regioselective aldol processes[2]. Modern lead-oriented synthesis (LOS) heavily emphasizes the generation of highly three-dimensional, sp³-rich scaffolds like 1-azaspiro[4.5]decanes to improve clinical success and reduce attrition rates in drug discovery[3].

Synthesizing this alpha-tertiary amine system at scale presents significant steric and chemoselective challenges. Direct reductive amination or alkylation of the spiro carbon is often low-yielding due to extreme steric hindrance. To bypass this, our protocol employs a highly scalable Strecker-Bruylants sequence . The synthesis commences from the readily available 1,4-dioxaspiro[4.5]decan-8-one[4], utilizing a transient iminium ion to efficiently forge the sterically congested C–C bond, followed by an intramolecular cyclization to construct the spiro-pyrrolidine ring.

Workflow A 1,4-Dioxaspiro[4.5]decan-8-one B α-Amino Nitrile Intermediate A->B BnNH2, KCN, H2O/MeOH C 8-Allyl-8-(benzylamino) Ketal B->C AllylMgBr, THF D Primary Alcohol C->D BH3·THF, then H2O2/NaOH E Spirocyclic Acetal D->E MsCl, Et3N, Heat F 1-Benzyl-1-azaspiro[4.5]decan-8-one E->F HCl (aq), THF G 1-Azaspiro[4.5]decan-8-ol HCl F->G 1. NaBH4  2. H2, Pd/C, HCl

Overall synthetic workflow for the scale-up of 1-azaspiro[4.5]decan-8-ol HCl.

Quantitative Data & Scale-Up Metrics

The following table summarizes the stoichiometric equivalents, target yields, and critical quality attributes (CQAs) for a 100-gram scale campaign.

StepTransformationKey Reagents (Equiv.)Target YieldExpected Purity (HPLC)In-Process Control (IPC)
1 Strecker ReactionKetone (1.0), BnNH₂ (1.1), KCN (1.2)88%>95%Ketone consumption <1%
2 Bruylants AlkylationAllylMgBr (2.5)82%>92%Nitrile disappearance
3 HydroborationBH₃·THF (1.5), H₂O₂/NaOH75%>90%Peroxide test <1 ppm
4 CyclizationMsCl (1.2), Et₃N (2.0)85%>95%Mesylate consumption
5 DeprotectionHCl (aq) (3.0)92%>98%LC-MS mass match
6 Ketone ReductionNaBH₄ (1.5)90%>98% (dr >9:1)Ketone consumption <0.5%
7 HydrogenolysisH₂ (50 psi), 10% Pd/C (5 wt%)95%>99.5%¹H-NMR (No Ar-H)

Detailed Experimental Protocols & Causality

Step 1: Strecker Reaction (α-Amino Nitrile Formation)

Causality & Rationale: Direct addition of Grignard reagents to ketimines suffers from competitive enolization. The Strecker reaction traps the imine as a stable α-amino nitrile, providing a robust, non-enolizable electrophile equivalent for the subsequent step.

  • Charge: To a 5 L jacketed reactor, add 1,4-dioxaspiro[4.5]decan-8-one (100 g, 0.64 mol) and methanol (1.0 L). Stir at 20 °C.

  • Amine Addition: Add benzylamine (75.5 g, 0.70 mol) dropwise over 30 minutes. Stir for 2 hours to allow complete imine formation.

  • Cyanation: Cool the reactor to 0 °C. Slowly add a solution of KCN (50 g, 0.77 mol) in water (200 mL). Safety: Highly toxic. Ensure scrubber system is active.

  • Validation (IPC): Monitor by HPLC. Proceed when the intermediate imine is <1% area.

  • Workup: Quench with saturated NaHCO₃ (500 mL). Extract with MTBE (3 × 500 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the α-amino nitrile as a pale yellow oil.

Step 2: Bruylants Reaction (Alkylation)

Causality & Rationale: The Bruylants reaction leverages the expulsion of the cyanide anion to generate a highly reactive, transient iminium ion. The allyl Grignard reagent attacks this intermediate, forging the sterically hindered C–C bond.

Mechanism Nitrile α-Amino Nitrile Iminium Iminium Ion Intermediate Nitrile->Iminium -CN (Grignard coordination) Product α-Tertiary Amine Iminium->Product +Allyl nucleophile

Mechanistic pathway of the Bruylants reaction via an iminium ion intermediate.

  • Charge: Dissolve the α-amino nitrile (approx. 174 g, 0.64 mol) in anhydrous THF (1.5 L) under nitrogen. Cool to -20 °C.

  • Grignard Addition: Add Allylmagnesium bromide (1.0 M in THF, 1.6 L, 1.60 mol) dropwise over 2 hours, maintaining internal temperature below -10 °C.

  • Validation (IPC): Stir for 4 hours at 0 °C. HPLC must show complete disappearance of the nitrile.

  • Workup: Carefully quench with saturated aqueous NH₄Cl (1.0 L) at 0 °C. Extract with EtOAc. Wash with brine, dry, and concentrate to yield 8-allyl-8-(benzylamino)-1,4-dioxaspiro[4.5]decane.

Step 3: Hydroboration-Oxidation

Causality & Rationale: Anti-Markovnikov hydration of the allyl group is strictly required to place the hydroxyl group at the terminal position, ensuring the correct chain length for the subsequent 5-membered pyrrolidine ring closure.

  • Hydroboration: Dissolve the allyl intermediate in THF (1.0 L) at 0 °C. Add BH₃·THF (1.0 M, 960 mL, 0.96 mol). Stir at room temperature for 12 hours.

  • Oxidation: Cool to 0 °C. Cautiously add 3M NaOH (350 mL) followed by 30% H₂O₂ (350 mL). Stir for 4 hours at 25 °C.

  • Validation (IPC): Test organic layer with peroxide test strips. If >1 ppm, wash with saturated aqueous Na₂S₂O₃ until negative.

  • Workup: Extract with EtOAc, dry, and concentrate to yield the primary alcohol.

Step 4 & 5: Mesylation, Cyclization, and Deprotection

Causality & Rationale: Converting the terminal alcohol to a mesylate creates a highly localized electrophile. The secondary benzylamine nitrogen acts as an internal nucleophile, driving an intramolecular S_N2 reaction to close the spirocycle. Subsequent acidic deprotection reveals the ketone.

  • Mesylation: Dissolve the alcohol in DCM (1.2 L). Add Et₃N (130 g, 1.28 mol). Cool to 0 °C. Add Methanesulfonyl chloride (MsCl, 88 g, 0.77 mol) dropwise. Stir for 2 hours.

  • Cyclization: Add K₂CO₃ (176 g, 1.28 mol) and heat to reflux (40 °C) for 16 hours to drive the cyclization to completion.

  • Acetal Cleavage: Swap solvent to THF (1.0 L). Add 3M HCl (600 mL) and heat at 50 °C for 6 hours.

  • Validation (IPC): LC-MS must confirm the mass of 1-benzyl-1-azaspiro[4.5]decan-8-one (m/z[M+H]⁺ = 244.1).

  • Workup: Basify with NaOH to pH 10, extract with DCM, dry, and concentrate.

Step 6: Ketone Reduction

Causality & Rationale: The ketone is reduced prior to benzyl deprotection to prevent the free secondary amine from interfering with the reduction or causing unwanted dimerization. The bulky spiro-pyrrolidine ring dictates facial selectivity, yielding the cis-isomer (OH and N on the same face) as the major diastereomer.

  • Charge: Dissolve the ketone in Methanol (800 mL) at 0 °C.

  • Reduction: Add NaBH₄ (36 g, 0.96 mol) in portions over 1 hour. Stir for 3 hours at 20 °C.

  • Validation (IPC): HPLC must show <0.5% remaining ketone.

  • Workup: Quench with acetone (50 mL), concentrate, partition between water and EtOAc. Extract, dry, and concentrate to yield 1-benzyl-1-azaspiro[4.5]decan-8-ol.

Step 7: Hydrogenolysis & Salt Formation

Causality & Rationale: The free base of 1-azaspiro[4.5]decan-8-ol is an oily, hygroscopic substance. Concomitant hydrogenolysis of the benzyl group in the presence of HCl yields the highly crystalline, stable hydrochloride salt, which acts as a self-purifying final step.

  • Charge: Dissolve the intermediate in Methanol (1.0 L). Add 12M HCl (60 mL) and 10% Pd/C (5.0 g).

  • Hydrogenolysis: Pressurize reactor with H₂ gas (50 psi). Stir vigorously at 25 °C for 12 hours.

  • Validation (IPC): Filter an aliquot, concentrate, and check ¹H-NMR for the complete absence of aromatic protons (7.2–7.4 ppm).

  • Workup: Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate to dryness. Recrystallize the resulting solid from Ethanol/MTBE to yield 1-azaspiro[4.5]decan-8-ol Hydrochloride as a white crystalline powder.

References

1.[1] Transformation of Anilines to 1-Azaspiro[4.5]decanes via Dearomatization and Palladium-Catalyzed aza-[3+2] Cycloaddition with Vinylcyclopropanes. European Journal of Organic Chemistry. URL: 2.[2] Studies in the FR901483 tricyclic skeleton synthesis and a new approach to the perhydropyrrolo[2,1-i]indole ring system. ARKIVOC. URL: 3.[3] A 'top down' approach to the synthesis of complex, diverse lead-like scaffolds. White Rose eTheses Online. URL: 4.[4] Copper-Catalyzed One-Pot Synthesis of Thiazolidin-2-imines. ACS Publications / PMC. URL:

Sources

Troubleshooting & Optimization

Removing impurities from 1-azaspiro[4.5]decan-8-ol during recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for spirocyclic scaffold purification. As drug development increasingly explores complex, sp³-rich chemical space, compounds like 1-azaspiro[4.5]decan-8-ol present unique purification challenges. Due to their rigid three-dimensional structures, these molecules are highly prone to forming solid solutions with their synthetic precursors and can entrap structurally similar diastereomers during crystallization.

This guide is designed for scientists and process chemists. It bypasses basic theory to focus on the thermodynamic causality of impurity incorporation and provides field-proven, self-validating methodologies to achieve >99% purity.

Diagnostic Workflow for Impurity Rejection

Before altering your solvent system, you must diagnose how the impurity is incorporating into your crystal lattice. Use the workflow below to determine the correct thermodynamic intervention.

ImpurityWorkflow N1 Crude 1-azaspiro[4.5]decan-8-ol (Solid) N2 Dissolution in Hot Solvent (e.g., Isopropanol) N1->N2 N3 Hot Filtration (Purge Inorganics) N2->N3 N4 Controlled Cooling & Seeding N3->N4 N5 Crystallization & Isolation N4->N5 N6 Impurity Analysis (HPLC/NMR) N5->N6 N7 Target Purity Achieved (>99%) N6->N7 Pass N8 Diastereomeric Impurity (cis/trans mix) N6->N8 Isomer Detected N9 Structurally Related Impurity (Solid Solution) N6->N9 Precursor Detected N10 Fractional Crystallization (Thermodynamic Control) N8->N10 N11 Change Salt Form (Free base to HCl) N9->N11 N10->N2 N11->N2

Caption: Diagnostic workflow for identifying and resolving impurity incorporation in spirocyclic amines.

Troubleshooting FAQs

Q: Why does the unreacted ketone precursor persist in my 1-azaspiro[4.5]decan-8-ol crystals even after multiple recrystallizations? A: This is a classic manifestation of solid solution formation[1]. Because the ketone precursor and the target spirocyclic alcohol share a nearly identical three-dimensional spiro[4.5]decane scaffold, your crystal lattice fails to discriminate between them during nucleation and growth. Causality & Solution: To break a solid solution, you must fundamentally alter the crystal lattice. Convert the free base to the hydrochloride salt (CAS 2098016-73-8)[2]. The ionic interactions in the salt lattice are highly directional and much less tolerant of the neutral ketone, leading to near-complete rejection of the precursor during recrystallization.

Q: How do I efficiently separate the cis and trans diastereomers? A: The reduction of spirocyclic ketones (e.g., via LiAlH₄) typically yields a mixture of cis and trans isomers[3]. Because diastereomers have different physical properties, they can be separated via fractional crystallization. Causality & Solution: The axial vs. equatorial positioning of the -OH group relative to the spiro-nitrogen alters the molecule's dipole moment and hydrogen-bonding capacity. By using a solvent system with intermediate polarity (such as ethyl acetate/hexane for the free base, or isopropanol/diethyl ether for the HCl salt), you exploit these solubility differences. The thermodynamically more stable isomer will exhibit lower solubility and crystallize first.

Q: My product is "oiling out" instead of forming discrete crystals. How do I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of your impure mixture is depressed below the saturation temperature of the solution[4]. Instead of nucleating crystals, the solute separates as a dense, impurity-rich oil. Causality & Solution: This indicates that your initial concentration is too high or the cooling rate is too rapid. To resolve this:

  • Re-dissolve the oil by adding 10–20% more solvent and reheating.

  • Cool the solution very slowly (<0.5 °C/min).

  • Introduce seed crystals at a temperature just above the cloud point to bypass the high activation energy of primary nucleation and force solid-phase growth.

Q: I am observing inorganic ash in my final NMR/elemental analysis. How do I purge these? A: Inorganic impurities (like lithium or aluminum salts from hydride reductions) are typically trapped via agglomeration or mother liquor inclusions[3]. Causality & Solution: Perform a rigorous hot filtration. Dissolve the crude material in a hot organic solvent (e.g., ethanol or isopropanol) where the spirocyclic organic compound is highly soluble, but the inorganic salts are not. Filter the hot solution through a pre-warmed Celite pad to physically remove the insoluble inorganics before cooling[4].

Quantitative Impurity Rejection Data

Use the following table to select the appropriate intervention based on the specific impurity profile of your crude 1-azaspiro[4.5]decan-8-ol batch.

Impurity TypePrimary Incorporation MechanismRecommended StrategyTypical Rejection Efficiency
Unreacted Ketone PrecursorSolid Solution FormationChange to HCl salt form> 98%
cis/trans IsomerLattice InclusionFractional Crystallization85–90% (per cycle)
Inorganic Salts (Li/Al)AgglomerationHot Filtration> 99%
Solvent / ByproductsMother Liquor EntrapmentSlower cooling rate (<0.5 °C/min)> 95%

Self-Validating Experimental Protocol

Recrystallization of 1-azaspiro[4.5]decan-8-ol Hydrochloride

This protocol is engineered with built-in validation checks to ensure that each thermodynamic step is functioning as intended.

Step 1: Dissolution and Saturation

  • Action: Suspend crude 1-azaspiro[4.5]decan-8-ol HCl in a minimal volume of boiling isopropanol (IPA).

  • Causality: IPA provides a steep solubility curve for the HCl salt, maximizing yield upon cooling while keeping non-polar impurities completely dissolved in the liquid phase.

  • Validation Check: The solution must be completely transparent (excluding suspended inorganic salts). If oily droplets remain, the solvent volume is insufficient; add IPA in 5% increments until the oil dissolves.

Step 2: Hot Filtration

  • Action: Filter the boiling solution rapidly through a pre-warmed sintered glass funnel into a heated receiving flask.

  • Causality: Removes insoluble inorganic byproducts (e.g., aluminum salts) that act as unwanted nucleation sites and cause agglomeration[4].

  • Validation Check: Inspect the filter cake; it should be entirely inorganic. If the filtrate in the receiving flask turns cloudy immediately, the solvent cooled too fast. Reheat the filtrate to ensure complete dissolution of the target API.

Step 3: Seeding and Desupersaturation

  • Action: Cool the filtrate slowly (0.5 °C/min) to 45 °C. Add 0.5 wt% of pure 1-azaspiro[4.5]decan-8-ol HCl seed crystals.

  • Causality: Seeding controls the exact nucleation point, preventing the buildup of high supersaturation which leads to rapid, chaotic crystal growth and solvent entrapment[1].

  • Validation Check: Monitor the flask. Nucleation must occur exclusively on the added seed crystals, growing outward. If bulk spontaneous nucleation occurs throughout the solution, the cooling rate was too aggressive.

Step 4: Anti-Solvent Addition and Isolation

  • Action: Slowly add diethyl ether (anti-solvent) dropwise until slight turbidity persists, then cool to 0 °C. Filter and wash the crystals with a cold IPA/Ether (1:2) mixture.

  • Causality: The anti-solvent drastically reduces the solubility of the spirocyclic salt while keeping structurally related neutral impurities dissolved in the mother liquor.

  • Validation Check: Analyze the mother liquor via TLC or HPLC. The filtrate must contain the targeted impurities (e.g., the unwanted diastereomer or ketone). If the mother liquor is completely pure, the recrystallization was ineffective at rejecting impurities.

References

  • Title: A Structured Approach To Cope with Impurities during Industrial Crystallization Development Source: PubMed Central (PMC) URL: [Link]

  • Title: 2.1: RECRYSTALLIZATION Source: Chemistry LibreTexts URL: [Link]

  • Title: A 'top down' approach to the synthesis of complex, diverse lead-like scaffolds Source: White Rose eTheses Online URL: [Link]

Sources

Optimizing pH conditions for extraction of 1-azaspiro[4.5]decan-8-ol free base

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical resource for researchers optimizing the isolation of 1-azaspiro[4.5]decan-8-ol (CAS: 176-80-7 / derivatives). It addresses the physicochemical challenges inherent to spirocyclic secondary amines and provides validated protocols for free base extraction.

Core Chemical Logic & Solubility Profile

To successfully isolate the free base, one must understand the competition between the ammonium salt (water-soluble) and the free amine (organic-soluble).

  • Molecule Class: Spirocyclic secondary amine with a distal hydroxyl group.

  • Key pKa: The secondary amine nitrogen typically exhibits a pKa between 10.5 and 11.2 .

  • Extraction Principle: According to the Henderson-Hasselbalch equation, to achieve >99% deprotonation (free base form), the aqueous pH must be at least 2 units higher than the pKa.[1]

    • Target pH: > 12.5 (Strongly Basic).

    • Risk Factor: If pH is only adjusted to ~10 (using weak bases like Carbonates), ~50% of your product remains as the water-soluble salt, leading to massive yield loss.[1]

Troubleshooting Guide (Q&A)

Q1: I adjusted the pH to 10 using saturated NaHCO₃, but my organic layer yield is <20%. Where is my product? Diagnosis: Insufficient Basicity. Technical Explanation: Sodium bicarbonate (pH ~8.5) and Sodium carbonate (pH ~11) are often too weak to fully deprotonate a secondary spiro-amine (pKa ~11). At pH 10, the ratio of Salt:Free Base is roughly 10:[1]1. Your product is trapped in the aqueous phase. Solution:

  • Switch Base: Use 2M or 5M NaOH (or KOH).

  • Target pH: Adjust aqueous layer to pH 13-14 .

  • Verification: Use a high-range pH strip or meter. The solution should turn litmus paper dark blue/purple instantly.

Q2: I am experiencing a severe emulsion that won't separate. What is happening? Diagnosis: Amphiphilic Surfactant Effect. Technical Explanation: 1-azaspiro[4.5]decan-8-ol possesses a polar head (amine/alcohol) and a lipophilic spiro-core. At intermediate pH ranges or low ionic strength, it acts as a surfactant, stabilizing oil-in-water emulsions.[1] Solution:

  • Increase Ionic Strength: Saturate the aqueous phase with NaCl (Brine) before adding the organic solvent. This "salting out" effect reduces the solubility of the organic species in water and disrupts the emulsion.

  • Solvent Switch: If using Ethyl Acetate (EtOAc), switch to Dichloromethane (DCM) . DCM is denser than water and often breaks amine emulsions better than EtOAc.

  • Filtration: If solid particulates are stabilizing the interface, filter the entire biphasic mixture through a Celite pad.[1]

Q3: The isolated oil contains inorganic salts or is "wet" despite drying. Diagnosis: Water Entrainment in Polar Solvents. Technical Explanation: Because the molecule has a hydroxyl group (-OH), it drags water into the organic phase (especially if using EtOAc or Ether). Solution:

  • Drying Agent: Use Anhydrous Sodium Sulfate (Na₂SO₄) for at least 30 minutes with vigorous stirring. Magnesium sulfate (MgSO₄) is faster but slightly acidic and can sometimes bind amines.

  • Solvent Wash: Perform a final "back-wash" of the organic layer with a small volume of saturated brine to pull out dissolved water before the drying step.

Validated Experimental Protocol

Objective: Isolation of 1-azaspiro[4.5]decan-8-ol free base from an HCl salt crude mixture.

ParameterRecommendationRationale
Solvent A (Aqueous) Water + 5M NaOHHigh pH essential for deprotonation.
Solvent B (Organic) Dichloromethane (DCM)High solubility for polar amines; breaks emulsions well.
pH Target > 13.0 Ensures [Free Base] : [Salt] ratio > 100:1.
Wash Step Saturated Brine (NaCl)Increases ionic strength; prevents emulsions.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude amine salt (e.g., 1.0 g) in minimal distilled water (10-15 mL). The solution will be acidic.

  • Basification:

    • Place the flask in an ice-water bath (exothermic reaction).

    • Dropwise add 5M NaOH while stirring.

    • CRITICAL: Monitor pH. Continue addition until pH reaches 13-14 .

    • Self-Check: The solution may become cloudy as the free base oils out. This is a good sign.

  • Extraction:

    • Transfer to a separatory funnel.

    • Add DCM (20 mL). Shake vigorously for 2 minutes. Vent frequently.

    • Allow layers to separate. Collect the lower organic layer.

    • Repeat extraction of the aqueous layer 2 more times (2 x 20 mL DCM).

  • Washing & Drying:

    • Combine all DCM extracts.

    • Wash with Saturated Brine (20 mL).

    • Dry the organic layer over Anhydrous Na₂SO₄ for 30 minutes.

  • Isolation:

    • Filter off the drying agent.

    • Concentrate under reduced pressure (Rotovap) at 35-40°C to yield the free base oil.

Mechanism Visualization

Figure 1: pH-Dependent Species Distribution & Workflow This diagram illustrates the critical pH threshold required to shift the equilibrium from the water-soluble ammonium species to the extractable free base.

G cluster_0 Extraction Workflow Logic AcidSalt Ammonium Salt (R-NH2+) Water Soluble Equilibrium Equilibrium pKa ~ 11.0 AcidSalt->Equilibrium pH < 10 FreeBase Free Base (R-NH) Organic Soluble Equilibrium->FreeBase pH > 12.5 (NaOH Addition) Step1 Crude Salt (Aq. Solution) Step2 Add 5M NaOH (Target pH 13-14) Step1->Step2 Step3 Extract w/ DCM Step2->Step3 Step4 Phase Separation Step3->Step4

Caption: Figure 1. The equilibrium shift (top) dictates the extraction efficiency. The workflow (bottom) ensures the pH threshold is met before solvent introduction.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9092, 1-Azaspiro[4.5]decane. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[1] Oxford University Press. (General reference for pKa of secondary amines and Henderson-Hasselbalch principles).

  • Reich, H. J.Bordwell pKa Table (Acidity in DMSO and Water). University of Wisconsin-Madison.

Sources

Technical Support Center: Stereocontrol & Resolution of 1-azaspiro[4.5]decan-8-ol

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SPIRO-8OL-RES Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Stereoisomer Resolution in Substituted 1-azaspiro[4.5]decan-8-ol Synthesis

Introduction: The "Spiro-8-ol" Challenge

You are likely accessing this guide because you are encountering difficulty isolating a single stereoisomer of a substituted 1-azaspiro[4.5]decan-8-ol . This scaffold is a privileged structure in medicinal chemistry, serving as the core for sigma receptor ligands and mixed NOP/opioid agonists (e.g., Cebranopadol analogs).

The stereochemical complexity arises from two distinct geometric features:

  • The Spiro Center (C5/C6 junction): Creates potential enantiomers (

    
    ).
    
  • The C8-Hydroxyl Group: Creates diastereomers (cis/trans or axial/equatorial relative to the spiro-amine moiety).

This guide addresses the three most common support tickets we receive: controlling the C8-reduction, resolving the spiro-enantiomers, and validating the structure.

Module 1: Diastereocontrol (The C8-Ketone Reduction)

User Issue: "I reduced my spiro-ketone intermediate with NaBH4, but I obtained a 60:40 mixture of alcohol diastereomers that are difficult to separate."

Technical Diagnosis

The 1-azaspiro[4.5]decane system imposes significant steric bias. The nitrogen-containing ring (pyrrolidine-type) at the spiro junction creates a "locked" conformation. When reducing the ketone at C8, the reagent approach is governed by the competition between steric hindrance (kinetic control) and product stability (thermodynamic control).

Troubleshooting Protocol

To shift the diastereomeric ratio (dr) toward a single isomer (>90:10), you must select the reducing agent based on the desired alcohol orientation (Axial vs. Equatorial).

Desired IsomerMechanismReagent RecommendationConditions
Equatorial Alcohol (Thermodynamic)Small hydride attacks from the sterically hindered axial face.NaBH₄ or LiAlH₄ MeOH/EtOH, -78°C to 0°C. Note: Often gives mixtures (e.g., 60:40) due to insufficient steric bias.
Equatorial Alcohol (High Selectivity)Thermodynamic equilibration.Meerwein-Ponndorf-Verley (MPV) Al(OiPr)₃ in iPrOH, Reflux. Reversible reaction favors the more stable equatorial product.
Axial Alcohol (Kinetic)Bulky hydride attacks from the less hindered equatorial face.L-Selectride or LiBH(s-Bu)₃ THF, -78°C. The bulky group is forced to attack away from the spiro-ring sterics.
Decision Logic: Reduction Pathway

ReductionLogic Start Start: 1-azaspiro[4.5]decan-8-one Target Target Stereochemistry? Start->Target Axial Target: Axial Alcohol (Less Stable) Target->Axial Kinetic Control Equatorial Target: Equatorial Alcohol (Thermodynamic) Target->Equatorial Thermodynamic Control LSelect Use L-Selectride (Lithium tri-sec-butylborohydride) Axial->LSelect MPV Use Al(OiPr)3 (Meerwein-Ponndorf-Verley) Equatorial->MPV Max Selectivity NaBH4 Use NaBH4 + CeCl3 (Luche Reduction) Equatorial->NaBH4 Standard/Fast Temp1 Condition: THF, -78°C LSelect->Temp1

Figure 1: Decision matrix for stereoselective reduction of the C8 ketone.

Module 2: Enantiomeric Resolution (The Spiro Center)

User Issue: "My synthesis is racemic. I need to separate the (+)- and (-)-enantiomers of the 1-azaspiro[4.5]decan-8-ol."

Method A: Classical Resolution (Crystallization)

Because the spiro-amine is basic, diastereomeric salt formation is the most scalable method for early-stage resolution.

  • Screening Agents: Do not rely solely on Tartaric acid. The rigid spiro core often requires bulkier acids for effective crystal packing.

    • Primary Screen: L-Tartaric acid, Dibenzoyl-L-tartaric acid (L-DBTA), Di-p-toluoyl-L-tartaric acid (L-DTTA).

    • Secondary Screen: (S)-Mandelic acid, (1S)-10-Camphorsulfonic acid (CSA).

  • Solvent Systems:

    • Ethanol (Absolute) – Best for Tartrates.

    • Acetone/Water (9:1) – Best for DTTA/DBTA salts.

  • Protocol:

    • Dissolve racemic amine (1.0 eq) in refluxing solvent.

    • Add chiral acid (0.5 to 1.0 eq).

    • Cool slowly (1°C/min) to room temp, then to 4°C.

    • Filter crystals. Crucial: Recrystallize the salt twice to upgrade ee% from ~80% to >99%.

Method B: Chiral HPLC/SFC (Analytical & Prep)

If crystallization fails, or for final polishing, Supercritical Fluid Chromatography (SFC) is superior to HPLC for spiro-amines due to better peak shape (less tailing).

Recommended Conditions:

ParameterCondition A (Primary)Condition B (Alternative)
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase (SFC) CO₂ / Methanol (80:20)CO₂ / Isopropanol (85:15)
Additive (Critical) 0.2% Diethylamine (DEA) or 0.1% Isopropylamine0.2% DEA
Back Pressure 120 bar120 bar
Temperature 40°C35°C

Note: The basic additive (DEA) is non-negotiable. Without it, the secondary/tertiary amine in the spiro ring will interact with residual silanols, causing severe peak tailing.

Module 3: Structural Validation (NMR)

User Issue: "I have isolated two isomers. How do I know which is axial and which is equatorial without growing an X-ray crystal?"

The "W-Coupling" Diagnostic

You can determine the relative stereochemistry at C8 using 1H NMR coupling constants (


-values) of the proton at C8 (

).
  • Equatorial Alcohol (Axial Proton):

    • The proton at C8 is axial .

    • It has two large anti-periplanar couplings (

      
       Hz) with the axial protons at C7 and C9.
      
    • Signal Appearance: A wide triplet of triplets (tt) or broad multiplet. Width at half-height (

      
      ) > 20 Hz.
      
  • Axial Alcohol (Equatorial Proton):

    • The proton at C8 is equatorial .

    • It has only small gauche couplings (

      
       Hz) with C7/C9 protons.
      
    • Signal Appearance: A narrow singlet or quintet. Width at half-height (

      
      ) < 10 Hz.
      

Module 4: Synthesis Workflow Visualization

The following diagram outlines the integrated workflow for synthesizing Cebranopadol-like analogs, highlighting where resolution steps must occur.

SynthesisWorkflow cluster_res Critical Decision Point Precursor Piperidone + Alkyne/Amine SpiroCycl Spiro-Cyclization (e.g., Pictet-Spengler) Precursor->SpiroCycl RacemicKetone Racemic Spiro-Ketone SpiroCycl->RacemicKetone Resolution Chiral Resolution (Crystallization/SFC) RacemicKetone->Resolution EnantioPure Enantiopure Ketone Resolution->EnantioPure Reduction Stereoselective Reduction EnantioPure->Reduction L-Selectride (Axial OH) EnantioPure->Reduction NaBH4 (Equatorial OH) FinalProd Final Product (Single Isomer) Reduction->FinalProd

Figure 2: Integrated workflow for resolution and stereoselective reduction.

References

  • Cebranopadol Synthesis & Stereochemistry

    • Trapella, C. et al. (2017).[1] A diastereoselective synthesis of Cebranopadol, a novel analgesic showing NOP/mu mixed agonism. Scientific Reports. Link

    • Context: Describes the oxa-Pictet-Spengler reaction to form the spiro core and the subsequent resolution str
  • Stereoselective Reduction of Cyclohexanones

    • Eliel, E. L., & Senda, Y. (1970). Reduction of t-butylcyclohexanones with lithium aluminum hydride and lithium tri-t-butoxyaluminum hydride. Tetrahedron. Link

    • Context: The foundational text on steric vs.
  • Chiral Resolution of Spiro-Amines

    • Wachtendorf, D., et al. (2020).[2] Improved and Flexible Synthetic Access to the Spiroindole Backbone of Cebranopadol. Synthesis. Link

    • Context: Details the specific resolution of spiro-amine intermedi
  • SFC Method Development

    • Toribio, L., et al. (2018). Enantioselective separation of chiral pharmaceuticals by supercritical fluid chromatography. Journal of Chromatography A. Link

    • Context: General protocols for amine additives (DEA) in SFC to prevent peak tailing.

Sources

Minimizing side reactions during the chlorination of 1-azaspiro[4.5]decan-8-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Troubleshooting Center. As drug development professionals and synthetic chemists, you know that spirocyclic scaffolds like 1-azaspiro[4.5]decan-8-ol present unique synthetic challenges. Converting the secondary alcohol at the C8 position to a chloride often triggers severe side reactions—most notably, E1 elimination to form azaspirodecenes, N-chlorination at the spiro-amine, and loss of stereochemical integrity.

This guide provides field-proven, self-validating methodologies to suppress these side reactions and maximize your alkyl chloride yield.

Diagnostic Decision Matrix

Before initiating your reaction, you must select a chlorination pathway that aligns with your stereochemical requirements while avoiding carbocation intermediates.

DecisionTree Start 1-azaspiro[4.5]decan-8-ol Starting Material Protect Step 1: Amine Protection (e.g., Boc2O, TEA) Start->Protect Stereo Desired Stereochemical Outcome? Protect->Stereo Inversion Inversion (SN2) Stereo->Inversion cis to trans Retention Retention (SNi) Stereo->Retention cis to cis Appel Appel Reaction PPh3 / CCl4 Inversion->Appel Triphosgene Triphosgene / Pyridine Inversion->Triphosgene SOCl2 SOCl2 / TiCl4 (cat) Retention->SOCl2 ProductInv Inverted Chloride High Yield Appel->ProductInv Triphosgene->ProductInv ProductRet Retained Chloride High Yield SOCl2->ProductRet

Decision matrix for selecting chlorination conditions based on stereochemical requirements.

Troubleshooting Q&A: Minimizing Side Reactions

Q: Why is my chlorination yielding predominantly the azaspirodecene (elimination product) instead of the desired chloride? A: Secondary alcohols on a cyclohexane ring are highly prone to E1 elimination if a carbocation intermediate forms. Traditional reagents like unbuffered thionyl chloride (


) or HCl generate acidic conditions that promote ionization. The cyclohexane ring stabilizes the resulting carbocation, making the adjacent protons highly acidic and driving dehydration.
Solution: Switch to a polar, closed-shell mechanism like the Appel reaction (

). This method activates the oxygen as an alkoxyphosphonium leaving group and proceeds strictly via an

pathway, bypassing the carbocation entirely and operating under mild, nearly neutral conditions (1[1]).

Q: I observe multiple degradation byproducts and low yields. Could the spiro-amine be interfering? A: Yes. The secondary amine at the 1-aza position is highly nucleophilic. If left unprotected, it will undergo competitive N-chlorination or form insoluble salts, depleting your reagents and causing massive degradation. Solution: You must mask the amine prior to chlorination. A standard tert-butyloxycarbonyl (Boc) protection is highly recommended because it is robust and perfectly stable under the neutral-to-mildly basic conditions of the Appel reaction (2[2]).

Q: How can I precisely control the stereochemistry at the C8 position? A: The stereochemical outcome is dictated by the reagent's mechanism. If you require inversion of configuration (e.g., converting a cis-alcohol to a trans-chloride), the Appel reaction is ideal as it enforces a backside


 displacement (3[3]). If you need retention  of configuration, standard 

often yields epimeric mixtures. However, using

with catalytic

forces a stereoretentive internal nucleophilic substitution (

) mechanism, providing the retained chloride in excellent yields (4[4]). Alternatively,

-NCS can be utilized for stereoselective chlorination depending on the ring substituents (5[5]).

Reagent Selection & Quantitative Performance Data

The table below summarizes the expected outcomes when chlorinating a protected secondary spirocyclic alcohol. Note the inverse relationship between the


 character of the reaction and the yield of the desired chloride.
Chlorination ReagentPrimary MechanismTypical Yield (%)Elimination Byproduct (%)Stereochemical Outcome
HCl /

(Lucas)

/ E1
15 - 30> 50Racemization

(Unbuffered)

/ E1
40 - 6020 - 40Mixed / Retention

+

(cat)

80 - 90< 5Retention

/

(Appel)

85 - 95< 5Inversion
Triphosgene / Pyridine

80 - 90< 10Inversion

Data synthesized from standard secondary alcohol chlorination profiles (6[6]).

Validated Experimental Methodologies

To ensure a self-validating workflow, follow these two sequential protocols. The first protects the vulnerable amine, and the second executes the chlorination while suppressing elimination.

Protocol A: N-Boc Protection of 1-azaspiro[4.5]decan-8-ol
  • Setup: Dissolve 1-azaspiro[4.5]decan-8-ol (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Base Addition: Add triethylamine (TEA) (1.5 eq) and cool the reaction flask to 0 °C using an ice bath.

  • Protection: Add di-tert-butyl dicarbonate (

    
    ) (1.1 eq) dropwise to control the evolution of 
    
    
    
    .
  • Reaction: Remove the ice bath, warm to room temperature, and stir for 4 hours.

  • Workup: Quench with saturated aqueous

    
    . Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
  • Self-Validation Check: Perform a TLC using a Ninhydrin stain. The starting material (secondary amine) will stain yellow/brown. A successful reaction is indicated by the disappearance of this spot and the appearance of a UV-active, Ninhydrin-negative spot corresponding to the Boc-protected intermediate.

Protocol B: Appel Chlorination (Stereochemical Inversion)

Caution:


 is toxic. Perform strictly in a fume hood. Hexachloroacetone can be substituted as a greener halogen source (6[6]).
  • Activation: Dissolve the N-Boc-1-azaspiro[4.5]decan-8-ol (1.0 eq) and triphenylphosphine (

    
    ) (1.5 eq) in anhydrous DCM (0.1 M) under an inert argon atmosphere.
    
  • Temperature Control: Cool the flask to 0 °C. Causality: Low temperatures prevent the exothermic degradation of the alkoxyphosphonium intermediate.

  • Halogenation: Add carbon tetrachloride (

    
    ) (2.0 eq) dropwise.
    
  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

  • Purification: To remove the bulk of the triphenylphosphine oxide (

    
    ) byproduct, concentrate the mixture to a small volume and add cold hexanes. Filter off the precipitated 
    
    
    
    . Concentrate the filtrate and purify via silica gel flash chromatography (hexane/ethyl acetate gradient).
  • Self-Validation Check:

    • TLC: Stain with

      
      . If elimination occurred, the alkene byproduct will instantly reduce the stain to a bright yellow/brown spot.
      
    • 
      H NMR:  The C8-proton adjacent to the hydroxyl group typically resonates around 3.5–4.0 ppm. Upon successful chlorination, this peak will shift downfield to 4.0–4.5 ppm. The strict absence of vinylic protons (5.5–6.0 ppm) confirms that the E1 elimination pathway was successfully suppressed.
      
Mechanistic Pathway of the Appel Reaction

AppelMechanism Step1 PPh3 + CCl4 Activation Step2 Phosphonium Salt [Ph3P-CCl3]+ Cl- Step1->Step2 Step3 Alcohol Attack (Deprotonation) Step2->Step3 Step4 Alkoxyphosphonium Intermediate Step3->Step4 Step5 SN2 Displacement by Cl- Step4->Step5 Backside Attack Step6 Alkyl Chloride (Inverted) + Ph3P=O + CHCl3 Step5->Step6

Step-by-step mechanism of the Appel reaction preventing carbocation-mediated elimination.

References

  • Appel reaction - Grokipedia. Grokipedia.
  • Appel Reaction: Alcohol to Alkyl Halide - OrgoSolver. OrgoSolver.
  • Appel Reaction - Alfa Chemistry. Alfa Chemistry.
  • Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride. PMC / NIH.
  • Highly stereoselective chlorination of β-substituted cyclic alcohols using PPh3–NCS. RSC.
  • Synthesis of alkyl chlorides. Organic Chemistry Portal.

Sources

Technical Support Hub: Overcoming Steric Hindrance in 1-Azaspiro[4.5]decan-8-ol Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: SPIRO-OH-8-SUPPORT Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope: Steric hindrance mitigation, Mitsunobu optimization, and Acylation protocols for hindered spirocyclic alcohols.

The "Spiro-Lock" Challenge: An Executive Summary

You are likely here because standard coupling conditions (DCC/DMAP or DEAD/PPh3) failed to functionalize the hydroxyl group at the C8 position of your 1-azaspiro[4.5]decane scaffold.

The Root Cause: While the C8 position appears distal to the quaternary spiro center (C5), the geminal-disubstituted effect (Thorpe-Ingold effect) at the spiro junction creates a rigid conformational lock. The piperidine ring (C6–C10) often adopts a distorted chair conformation. If your hydroxyl group is in the axial position, it suffers from severe 1,3-diaxial strain. If it is equatorial , the trajectory for nucleophilic attack (in Mitsunobu) or electrophilic approach (in esterification) is often shielded by the sheer bulk of the orthogonal pyrrolidine ring.

This guide provides the "Nuclear Option" protocols—high-energy reagents and modified pathways designed to force coupling on this "frozen" secondary alcohol.

Interactive Troubleshooting Modules

Module A: The Mitsunobu Reaction Stalled (Inversion Required)

User Query: "I tried standard Mitsunobu (DEAD/PPh3/Benzoic acid) to invert the C8-OH stereochemistry. I got 0% conversion and recovered starting material. Why?"

Diagnosis: Standard azodicarboxylates (DEAD/DIAD) are often too bulky and insufficiently reactive for hindered spiro-alcohols. The betaine intermediate forms, but the steric bulk prevents the carboxylate nucleophile from attacking the activated phosphorous-oxygen bond (the SN2 step).

The Fix: The Tsunoda Protocol (ADDP/PBu3) Switch to 1,1'-(Azodicarbonyl)dipiperidine (ADDP) and Tributylphosphine (PBu3) .

  • Why: PBu3 is a smaller, more nucleophilic phosphine than PPh3, accelerating the betaine formation. ADDP forms a more stable betaine intermediate that can survive the higher temperatures often required to force the SN2 attack on hindered substrates.

🛠️ Protocol: High-Force Mitsunobu Coupling
  • Reagents: 1-azaspiro[4.5]decan-8-ol (1.0 equiv), Nucleophile (Acid/Phenol, 2.0 equiv), ADDP (2.0 equiv), PBu3 (2.0 equiv).

  • Solvent: Anhydrous Toluene (THF often boils too low for the energy barrier required here).

Step-by-Step:

  • Dissolution: Dissolve the spiro-alcohol and the nucleophile (e.g., p-nitrobenzoic acid) in anhydrous Toluene (0.1 M) under Argon.

  • Reagent Prep: Add ADDP (solid) in one portion. The suspension will likely not dissolve immediately.

  • Activation: Cool to 0°C. Add PBu3 dropwise. The reaction will turn clear/yellow as the betaine forms.

  • The Push: Allow to warm to Room Temperature (RT). If no reaction after 4 hours (check LCMS), heat to 60°C .

    • Note: Standard DEAD decomposes at this temp; ADDP is stable.

  • Workup: Cool, dilute with Et2O, and filter off the ADDP-hydrazine byproduct (white solid). Concentrate and purify.

Module B: Esterification Fails (Retention Required)

User Query: "I tried reacting the alcohol with an acid chloride and pyridine. No product. I tried DCC/DMAP. Trace product. How do I attach a bulky ester?"

Diagnosis: The C8 alcohol is a "neopentyl-like" system in terms of accessibility. Standard acyl chlorides get hydrolyzed by trace moisture before they can attack the hindered alcohol. DCC forms an O-acylisourea that rearranges to an N-acylurea (dead end) because the alcohol attack is too slow.

The Fix: Yamaguchi Esterification You must use the Yamaguchi Reagent (2,4,6-trichlorobenzoyl chloride) .[1][2]

  • Why: This forms a mixed anhydride.[1][2][3] The trichlorophenyl ring is extremely bulky and electron-withdrawing. This forces the alcohol to attack the other carbonyl (your desired acid) because the Yamaguchi carbonyl is sterically shielded by the ortho-chlorines.

🛠️ Protocol: Yamaguchi "Stealth" Coupling
  • Reagents: Carboxylic Acid (1.1 equiv), Yamaguchi Reagent (1.1 equiv), TEA (1.5 equiv), DMAP (2.0 equiv), Spiro-alcohol (1.0 equiv).

  • Solvent: Toluene (preferred) or DCM.

Step-by-Step:

  • Mixed Anhydride Formation: In Flask A, dissolve your Carboxylic Acid and TEA in Toluene. Add Yamaguchi Reagent dropwise at RT. Stir for 1 hour. A white precipitate (TEA·HCl) will form.

  • The Attack: In Flask B, dissolve the Spiro-alcohol and DMAP (stoichiometric, not catalytic) in Toluene.

    • Critical: You need stoichiometric DMAP because it acts as an acyl-transfer shuttle, not just a base.

  • Combination: Filter the solution from Flask A (removing salts) directly into Flask B.

    • Why Filter? Removing the salts drives the equilibrium and cleans up the reaction.

  • Reflux: Heat the mixture to 90–100°C for 3–6 hours.

  • Quench: Cool and quench with saturated NaHCO3 to decompose any remaining mixed anhydride.

Decision Logic & Mechanism Visualization

The following diagram illustrates the decision matrix for selecting the correct coupling pathway based on your stereochemical requirements and steric constraints.

CouplingLogic cluster_mech Yamaguchi Mechanism Advantage Start Substrate: 1-Azaspiro[4.5]decan-8-ol Goal Goal? Start->Goal Inversion Inversion of Stereochemistry (Mitsunobu) Goal->Inversion Invert OH Retention Retention of Stereochemistry (Esterification) Goal->Retention Keep OH StandardDead Attempt DEAD/PPh3 Inversion->StandardDead Low Steric Bulk AdvancedMit Protocol A: ADDP / PBu3 (High Temp Stable) Inversion->AdvancedMit High Steric Bulk (Spiro) StandardAcyl Attempt Acid Chloride/Pyridine Retention->StandardAcyl Primary Alcohol Yamaguchi Protocol B: Yamaguchi (Mixed Anhydride) Retention->Yamaguchi Hindered Secondary Fail1 No Reaction / Elimination StandardDead->Fail1 Steric Fail Fail2 Recovered SM StandardAcyl->Fail2 Hydrolysis Y_Inter Mixed Anhydride (Regioselective Attack) Y_Inter->Yamaguchi

Caption: Decision tree for coupling hindered spiro-alcohols. Note the divergence to high-energy reagents (ADDP, Yamaguchi) for the spiro-scaffold.

Reagent Performance Data

Comparative analysis of coupling agents for hindered secondary alcohols (based on yield profiles in spirocyclic/terpenoid systems).

Coupling SystemReagent ClassSteric ToleranceTemp LimitTypical Yield (Hindered)
DEAD / PPh3 Standard MitsunobuLow< 40°C< 20%
DIAD / PPh3 Standard MitsunobuLow-Medium< 40°C25-30%
ADDP / PBu3 Modified Mitsunobu High 100°C 75-85%
DCC / DMAP Steglich EsterificationMediumRT30-50% (Slow)
Yamaguchi Mixed Anhydride Very High 110°C 80-95%

Frequently Asked Questions (FAQ)

Q: My 1-azaspiro[4.5]decan-8-ol has a secondary amine at position 1. Do I need to protect it? A: Absolutely. The secondary amine is orders of magnitude more nucleophilic than the hindered C8 alcohol. If you attempt Yamaguchi or Mitsunobu without protection, you will exclusively get the amide or alkylated amine. Use a Boc (tert-butyloxycarbonyl) or Cbz group on the nitrogen before attempting alcohol coupling.

Q: I see an elimination product (alkene) instead of my ester. Why? A: This is common in Mitsunobu reactions of hindered alcohols. The basicity of the betaine intermediate promotes E2 elimination over SN2 substitution.

  • Fix: Lower the basicity of your nucleophile (use a more acidic component, pKa < 11) or switch to the Yamaguchi protocol (retention pathway) followed by an SN2 inversion if stereochemistry is critical.

Q: Can I use microwave irradiation? A: Yes, for the Yamaguchi method. Heating the mixed anhydride step to 100°C for 20 minutes in a microwave often drives the reaction to completion with higher purity than thermal reflux. Avoid microwaving DEAD/DIAD (explosion hazard).

References

  • Mitsunobu Reaction on Hindered Substrates: Dodge, J. A., Nissen, J. S., & Presnell, M. (1996).[4] A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols: Inversion of Menthol.[4][5] Organic Syntheses, 73, 110.[4]

  • Yamaguchi Esterification Mechanism & Protocol: Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[2] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[2] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993.

  • ADDP/PBu3 Reagent System: Tsunoda, T., Yamamiya, Y., & Itô, S. (1993). 1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-PBu3): A New Reagent System for Mitsunobu Reaction. Tetrahedron Letters, 34(10), 1639-1642.

  • Spirocyclic Scaffold Properties: PubChem Compound Summary for 1-Azaspiro[4.5]decane.

Sources

Technical Support Center: Purification of Spiro-amine Byproducts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of spiro-amine compounds. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating their target spiro-amines from complex reaction mixtures. The unique three-dimensional structure of spirocyclic systems often leads to the formation of closely-related byproducts, making purification a significant hurdle.[1] This guide provides in-depth, experience-driven advice in a question-and-answer format to address specific issues you may face during your experiments.

Frequently Asked Questions (FAQs)

Q1: My crude NMR shows a complex mixture of products after my spiro-amine synthesis. What are the likely byproducts I need to separate?

A1: The nature of byproducts in spiro-amine synthesis is highly dependent on the specific reaction, but common impurities often include:

  • Diastereomers: If your synthesis creates multiple stereocenters, the formation of diastereomers is a very common outcome.[2] These can be particularly challenging to separate due to their similar physical properties.

  • Regioisomers: In reactions involving unsymmetrical reagents, the formation of regioisomers, where substituents are attached at different positions on the spirocyclic core, can occur.

  • Unreacted Starting Materials: Incomplete reactions will leave you with starting materials in your crude product.

  • Ring-Opened Byproducts: The strained nature of some spirocycles can make them susceptible to ring-opening under certain reaction or workup conditions.[3]

  • Enamine Intermediates: Enamines, often formed from the reaction of a secondary amine with a ketone or aldehyde, can sometimes be isolated as byproducts if they are stable enough to survive the reaction and workup conditions.[4]

Q2: I'm struggling with low yields after purification. What are the common causes for product loss?

A2: Low recovery of your target spiro-amine can be frustrating. Several factors could be at play:

  • Product Instability: Spiro-amines can be sensitive to pH extremes or prolonged exposure to silica gel during chromatography.[5][6]

  • Sub-optimal Purification Technique: The chosen purification method may not be suitable for your specific compound, leading to poor separation and co-elution with byproducts.

  • Decomposition on Stationary Phase: The acidic nature of standard silica gel can cause degradation of some amine compounds.[7]

  • Mechanical Losses: Physical loss of product during transfers, filtration, and solvent removal can add up, especially on a small scale.

Troubleshooting Guides

Challenge 1: Separating Diastereomers of a Spiro-amine

Issue: "I have a mixture of two diastereomers of my spiro-amine that are inseparable by standard flash column chromatography on silica gel."

Root Cause Analysis: Diastereomers often have very similar polarities, making their separation by normal-phase chromatography challenging. The subtle differences in their three-dimensional shapes require a more selective separation technique.

Solutions:

  • High-Performance Liquid Chromatography (HPLC):

    • Rationale: HPLC offers significantly higher resolution than flash chromatography, making it a powerful tool for separating closely related isomers.[8]

    • Protocol:

      • Scouting: Begin by screening different stationary phases (e.g., C18, phenyl, cyano) and mobile phase compositions (e.g., gradients of acetonitrile/water or methanol/water with additives like trifluoroacetic acid or diethylamine).

      • Optimization: Once a promising separation is observed, optimize the gradient, flow rate, and column temperature to maximize resolution.

      • Preparative HPLC: Scale up the optimized analytical method to a preparative scale to isolate larger quantities of each diastereomer.[8]

  • Supercritical Fluid Chromatography (SFC):

    • Rationale: SFC is an excellent technique for chiral and achiral separations, often providing different selectivity compared to HPLC.[9][10][11][12] It uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity, leading to faster and more efficient separations.[13]

    • Key Insight: SFC is particularly advantageous for separating stereoisomers.[9]

    • Protocol:

      • Column Selection: Chiral stationary phases are often effective for separating diastereomers, even if the target molecule is not chiral. Polysaccharide-based chiral columns are a good starting point.

      • Modifier Screening: Screen various alcohol modifiers (e.g., methanol, ethanol, isopropanol) and additives (e.g., triethylamine, trifluoroacetic acid) to modulate retention and selectivity.[14]

      • Method Optimization: Fine-tune the modifier percentage, backpressure, and temperature to achieve baseline separation.

  • Crystallization:

    • Rationale: If one diastereomer is more prone to crystallization, this can be a highly effective and scalable purification method.[15]

    • Protocol:

      • Solvent Screening: Systematically screen a wide range of solvents and solvent mixtures to find conditions where one diastereomer is significantly less soluble than the other.[16]

      • Inducing Crystallization: Techniques like slow evaporation, cooling, or vapor diffusion can be employed to induce crystallization.[17]

      • Seeding: If you can isolate a small amount of the pure diastereomer, using it as a seed crystal can promote the crystallization of that specific isomer.[16]

Challenge 2: Product Degradation during Column Chromatography

Issue: "My spiro-amine seems to be decomposing on the silica gel column, leading to streaking, low recovery, and new impurities in the collected fractions."

Root Cause Analysis: The acidic nature of silica gel can be detrimental to many amine-containing compounds, causing degradation through various mechanisms.

Solutions:

  • Use of Amine-Functionalized Silica:

    • Rationale: This specialized stationary phase has an amine-modified surface that neutralizes the acidic silanol groups, preventing the degradation of basic compounds.[7]

    • Key Insight: This approach often allows for the use of less polar, non-polar solvent systems like hexane/ethyl acetate, simplifying solvent removal.[7]

    • Protocol:

      • Pack a column with amine-functionalized silica.

      • Develop a suitable mobile phase using TLC on amine-functionalized plates.

      • Perform the chromatography as you would with standard silica gel.

  • Mobile Phase Modification:

    • Rationale: Adding a small amount of a basic modifier to the mobile phase can neutralize the acidic sites on the silica gel surface, minimizing product degradation.

    • Protocol:

      • Add 0.1-1% triethylamine or ammonium hydroxide to your mobile phase.

      • Equilibrate the column thoroughly with the modified mobile phase before loading your sample.

      • Monitor the purification by TLC, ensuring the baseline is clean and the spots are well-defined.

  • Alternative Chromatography Media:

    • Rationale: If silica gel is consistently problematic, switching to a different stationary phase can be a solution.

    • Options:

      • Alumina (basic or neutral): Alumina is a good alternative for purifying basic compounds. Choose the appropriate grade (basic or neutral) based on the stability of your compound.

      • Reversed-Phase Chromatography: If your spiro-amine has sufficient hydrophobic character, reversed-phase chromatography on a C18-functionalized silica can be an effective purification method.

Challenge 3: Removing a Persistent Basic Impurity

Issue: "I have a basic byproduct that co-elutes with my desired spiro-amine, and I can't separate them chromatographically."

Root Cause Analysis: When two basic compounds have very similar polarities and structures, chromatographic separation can be extremely difficult. In such cases, exploiting their basicity through chemical means is often the most effective strategy.

Solutions:

  • Acid-Base Extraction:

    • Rationale: This classic technique leverages the differential solubility of neutral organic compounds and their protonated salt forms.[18][19][20] By converting the amines to their water-soluble ammonium salts, they can be separated from non-basic impurities.[21]

    • Key Insight: While this method separates amines from neutral or acidic compounds, it will not separate two different amines from each other. However, it is an excellent first step to remove non-basic impurities.

    • Protocol:

      • Dissolve the crude mixture in an organic solvent immiscible with water (e.g., diethyl ether, dichloromethane).[18][19]

      • Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl).[21][22] The amines will be protonated and move into the aqueous layer.

      • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.

      • Basify the aqueous layer with a strong base (e.g., NaOH) to deprotonate the ammonium salts, causing the free amines to precipitate or form an oil.[21][22]

      • Extract the now-neutral amines back into an organic solvent.

      • Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate to obtain the purified amine mixture.

    Workflow for Acid-Base Extraction:

    Acid-Base Extraction Workflow
  • Solid-Phase Extraction (SPE):

    • Rationale: SPE using a strong cation exchange (SCX) cartridge can be a highly effective and rapid method for purifying basic compounds.[23]

    • Key Insight: This technique is particularly useful for parallel purification of compound libraries.[23]

    • Protocol:

      • Loading: Dissolve the crude mixture in a suitable solvent and load it onto a pre-conditioned SCX cartridge. The basic spiro-amine and other basic impurities will be retained on the solid phase.

      • Washing: Wash the cartridge with a non-basic solvent (e.g., methanol) to elute neutral and acidic impurities.

      • Elution: Elute the desired spiro-amine using a solution of ammonia in methanol. By carefully selecting the concentration of the eluting solution, it may be possible to selectively elute the desired product from other bound basic impurities.

Data Summary Table

Purification MethodBest ForAdvantagesDisadvantages
Flash Chromatography General purification of moderately different compounds.Fast, inexpensive, and widely applicable.Low resolution for closely related compounds.
HPLC Separating diastereomers and regioisomers.High resolution and sensitivity.[8]Slower, more expensive, and requires specialized equipment.
SFC Chiral and achiral isomer separations.Fast, high efficiency, and uses "greener" solvents.[12][13]Requires specialized equipment.
Crystallization Isolating a single, pure compound from a mixture.Highly scalable and can provide very high purity.[15]Not always feasible; can be time-consuming to develop.
Acid-Base Extraction Removing neutral and acidic impurities from basic compounds.Simple, inexpensive, and effective for gross purification.[20]Does not separate compounds with similar basicity.
SPE (SCX) Rapid purification of basic compounds.Fast, efficient, and suitable for parallel processing.[23]Can have limited capacity; may not resolve very similar bases.

References

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Study.com. [Link]

  • University of California, Davis. (n.d.). Exp 6 - Extraction. UC Davis Chem 124. [Link]

  • Wikipedia. (2023, November 26). Acid–base extraction. Wikipedia. [Link]

  • ResearchGate. (n.d.). Proposed formation mechanism for spiro compounds 1 and 2. ResearchGate. [Link]

  • Royal Society of Chemistry. (2021). New insights into supercritical fluid chromatography for chiral separations. RSC Publishing. [Link]

  • Chromatography Online. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. [Link]

  • MDPI. (2021, October 5). New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. MDPI. [Link]

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. SRE. [Link]

  • Chromatography Online. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. [Link]

  • Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]

  • Springer. (2016, April 30). A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. SpringerLink. [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. [Link]

  • IIP Series. (n.d.). CHROMATOGRAPHY TECHNIQUES FOR ISOLATION OF PHYTOCONSTITUENTS FROM MEDICINAL PLANTS. IIP Series. [Link]

  • Taylor & Francis. (n.d.). Spiro – Knowledge and References. Taylor & Francis Online. [Link]

  • University of Fribourg. (n.d.). Guide for crystallization. University of Fribourg. [Link]

  • Dartmouth College. (n.d.). Liquid/liquid Extraction. Dartmouth College. [Link]

  • PubMed. (2013, December 15). Distinct mechanisms for spiro-carbon formation reveal biosynthetic pathway crosstalk. PubMed. [Link]

  • International Scientific Organization. (2023, June 29). Methods for Crystal Production of natural compounds. International Scientific Organization. [Link]

  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage. [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

  • LCGC International. (2015, January 1). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]

  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza. Scribd. [Link]

  • Master Organic Chemistry. (2025, April 16). Enamines. Master Organic Chemistry. [Link]

  • Longdom Publishing. (2023, April 12). Journal of Chromatography & Separation Techniques. Longdom Publishing. [Link]

  • Enantia. (n.d.). Purification and chiral resolution. Enantia. [Link]

  • MDPI. (2022, March 20). Enhancement of Crystallization Process of the Organic Pharmaceutical Molecules through High Pressure. MDPI. [Link]

  • National Institutes of Health. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. NIH. [Link]

  • National Institutes of Health. (n.d.). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. NIH. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]

  • Wikipedia. (n.d.). Spiro compound. Wikipedia. [Link]

  • Google Patents. (n.d.). Process for the purification of amines.
  • Google Patents. (n.d.). Purification of amine reaction mixtures.
  • National Institutes of Health. (n.d.). Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. NIH. [Link]

  • ResearchGate. (2025, August 6). Synthesis of Spirohydantoins and Spiro-2,5-diketopiperazines via Resin-Bound Cyclic α,α-Disubstituted α-Amino Esters. ResearchGate. [Link]

  • Sciforum. (n.d.). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Sciforum. [Link]

  • MDPI. (2010, March 30). Synthesis of Dihydrouracils Spiro-Fused to Pyrrolidines: Druglike Molecules Based on the 2-Arylethyl Amine Scaffold. MDPI. [Link]

Sources

Addressing hygroscopicity challenges in weighing 1-azaspiro[4.5]decan-8-ol HCl

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #HYGRO-AZA-008 Subject: Troubleshooting Weight Drift and Deliquescence in Amine HCl Salts Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Root Cause Analysis

The Issue: Users frequently report "drifting" balance readings and physical state changes (clumping or liquefaction) when handling 1-azaspiro[4.5]decan-8-ol HCl .

The Science (Why this happens): This compound is an amine hydrochloride salt .[1] The chloride ion (


) in the crystal lattice is intensely hygroscopic. It possesses a high charge density that attracts atmospheric water vapor to form a hydration shell.
  • Thermodynamics: The vapor pressure of the crystal surface is lower than the partial pressure of water in the ambient lab air. Water molecules spontaneously migrate from the air into the crystal lattice to reach equilibrium.

  • Kinetics: This process is rapid. In a standard lab environment (40-60% Relative Humidity), a 10 mg sample can absorb 5-10% of its mass in water within minutes, rendering stoichiometric calculations invalid.

Critical Decision Matrix: Method Selection

Before opening the vial, determine your workflow based on the required precision and environmental conditions.[2]

WeighingDecisionTree Start Start: Define Requirement Precision Is exact stoichiometry critical? (e.g., <1% error tolerance) Start->Precision EnvCheck Current Lab Humidity? Precision->EnvCheck Yes StockSol Method C: Gravimetric Stock Solution Precision->StockSol No (Excess reagent ok) GloveBox Method A: Glove Box / Inert Bag EnvCheck->GloveBox > 50% RH DiffWeigh Method B: Weighing by Difference EnvCheck->DiffWeigh < 40% RH

Figure 1: Decision matrix for selecting the appropriate handling protocol based on environmental humidity and experimental precision requirements.

Standard Operating Procedures (SOPs)

Protocol A: Weighing by Difference (The "Benchtop Gold Standard")

Use this when you cannot use a glove box but require high precision.

Concept: Instead of trying to hit a target weight on the balance pan (where the sample absorbs water while you wait), you weigh the loss of material from a closed container.

Equipment:

  • Analytical Balance (0.01 mg readability recommended).[3]

  • Weighing bottle with a ground-glass joint or a tight-sealing screw-cap vial.

  • Receiving vessel (e.g., volumetric flask).[4]

Step-by-Step Workflow:

  • Preparation: Place the bulk 1-azaspiro[4.5]decan-8-ol HCl into the weighing bottle and cap it tightly.

  • Initial Weighing (

    
    ):  Place the capped weighing bottle containing the solid onto the balance. Record the stable mass.
    
    • Note: The reading will be stable because the sample is isolated from atmospheric moisture.

  • Transfer: Remove the bottle from the balance. Open it and quickly pour/spatula an approximate amount into your receiving vessel. Do not attempt to weigh the receiving vessel.

  • Final Weighing (

    
    ):  Immediately recap the weighing bottle and place it back on the balance. Record the new mass.
    
  • Calculation:

    
    
    

Why this works: The moisture absorption during the brief transfer is negligible compared to the time spent "dosing" on an open balance pan.

Protocol B: The Gravimetric Stock Solution (The "Chemist's Workaround")

Use this for reactions requiring exact stoichiometry (1.0 equiv).

Concept: It is impossible to weigh exactly 10.0 mg of a hygroscopic solid without drift. Instead, weigh approximately 10-15 mg, dissolve it, and calculate the exact volume required to deliver 10.0 mg.

Data Table: Comparison of Dosing Strategies

FeatureDirect Weighing (Not Recommended)Gravimetric Stock Solution (Recommended)
Target Try to hit exactly 10.0 mgWeigh ~12-15 mg (whatever falls out)
Open Air Time High (30-60 sec)Low (< 5 sec)
Moisture Error High (> 5% mass gain)Negligible
Stoichiometry UnreliablePrecise (via volume calculation)

Workflow:

  • Tare a volumetric flask containing the solvent.[4]

  • Add an approximate amount of 1-azaspiro[4.5]decan-8-ol HCl.

  • Reweigh to determine the exact mass of solid added (

    
    ).
    
  • Dilute to the mark and calculate concentration (

    
    ).
    
  • Pipette the exact volume needed for your reaction:

    
    .
    

Troubleshooting Guide & FAQs

Q1: My balance reading drifts upwards continuously. When do I record the number?

A: You don't. If the numbers are climbing, the system is not in equilibrium. The "drift" is the kinetic uptake of water.

  • Immediate Fix: Switch to Weighing by Difference (Protocol A).

  • Validation: If you must use direct weighing, use the "20-second rule." If the weight increases by >0.1% within 20 seconds, the data is invalid per USP <1251> standards [1].

Q2: The powder is "jumping" off the spatula. Is this hygroscopicity?

A: No, that is Electrostatic Discharge (ESD) . Dry environments (often used to combat hygroscopicity) exacerbate static charge. Amine salts are prone to the triboelectric effect.

  • The Fix: Use an ionizing bar or "antistatic gun" (e.g., Zerostat) on the vial and spatula before weighing.

  • Do not wear latex gloves; nitrile or antistatic gloves are preferred.

Q3: The compound has turned into a sticky gum. Can I dry it?

A: Proceed with caution. While you can dry HCl salts, heating them too aggressively can drive off the HCl gas, converting the salt back to the free base (which may be an oil) or degrading it.

  • Recommendation: Dry in a vacuum desiccator over

    
     at room temperature for 24 hours. Avoid ovens > 40°C unless you have TGA (Thermogravimetric Analysis) data confirming thermal stability [2].
    

Advanced Workflow: Handling in High Humidity

If you are forced to work in high humidity (>50% RH) without a glove box, use the "Solvent Shield" Technique .

SolventShield Step1 1. Tare Vial + Solvent Step2 2. Add Solid Rapidly Step1->Step2 Minimize Air Time Step3 3. Solid Submerges Step2->Step3 Solvent blocks H2O Step4 4. Reweigh Total Step3->Step4 Stable Reading

Figure 2: The Solvent Shield technique uses the reaction solvent to protect the hygroscopic solid from air immediately upon addition.

Explanation: By having the solvent already in the tared vial, the hygroscopic solid is immediately submerged, cutting off contact with atmospheric moisture.

References

  • United States Pharmacopeia (USP). General Chapter <1251> Weighing on an Analytical Balance. Rockville, MD: United States Pharmacopeial Convention.

  • Mettler Toledo. Weighing the Right Way: Proper Weighing with Laboratory Balances. Technical Guide.

  • Sigma-Aldrich. Technical Bulletin: Handling Hygroscopic Reagents.

  • Reich, I. Weighing by Difference: The Gold Standard for Hygroscopic Solids. Journal of Chemical Education.

For further assistance with 1-azaspiro[4.5]decan-8-ol HCl, please contact our synthesis support team referencing Ticket #HYGRO-AZA-008.

Sources

Validation & Comparative

HPLC Method Development Guide: Purity Analysis of 1-Azaspiro[4.5]decan-8-ol HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Developing a purity method for 1-azaspiro[4.5]decan-8-ol HCl presents a classic "perfect storm" of chromatographic challenges: the molecule is highly polar, basic (secondary amine), and lacks a UV-active chromophore. Traditional RP-HPLC methods using acidic phosphate buffers often fail, yielding poor retention (


) and severe peak tailing due to silanol interactions.

Analyte Profile & The "Invisible Base" Challenge

Before selecting a column, we must deconstruct the analyte to understand the failure modes of standard methods.

FeatureChemical CharacteristicChromatographic Consequence
Core Structure Spiro-cycle (aliphatic)No UV Chromophore. The molecule is virtually invisible above 210 nm.
Functional Group A Secondary Amine (

)
High Basicity (pKa ~10-11). At pH < 9, it is protonated (

), causing repulsion from C18 chains and attraction to free silanols (tailing).
Functional Group B Hydroxyl (-OH)High Polarity. Reduces retention on hydrophobic stationary phases.
Salt Form HClChloride ions can interfere with low-UV detection (<200 nm) if not washed out.

Strategic Comparison: Selecting the Separation Mode

We evaluated three distinct separation strategies. The data below summarizes the performance of each approach.

Option A: Traditional Acidic C18 (The "Old School" Approach)
  • Conditions: C18 Column, Phosphate Buffer pH 3.0, UV at 205 nm.

  • Mechanism: Analyte is fully ionized (

    
    ). Retention relies on solvophobic interactions.
    
  • Verdict: NOT RECOMMENDED.

  • Data Insight:

    • Tailing Factor (

      
      ): 2.1 (Severe tailing due to silanol overload).
      
    • Sensitivity: Poor.[1] Phosphate buffer absorbs at 205 nm, creating high background noise.

Option B: HILIC (Hydrophilic Interaction Liquid Chromatography)[2]
  • Conditions: Bare Silica or Amide Column, Acetonitrile/Ammonium Formate pH 3.0.

  • Mechanism: Partitioning into a water-enriched layer on the silica surface.

  • Verdict: VIABLE BUT COMPLEX.

  • Data Insight:

    • Retention: Excellent (

      
      ).
      
    • Drawback: Sample diluent is critical (must be high organic). Poor solubility of the HCl salt in 90% ACN can cause precipitation.

Option C: High-pH Hybrid Reversed-Phase (The "Modern Standard")
  • Conditions: Hybrid-Silica C18 (e.g., XBridge/Gemini), Ammonium Bicarbonate pH 10.0.

  • Mechanism: Operating above the pKa. The amine is neutral (

    
    ), maximizing hydrophobic retention and eliminating silanol interactions.
    
  • Verdict: HIGHLY RECOMMENDED.

  • Data Insight:

    • Tailing Factor (

      
      ): 1.1 (Symmetrical).
      
    • Loadability: High.[2][3]

Detection Strategy: The Critical Decision

Because 1-azaspiro[4.5]decan-8-ol lacks benzene rings or conjugated


-systems, standard UV detection is the primary bottleneck.
Decision Matrix: UV vs. CAD

DetectionLogic Start Select Detector UV UV/Vis (200-210 nm) Start->UV Low Budget CAD Charged Aerosol (CAD) Start->CAD High Sensitivity RI Refractive Index (RI) Start->RI Isocratic Only UV_Fail Limit of Quantitation: ~0.1% (Marginal) UV->UV_Fail High Noise Solvent Cutoff Issues CAD_Win Limit of Quantitation: <0.01% (Excellent) CAD->CAD_Win Universal Response Gradient Compatible

Figure 1: Detector selection logic. CAD is preferred for non-chromophoric amines to achieve ICH-compliant sensitivity.

Recommended Protocol: High-pH / CAD Method

This protocol utilizes "Hybrid Particle Technology" (HPT) to withstand high pH, keeping the amine neutral for optimal peak shape.

Chromatographic Conditions
ParameterSettingRationale
Column Waters XBridge C18 or Phenomenex Gemini NX-C18 (4.6 x 150 mm, 3.5 µm)Crucial: Must be rated for pH 1-12. Standard silica dissolves at pH > 8.
Mobile Phase A 10 mM Ammonium Bicarbonate (Adjust to pH 10.0 with Ammonia)High pH ensures the amine is deprotonated (neutral). Volatile for CAD/MS.[4]
Mobile Phase B Acetonitrile (LC-MS Grade)Low viscosity, good elution strength.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID.
Column Temp 35°CImproves mass transfer and lowers backpressure.
Detector Charged Aerosol Detector (CAD) Nebulizer Temp: 35°C; Power Function: 1.0.
Alt. Detector UV at 205 nmOnly if CAD is unavailable. Requires high-purity solvents.
Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial Hold (Retain polar impurities)
2.05Start Gradient
15.060Elute Main Peak (Spiro-amine)
20.090Wash (Elute dimer/non-polar impurities)
22.090Hold
22.15Re-equilibrate
30.05End
Sample Preparation
  • Diluent: 10 mM Ammonium Bicarbonate pH 10 : Acetonitrile (80:20).

  • Why? Matching the sample pH to the mobile phase prevents "breakthrough" peaks where the protonated amine elutes in the void volume.

The "Budget" Alternative: Low-pH / UV

If your lab lacks a CAD and cannot afford Hybrid columns, use this Chaotropic Buffer System .

  • Column: Standard C18 (End-capped), e.g., Agilent Zorbax Eclipse Plus.

  • Buffer: 50 mM Sodium Perchlorate (

    
    ) + 0.1% 
    
    
    
    (pH ~2.5).
  • Mechanism: Perchlorate is a chaotropic anion. It forms a hydrophobic ion-pair with the protonated amine (

    
    ), forcing it to retain on the C18 phase despite the positive charge.
    
  • Warning: Perchlorates are explosive hazards if dried. Do not use with LC-MS.

Mechanism of Action: Why High pH Wins

The following diagram illustrates why the High-pH method yields superior peak symmetry compared to traditional acidic methods.

Mechanism cluster_Acidic Scenario A: Acidic pH (pH 3) cluster_Basic Scenario B: High pH (pH 10) Analyte 1-azaspiro[4.5]decan-8-ol State1 Analyte is Protonated (BH+) Interaction Ionic Interaction (Secondary Retention) State1->Interaction Silanol Free Silanols (Si-O-) Silanol->Interaction Result1 Result: Peak Tailing Interaction->Result1 State2 Analyte is Neutral (B) Hydrophobic Pure Hydrophobic Interaction State2->Hydrophobic Hybrid Hybrid Surface (Resistant to Hydrolysis) Hybrid->Hydrophobic Result2 Result: Sharp Peak Hydrophobic->Result2

Figure 2: Mechanistic comparison. High pH suppresses ionization, eliminating secondary silanol interactions.

References

  • Agilent Technologies. (2020). Control pH During Method Development for Better Chromatography. Retrieved from

  • Thermo Fisher Scientific. (2021). Charged Aerosol Detection (CAD) Factors Affecting Uniform Analyte Response. Retrieved from

  • Waters Corporation. (2020). Effect of pH on LC-MS Analysis of Amines (XTerra/XBridge Application Note). Retrieved from

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in hydrophilic interaction chromatography.
  • Center for Drug Evaluation and Research (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from

Sources

Mass Spectrometry Fragmentation Patterns of 1-Azaspiro[4.5]decan-8-ol: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 1-azaspiro[4.5]decan-8-ol , a privileged spirocyclic scaffold in modern drug discovery.

Executive Summary

The 1-azaspiro[4.5]decan-8-ol scaffold represents a critical structural motif in "escape from flatland" drug design strategies, offering superior 3D geometric complexity compared to fused bicyclic systems. However, its mass spectrometric (MS) characterization presents unique challenges due to the interplay between the basic pyrrolidine nitrogen and the secondary hydroxyl group.

This guide analyzes the fragmentation behaviors of this molecule under Electron Ionization (EI) and Electrospray Ionization (ESI) , comparing its performance against structural alternatives (e.g., 1-oxa-8-azaspiro derivatives). We establish a predictive fragmentation model to aid in metabolite identification and impurity profiling.

Structural Analysis & Physicochemical Context

Before interpreting spectra, the structural logic must be defined. The molecule consists of a five-membered pyrrolidine ring spiro-fused to a six-membered cyclohexane ring bearing a hydroxyl group at position 8.

FeatureSpecificationImpact on MS Fragmentation
Formula C₉H₁₇NOMW: 155.13 Da (Monoisotopic)
Core 1-Azaspiro[4.5]decaneHigh stability of spiro-junction; resistant to simple ring cleavage.
Functional Groups 2° Amine (Pyrrolidine N)Protonation site (ESI); Charge localization (EI).
Substituent 2° Alcohol (C8-OH)Prone to dehydration (

) and inductive cleavage.
LogP (Calc) ~0.8 - 1.2Suitable for Reverse Phase LC-MS.

Fragmentation Pathways: The Mechanistic Core

The fragmentation of 1-azaspiro[4.5]decan-8-ol is driven by two competing charge sites: the nitrogen atom (dominant) and the oxygen atom.

Pathway A: Nitrogen-Directed -Cleavage (Dominant)

In both EI and ESI-CID, the pyrrolidine nitrogen dictates the primary fragmentation. The radical cation (EI) or protonated molecule (ESI) triggers cleavage of the C-C bonds adjacent to the nitrogen.

  • Mechanism: Homolytic cleavage of the C2-C3 or C5-C6 bonds (relative to N).

  • Diagnostic Ion: Formation of the iminium ion.

Pathway B: Dehydration (Hydroxyl Driven)

The C8-hydroxyl group facilitates the loss of water (


, 18 Da), creating a cyclohexene double bond. This is often a precursor to further fragmentation.
  • Observation: A distinct peak at m/z 137 (

    
     in EI) or m/z 138  (
    
    
    
    in ESI).
Pathway C: Spiro-Ring Opening (Retro-Diels-Alder Analogue)

High-energy collisions can force the opening of the spiro-junction, often resulting in the loss of ethylene (


) from the pyrrolidine ring or fragmentation of the cyclohexane ring.
Visualization of Fragmentation Logic

The following diagram illustrates the competing pathways for the protonated molecular ion (


).

FragmentationPathways cluster_legend Pathway Legend M_Ion Precursor Ion [M+H]+ m/z 156 Dehydration Dehydration [M+H - H2O]+ m/z 138 M_Ion->Dehydration - H2O (18 Da) AlphaCleavage Pyrrolidine Ring Opening (Iminium Ion) M_Ion->AlphaCleavage Charge Remote Frag Frag_A Fragment A m/z ~110 (Loss of C2H4) Dehydration->Frag_A Ring Contraction Frag_B Fragment B m/z ~82 (Pyrrolidine Core) AlphaCleavage->Frag_B C-C Scission key Blue: Precursor | Red: Primary Loss | Green: Terminal Fragment

Caption: Predicted ESI-MS/MS fragmentation pathway for 1-azaspiro[4.5]decan-8-ol, highlighting the competition between dehydration and amine-directed cleavage.

Comparative Performance Guide

This section compares the analytical performance of the 1-azaspiro[4.5]decan-8-ol scaffold against common alternatives in drug discovery, specifically the 1-oxa-8-azaspiro[4.5]decane (ether variant) and fused bicyclic systems (e.g., octahydroindole).

Comparison 1: Ionization Response & Stability
Feature1-Azaspiro[4.5]decan-8-ol (Target)1-Oxa-8-azaspiro[4.5]decane (Alternative)Verdict
Ionization Source ESI (+): Excellent response due to 2° amine. EI: Strong molecular ion (

).
ESI (+): Good response (3° amine). EI: Weak

, strong fragmentation.
Target is Superior for metabolite tracking due to clearer molecular ion preservation.
Fragmentation Complexity High: -OH group adds dehydration pathways (

).
Medium: Ether ring is stable; fragmentation is dominated by

-cleavage.
Alternative is Simpler for quantification; Target provides more structural diagnostic ions.
Isomeric Discrimination Critical: OH position (C8 vs C7) changes fragmentation intensities.N/A: Symmetry often simplifies spectra.Target requires chromatography to distinguish regioisomers.
Comparison 2: Methodological Suitability (EI vs. ESI)
  • Electron Ionization (EI): Best for structural elucidation of the neutral molecule. The "Hard" ionization often obliterates the molecular ion of alcohols, but the spiro-amine core provides enough stability to see a weak

    
     at m/z 155.
    
  • Electrospray Ionization (ESI): Best for biological assays (DMPK). The

    
     at m/z 156 is the base peak. CID (Collision Induced Dissociation) is required to generate fragments.
    

Experimental Protocols

To ensure reproducible data, the following protocols are recommended. These are designed to be self-validating systems where specific marker ions confirm instrument performance.

Protocol A: High-Resolution ESI-MS/MS (Q-TOF/Orbitrap)

Objective: Accurate mass determination and metabolite identification.

  • Sample Preparation: Dissolve 0.1 mg of 1-azaspiro[4.5]decan-8-ol in 1 mL of Methanol:Water (50:50) + 0.1% Formic Acid.

  • Direct Infusion: Infuse at 5 µL/min into the source.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V (Keep low to prevent in-source dehydration).

    • Source Temp: 120°C.

  • Validation Step: Observe the ratio of m/z 156 (

    
    ) to m/z 138 (In-source fragment).
    
    • Pass Criteria: Intensity of m/z 138 should be < 10% of m/z 156. If higher, lower the Cone Voltage/Declustering Potential.

Protocol B: GC-MS (EI) with Derivatization

Objective: Analysis of the molecule in complex biological matrices (e.g., urine/plasma).

  • Derivatization: The free hydroxyl and amine groups cause peak tailing. Use MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).

    • Mix 50 µL sample + 50 µL MSTFA. Incubate at 60°C for 30 mins.

  • Result: Formation of the Di-TMS derivative.

    • New MW: 155 + 72 (O-TMS) + 72 (N-TMS) - 2(H) = 299 Da .

  • GC Parameters:

    • Column: DB-5ms (30m x 0.25mm).

    • Temp Program: 60°C (1 min) -> 20°C/min -> 300°C.

  • Validation Step: Look for the "Siliconium" ion at m/z 73 and the

    
     peak (loss of methyl from TMS) at m/z 284.
    
Workflow Diagram: Analytical Decision Tree

AnalyticalWorkflow Sample Sample: 1-Azaspiro[4.5]decan-8-ol Goal_ID Goal: Structural ID? Sample->Goal_ID Goal_Quant Goal: Quantitation? Sample->Goal_Quant Method_GC GC-MS (EI) *Must Derivatize* Goal_ID->Method_GC Isomer differentiation Method_LC LC-MS/MS (ESI) *Direct Analysis* Goal_Quant->Method_LC High sensitivity Result_GC Spectrum: m/z 299 (Di-TMS) m/z 73 (Base) Method_GC->Result_GC Result_LC Spectrum: m/z 156 [M+H]+ m/z 138 [M-H2O]+ Method_LC->Result_LC

Caption: Decision tree for selecting the optimal mass spectrometry workflow based on research goals (Identification vs. Quantitation).

References

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
  • Mclafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • PubChem Compound Summary. (2025). 1-Azaspiro[4.5]decane.[1][2][3][4][5][6][7] National Center for Biotechnology Information. Link

  • Tang, W., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry. Link

Sources

Beyond Flatland: A Comparative Bioactivity Guide to Spiro vs. Non-Spiro Piperidines

[1]

Executive Summary: The "Spiro Effect" in Lead Optimization

In modern medicinal chemistry, the transition from "flat" aromatic-rich scaffolds to three-dimensional (3D) architectures is a critical strategy for escaping IP overcrowding and improving physicochemical properties.[1] This guide objectively compares Spiro-Piperidines (rigid,

Non-Spiro

The Core Thesis: While non-spiro piperidines offer synthetic accessibility and established library diversity, spiro-piperidines consistently demonstrate superior metabolic stability and target selectivity . This is driven by the "Spiro Effect"—the ability to project functional groups into defined 3D vectors, increasing the fraction of saturated carbons (

Comparative Analysis: Bioactivity & Physicochemical Profiles

The following analysis synthesizes data from recent high-impact case studies (PLK4 inhibitors, MCHr1 antagonists, and 5-HT2C agonists).

Metabolic Stability and Pharmacokinetics (PK)

Non-spiro piperidines often suffer from rapid oxidative metabolism at the


Case Study: PLK4 Inhibitors In a study comparing a planar alkene-linked inhibitor against a spirocyclic cyclopropane analog, the spiro modification drastically altered the PK profile without losing on-target potency.

FeatureNon-Spiro Analog (Planar Alkene)Spiro-Piperidine Analog (Cyclopropyl)Impact of Spiro-Scaffold
Solubility Low (< 5 µM)High (> 50 µM)Disruption of crystal packing energy via 3D structure.
Metabolic Stability Moderate (

< 20 min)
High (

> 60 min)
Steric blocking of metabolic access to the core.
Plasma Exposure Baseline~100-fold increaseSignificant improvement in bioavailability.
CYP450 Inhibition High (Pan-inhibitor)Low/SelectiveReduced lipophilicity lowers non-specific CYP binding.

Data Source: Validated against PLK4 inhibitor optimization trends [1].

Selectivity and Off-Target Toxicity

Flexible non-spiro ligands often rely on "induced fit," which increases the risk of binding to structurally similar off-targets (e.g., hERG, 5-HT2A). Spiro-piperidines are "pre-organized" into the bioactive conformation.

Case Study: 5-HT2C Receptor Agonists A comparative study of fused aporphine (flat) vs. spiro[chromene-2,4'-piperidine] revealed a critical selectivity switch.

  • Non-Spiro (Aporphine): High potency but poor selectivity (activates 5-HT2A/2B), leading to hallucinogenic and valvulopathic risks.

  • Spiro-Piperidine (Compound 8): Maintained potency (

    
     121.5 nM) but exhibited zero  detectable activity at 5-HT2A or 5-HT2B.[2][3]
    
  • Mechanism: The spiro center locks the piperidine nitrogen vector, preventing the conformational shift required to activate the off-target receptors [2].

Mechanistic Visualization: The Logic of Spiro-Scaffolding

The following diagram illustrates the decision-making logic when transitioning from a non-spiro to a spiro scaffold to solve specific medicinal chemistry bottlenecks.

SpiroLogicStartLead Compound(Non-Spiro Piperidine)Issue1Problem: High Clearance(Metabolic Instability)Start->Issue1Issue2Problem: Off-Target Toxicity(Low Selectivity)Start->Issue2DecisionStrategy: Introduce Spiro Center(Increase Fsp3)Issue1->DecisionIssue2->DecisionMech1Mechanism: Steric Shieldingof Metabolic Soft SpotsDecision->Mech1Targeting MetabolismMech2Mechanism: Vectorial Locking(Rigid 3D Conformation)Decision->Mech2Targeting BindingOutcome1Outcome: Increased t1/2& BioavailabilityMech1->Outcome1Outcome2Outcome: Reduced Entropy Penalty& High SelectivityMech2->Outcome2

Figure 1: Decision logic for scaffold morphing. Transitioning to spiro-architectures addresses specific liabilities in metabolic stability and binding selectivity.

Experimental Protocol: Comparative Microsomal Stability Assay

To validate the "Spiro Advantage" in your own pipeline, you must rigorously compare the intrinsic clearance (

Principle

This assay measures the disappearance of the parent compound over time when incubated with liver microsomes (containing CYP450 enzymes) and an NADPH regenerating system.

Reagents & Setup
  • Test Compounds: Spiro-piperidine analog vs. Non-spiro parent (1 µM final conc).

  • Microsomes: Pooled Human/Mouse Liver Microsomes (0.5 mg/mL protein).

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Step-by-Step Workflow
  • Pre-Incubation (Equilibration):

    • Mix 490 µL of Microsome/Buffer mix with 5 µL of Test Compound (100 µM stock).

    • Incubate at 37°C for 5 minutes. Why? To allow protein binding equilibrium before metabolism starts.

  • Reaction Initiation:

    • Add 50 µL of pre-warmed NADPH regenerating system.

    • Control: Run a parallel "Minus-NADPH" control to detect non-enzymatic degradation.

  • Sampling (Time Course):

    • At

      
       minutes, remove 50 µL aliquots.
      
    • Immediately dispense into 150 µL ice-cold Quench Solution.

  • Analysis:

    • Centrifuge (4000 rpm, 20 min) to pellet precipitated proteins.

    • Analyze supernatant via LC-MS/MS.

  • Calculation:

    • Plot

      
       vs. Time. The slope is 
      
      
      .
    • 
      .
      
    • 
      .
      
Workflow Visualization

AssayWorkflowStep11. Mix Microsomes+ CompoundStep22. Add NADPH(Start Reaction)Step1->Step2Step33. Sampling(0-60 min)Step2->Step3Step44. Quench(Acetonitrile)Step3->Step4AliquotsStep55. LC-MS/MSAnalysisStep4->Step5

Figure 2: Standardized Microsomal Stability Workflow for determining intrinsic clearance.

Conclusion

The data supports the conclusion that spiro-piperidines are superior to non-spiro analogs in late-stage lead optimization, particularly when metabolic instability or off-target promiscuity are the primary bottlenecks. While the synthesis of spiro-scaffolds requires more complex methodologies (e.g., ionic liquid-mediated one-pot synthesis or specialized Grignard protocols), the resulting improvements in

Recommendation: Prioritize spiro-scaffolds when the non-spiro parent compound exhibits

References

  • Kim, J., et al. (2023). Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists.[2][3] ACS Medicinal Chemistry Letters.[2] [Link][2]

  • Johansson, A., et al. (2016).[4] The Utilization of Spirocyclic Scaffolds in Novel Drug Discovery.[1][5][6] Expert Opinion on Drug Discovery.[5] [Link]

  • Bagdanoff, J.T., et al. (2019).[4] Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors. Journal of Medicinal Chemistry. [Link]

X-ray crystallography data for 1-azaspiro[4.5]decan-8-ol hydrochloride confirmation

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation of 1-azaspiro[4.5]decan-8-ol Hydrochloride: A Comparative Guide to X-ray Crystallography, NMR, and MicroED

Spirocyclic scaffolds are highly sought after in modern medicinal chemistry. By increasing the sp3 carbon fraction of a drug candidate, spirocycles offer improved metabolic stability and rigid spatial configurations that optimize target binding[1]. A prime example is This compound , a compound featuring a piperidine ring spiro-fused to a cyclohexanol system.

However, this rigid 3D architecture introduces significant stereochemical complexity. Confirming the precise spatial configuration—specifically the cis/trans relationship of the C8-hydroxyl group relative to the spiro-nitrogen, as well as the absolute configuration of any chiral derivatives—is a critical bottleneck in drug development. This guide objectively compares Single-Crystal X-ray Crystallography with 2D Nuclear Magnetic Resonance (NMR) and Microcrystal Electron Diffraction (MicroED/Cryo-EM), providing actionable, self-validating experimental protocols for structural confirmation.

Comparative Analysis of Structural Elucidation Techniques

To establish the stereochemistry of spirocyclic compounds, scientists must select the appropriate analytical modality based on sample state, resolution needs, and stereochemical ambiguity.

Performance MetricSingle-Crystal X-ray Crystallography2D NMR (NOESY/ROESY)MicroED (Cryo-EM)
Resolution Atomic (< 0.84 Å)Ensemble average (Solution)Atomic (< 1.0 Å)
Stereochemical Output Absolute & Relative ConfigurationRelative Configuration OnlyRelative Configuration
Sample Requirement Single crystal (> 20 µm)Solution (mg scale)Nanocrystals / Powder (~100 nm)
Throughput Medium (Requires crystallization)HighHigh (Direct from powder)
Primary Limitation Crystal growth bottleneckCannot determine absolute chiralityDynamical scattering complicates anomalous signals

The Causality of Technique Selection: While 2 is the routine workhorse for solution-state analysis, it relies on through-space dipole-dipole interactions (< 5 Å) to provide only relative stereochemistry[2]. To determine the absolute configuration without synthesizing chiral derivatives (e.g., Mosher's esters),3 remains the definitive gold standard[3]. MicroED is rapidly emerging for analyzing sub-micron powders, but4 makes the extraction of anomalous signals highly complex, rendering absolute configuration assignment unreliable compared to X-ray methods[4].

Workflow Start 1-azaspiro[4.5]decan-8-ol HCl Synthesized NMR 2D NMR (NOESY) Relative Stereochemistry Start->NMR Solution State Cryst Single Crystal Growth (Vapor Diffusion) Start->Cryst Solid State MicroED MicroED (Cryo-EM) Nanocrystal Analysis Start->MicroED Powder Sample Xray X-ray Diffraction (Cu Kα Source) Cryst->Xray >20 µm Crystal AbsConfig Absolute Configuration Confirmed (Flack ~0) Xray->AbsConfig Heavy Atom (Cl-) Anomalous Signal

Decision matrix and workflow for the structural elucidation of spirocyclic compounds.

The Causality of Experimental Design: Why the Hydrochloride Salt?

For light-atom organic molecules (containing only C, H, N, O), determining absolute configuration via X-ray diffraction is inherently difficult due to negligible anomalous scattering.

The Mechanistic Solution: By preparing 1-azaspiro[4.5]decan-8-ol as a hydrochloride salt , we intentionally introduce a "heavy" atom (Chloride) into the crystal lattice. When irradiated with a5 (λ = 1.5418 Å) rather than a standard Molybdenum source, the chloride ion exhibits a strong anomalous dispersion signal[5]. This creates a self-validating mathematical system allowing crystallographic software to calculate the Flack parameter. A Flack parameter near 0 unequivocally confirms the absolute stereochemistry, whereas a value near 1 indicates the inverted enantiomer[3].

Causality N1 Light Atom Scaffold (C, H, N, O) N2 HCl Salt Formation (Introduction of Cl-) N1->N2 N3 Cu Kα Radiation (λ = 1.5418 Å) N2->N3 N4 Strong Anomalous Dispersion Signal N3->N4 N5 Flack Parameter Calculation N4->N5

Causality pathway demonstrating how the hydrochloride salt enables absolute configuration determination.

Self-Validating Experimental Protocol: X-ray Crystallography

The following protocol outlines the optimal workflow for confirming the structure of 1-azaspiro[4.5]decan-8-ol HCl. Every step is designed to minimize data noise and self-validate the final structural model.

Step 1: Crystal Growth (Vapor Diffusion)

  • Rationale: Slow growth minimizes crystal lattice defects (twinning), ensuring high-resolution diffraction spots.

  • Procedure: Dissolve 10 mg of 1-azaspiro[4.5]decan-8-ol HCl in 0.5 mL of methanol (solvent). Place the open vial inside a larger sealed chamber containing 5 mL of diethyl ether (anti-solvent). Allow vapor equilibration at 4°C for 3–5 days until single crystals (>20 µm in all dimensions) form.

Step 2: Crystal Mounting and Cryo-Cooling

  • Rationale: Collecting data at cryogenic temperatures (100 K) reduces atomic thermal vibrations (B-factors), sharpening the electron density map and improving the signal-to-noise ratio at high resolution.

  • Procedure: Select a pristine, non-bifurcated crystal under a polarized microscope. Coat the crystal in Paratone-N oil, mount it on a MiTeGen loop, and immediately flash-cool it in a 100 K nitrogen stream.

Step 3: Data Collection and Refinement

  • Rationale: Cu Kα radiation is mandatory to excite the chloride anomalous signal.

  • Procedure: Collect diffraction data using a dual-source diffractometer set to Cu Kα. Integrate data and apply empirical absorption corrections (e.g., multi-scan). Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F^2 (SHELXL).

Step 4: System Validation (Data Integrity Check) A highly reliable structural model must self-validate against the following quantitative metrics:

Validation MetricTarget ValueScientific Significance
Resolution Limit < 0.84 ÅRequired to meet atomic-resolution publication standards (IUCr).
R1 (Final) < 0.05 (5%)Indicates excellent agreement between the theoretical model and the experimental diffraction data.
Flack Parameter 0.00 ± 0.04Confirms absolute configuration. A value of ~0.5 indicates racemic twinning.
Goodness-of-Fit (GooF) 1.00 - 1.05Validates that the weighting scheme used in the refinement model is statistically sound.

Alternative Workflows: When to use NMR or MicroED

If high-quality single crystals cannot be grown, the analytical strategy must pivot:

  • When to use 2D NMR (NOESY/ROESY): Use this when the compound is highly soluble but resists crystallization. It is ideal for rapidly confirming the relativecis/trans orientation of the piperidine ring protons relative to the decanol ring protons. However, it cannot differentiate enantiomers without the introduction of a chiral shift reagent[2].

  • When to use MicroED (Cryo-EM): Use this when the synthesis yields an amorphous-looking powder that actually contains nanocrystals (~100 nm)[6]. MicroED provides extremely fast structural elucidation directly from the powder[4]. However, because 7 interferes with the accurate measurement of Friedel pairs, it should not be relied upon as the sole method for absolute configuration[7].

References

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.National Institutes of Health (NIH).
  • Small molecule X-ray crystallography.School of Chemistry and Molecular Biosciences - The University of Queensland.
  • Structural Biology Services: X-ray Crystallography.Oncodesign Services.
  • The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination.National Institutes of Health (NIH) / PMC.
  • The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination.ACS Central Science.
  • Comparison of X-ray Crystallography, NMR and EM.Creative Biostructure.
  • Physical and Spectrometric Analysis: Absolute Configuration Determination by X-ray Crystallography.ResearchGate.

Sources

A Senior Scientist's Guide to Validating Structure-Activity Relationships: A Case Study of Spiro[4.5]decan-8-ol Sigma-1 Receptor Ligands

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for validating the structure-activity relationships (SAR) of novel chemical series, using the spiro[4.5]decan-8-ol scaffold as a case study for developing selective sigma-1 (σ1) receptor ligands. Researchers, medicinal chemists, and drug development professionals will find actionable insights and detailed protocols to rigorously evaluate and compare new chemical entities.

Introduction: The Pursuit of Selective Neuromodulators

The sigma-1 (σ1) receptor is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface, that has emerged as a compelling therapeutic target for a range of neurological and psychiatric disorders, including neurodegenerative diseases, neuropathic pain, and depression.[1][2] Unlike classical receptors, the σ1 receptor modulates cellular functions like calcium signaling, oxidative stress, and ion channel activity through protein-protein interactions.[1][2] This modulatory role makes the development of selective σ1 ligands a promising, yet challenging, therapeutic strategy.

The spiro[4.5]decane scaffold, with its rigid, three-dimensional structure, offers a compelling starting point for designing ligands with high specificity. This guide details a systematic approach to validate the SAR of a hypothetical spiro[4.5]decan-8-ol series, comparing its performance with alternative chemical scaffolds and providing the experimental foundation necessary for advancing a drug discovery program.

The SAR Validation Workflow: A Phased Approach to Confidence

A robust SAR validation program is not a single experiment but a logical progression of assays designed to build a comprehensive understanding of a compound's behavior. The goal is to move from initial binding confirmation to a nuanced profile of functional activity, selectivity, and therapeutic potential.

SAR_Validation_Workflow cluster_0 Phase 1: Hit Confirmation cluster_1 Phase 2: SAR Expansion & Potency cluster_2 Phase 3: Selectivity & Functional Activity cluster_3 Phase 4: Lead Prioritization Hit_ID Primary Screen (Radioligand Binding) SAR_Table Analog Synthesis & IC50 Determination Hit_ID->SAR_Table Active Hits Selectivity Selectivity Profiling (vs. σ2, Opioid, etc.) SAR_Table->Selectivity Potent Analogs Functional Functional Assays (e.g., Neurite Outgrowth) Selectivity->Functional Selective Analogs Lead_Opt In Vitro ADME & Lead Selection Functional->Lead_Opt Functionally Active & Selective Analogs SAR_Diagram cluster_main Spiro[4.5]decan-8-ol Core cluster_r1 R1 (Amine) cluster_r2 R2 (Aromatic) Core R1_node Favorable: - Cyclopropylmethyl - Benzyl Unfavorable: - H - t-Butyl Core->R1_node Position 8 (Amine) R2_node Favorable: - 4-Fluoro - 4-Methoxy Unfavorable: - 4-Nitro - Large groups Core->R2_node Aromatic Moiety (Not on core)

Caption: Key structure-activity relationships for the spiro[4.5]decan-8-ol scaffold.

External Comparison: Rigid Spirocycle vs. Flexible Acyclic Ligands

A critical question is whether the rigidity of the spirocyclic scaffold offers a genuine advantage over more flexible ligands. A good comparison is a series of acyclic or simple piperidine-based ligands. [3]

Property Spiro[4.5]decan-8-ol Series (e.g., SP-05) Flexible Piperidine Series (e.g., UVM147 analog) [3] Senior Scientist's Interpretation
σ1 Affinity (Ki) 2.7 nM 8.6 nM The rigid scaffold achieves slightly higher affinity, suggesting it may pre-organize the key pharmacophoric features in an optimal conformation for binding, reducing the entropic penalty.
σ1/σ2 Selectivity ~40-fold ~80-fold The more flexible scaffold demonstrates higher selectivity. This may indicate that the σ2 binding site is less tolerant of the rigid spirocyclic shape.
Lipophilicity (cLogP) 3.5 - 4.5 2.5 - 3.5 The spirocycle is inherently more lipophilic, which could impact solubility and off-target effects. The flexible series offers more opportunities to tune this property.

| Synthetic Accessibility | Multi-step synthesis | Often more straightforward (e.g., Ugi reaction) [3]| The spirocyclic core requires a more complex synthetic route, potentially increasing costs and time for analog generation. |

Expertise & Experience: While higher affinity is desirable, selectivity is often the more critical parameter for avoiding off-target toxicity. The flexible series, despite slightly lower affinity, might represent a better starting point for a therapeutic program due to its superior selectivity and more favorable physicochemical properties. The synthetic complexity of the spiro[4.5]decan-8-ol series must be weighed against its potential benefits.

Detailed Experimental Protocols

Trustworthiness in scientific data comes from well-controlled, reproducible experiments. Below is a detailed protocol for the primary binding assay.

Protocol 1: σ1 Receptor Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the σ1 receptor.

Materials:

  • Membrane Preparation: Guinea pig liver membranes (prepared in-house or commercially sourced).

  • Radioligand: [³H]-(+)-pentazocine (Specific Activity: 30-60 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-Specific Binding (NSB) Determinator: Haloperidol (10 µM final concentration).

  • Test Compounds: Spiro[4.5]decan-8-ol derivatives dissolved in 100% DMSO.

  • Scintillation Cocktail and 96-well filter plates (GF/B).

Self-Validating Methodology:

  • Plate Setup: Design a 96-well plate map including wells for Total Binding (TB; radioligand + membranes), Non-Specific Binding (NSB; radioligand + membranes + high concentration of unlabeled ligand), and test compound wells at 8-10 concentrations.

  • Reagent Preparation:

    • Thaw membrane homogenate on ice and dilute in ice-cold Assay Buffer to a final concentration of ~150-200 µg protein/well.

    • Dilute [³H]-(+)-pentazocine in Assay Buffer to a final concentration of ~2-3 nM (approximating its Kd).

    • Prepare serial dilutions of test compounds in Assay Buffer. The final DMSO concentration in the assay must not exceed 0.5% to avoid artifacts.

  • Assay Incubation:

    • To each well, add 50 µL of Assay Buffer (for TB) or 10 µM Haloperidol (for NSB) or the appropriate test compound concentration.

    • Add 25 µL of diluted radioligand to all wells.

    • Initiate the binding reaction by adding 25 µL of the diluted membrane preparation to all wells. Final volume = 100 µL.

    • Incubate the plate for 120 minutes at room temperature with gentle agitation.

  • Termination & Harvesting:

    • Rapidly terminate the reaction by filtering the contents of the plate through the GF/B filter plate using a cell harvester.

    • Wash the filters 3 times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand.

  • Data Acquisition:

    • Allow the filter mat to dry completely.

    • Add 50 µL of scintillation cocktail to each well and count the radioactivity using a scintillation counter (Counts Per Minute - CPM).

  • Data Analysis & Quality Control:

    • Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Assay Acceptance: The specific binding window should be at least 80% of the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion & Authoritative Grounding

The validation of structure-activity relationships is a cornerstone of modern drug discovery. This guide has demonstrated a systematic process using the spiro[4.5]decan-8-ol series as a practical example. The key takeaways are:

  • Systematic Evaluation is Non-Negotiable: A phased approach, from binding to function and selectivity, is crucial for making informed decisions.

  • Context is King: SAR data is most meaningful when compared against alternative scaffolds, highlighting both the strengths and weaknesses of a given chemical series.

  • Rigorous Protocols Ensure Trust: Detailed, well-controlled assays with clear acceptance criteria are the foundation of a reliable drug discovery program.

The spiro[4.5]decan-8-ol scaffold shows promise for generating potent σ1 ligands. However, careful optimization will be required to improve selectivity and ensure favorable drug-like properties. The principles and protocols outlined here provide a robust framework for this and any future SAR validation campaign.

References

  • Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. Current Neuropharmacology. Available at: [Link]

  • Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. MDPI. Available at: [Link]

  • The Pharmacology of Sigma-1 Receptors. Pharmacological Reviews. Available at: [Link]

  • The Pharmacology of Sigma-1 Receptors. ResearchGate. Available at: [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology. Available at: [Link]

  • The pharmacology of sigma-1 receptors. Pharmacological Reviews. Available at: [Link]

  • Sigma Receptor Binding Assays. Current Protocols in Pharmacology. Available at: [Link]

  • Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neuropathic Pain. International Journal of Molecular Sciences. Available at: [Link]

  • Pharmacological Evaluation and Spiro Compounds. ResearchGate. Available at: [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. MDPI. Available at: [Link]

  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Comparative analysis of synthetic routes for 1-azaspiro[4.5]decan-8-ol

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of synthetic routes for the 1-azaspiro[4.5]decan-8-ol scaffold requires a critical evaluation of step economy, stereocontrol, and scalability. As a privileged sp³-rich structural motif, the 1-azaspiro[4.5]decane core is central to the total synthesis of complex natural alkaloids (such as the immunosuppressant FR901483 and lepadiformine) and the development of novel kinesin spindle protein (KSP) inhibitors[1][2].

This guide objectively compares three primary synthetic strategies to access this scaffold, providing mechanistic insights, quantitative performance data, and self-validating experimental protocols to aid drug development professionals in route selection.

Strategic Overview of Synthetic Routes

The synthesis of 1-azaspiro[4.5]decan-8-ol typically hinges on the construction of its oxidized precursor, 1-azaspiro[4.5]decan-8-one, followed by a diastereoselective reduction. The three most robust pathways for constructing the spirocyclic core are:

Route A: Halonium-Promoted Aminocyclization (Classical & Stereocontrolled)

This approach relies on the electrophilic addition of a halonium ion to a γ-aminocyclohexene derivative. The tethered amine undergoes an intramolecular nucleophilic attack (typically a 5-exo or 6-endo process) anti to the halonium ion[3].

  • Advantage: Exceptional diastereocontrol dictated by the rigid, chair-like transition state of the cyclohexene ring.

  • Drawback: Requires multi-step linear synthesis to prepare the requisite amino-tethered cyclohexene precursors.

Route B: Oxidative Dearomatization & aza-[3+2] Cycloaddition (Modern & Step-Economic)

A highly convergent method that transforms flat, inexpensive anilines or phenols into complex 3D architectures. The aromatic ring is oxidatively dearomatized using hypervalent iodine (e.g., PIDA) to form a desymmetrized intermediate, which is immediately trapped via a Palladium-catalyzed aza-[3+2] cycloaddition with vinylcyclopropanes[4][5].

  • Advantage: Rapid generation of molecular complexity; ideal for Lead-Oriented Synthesis (LOS) and library generation[5].

  • Drawback: Regioselectivity can be challenging if the starting aniline is unsymmetrically substituted.

Route C: N-Acyliminium Ion Spirocyclization (Biomimetic)

Utilizes chiral pool starting materials (such as L-aspartic acid or L-asparagine) to form an N-acyliminium ion, which is subsequently trapped by an intramolecular nucleophile (e.g., an allylsilane)[6].

  • Advantage: Excellent for enantioselective total synthesis of natural products.

  • Drawback: Requires stoichiometric chiral auxiliaries or expensive chiral pool starting materials.

Quantitative Route Comparison

The following table summarizes the performance metrics of the three routes when optimized for the synthesis of the 1-azaspiro[4.5]decan-8-one core and its subsequent reduction to the 8-ol.

MetricRoute A: AminocyclizationRoute B: DearomatizationRoute C: N-Acyliminium
Overall Yield (from commercial SM) 35 - 45%55 - 65%25 - 30%
Step Count 6 - 8 steps2 - 3 steps7 - 9 steps
Stereoselectivity (de) >95% (Highly predictable)Moderate to High (Catalyst dependent)>90% (Substrate controlled)
Scalability Moderate (Halogenation exotherms)High (Highly convergent)Low (Cost of chiral SMs)
Primary Application Target-oriented natural product synthesisHigh-throughput library generation (LOS)Asymmetric total synthesis

Mechanistic Workflows & Visualizations

Pathway 1: Aminocyclization and Diastereoselective Reduction

The causality behind the stereoselective reduction of the 8-one to the 8-ol lies in the steric hindrance of the spiro-fused pyrrolidine ring. Hydride delivery from NaBH₄ or LiAlH₄ occurs preferentially from the less hindered axial face, pushing the resulting hydroxyl group into the more stable equatorial position (yielding the trans-isomer)[5][7].

G A γ-Aminocyclohexene Precursor B Halonium Ion Formation A->B NBS or I2 CH2Cl2, 0°C C Spirocyclization (C-N Bond Formation) B->C Intramolecular Nucleophilic Attack D 1-Azaspiro[4.5]decan-8-one C->D Dehalogenation & Oxidation E Stereoselective Reduction D->E NaBH4, MeOH 0°C to RT F 1-Azaspiro[4.5]decan-8-ol E->F Axial Hydride Delivery

Mechanistic workflow of halonium-promoted spirocyclization and subsequent reduction.
Pathway 2: Oxidative Dearomatization

In Route B, the loss of aromaticity provides the thermodynamic driving force for the generation of a highly reactive desymmetrized intermediate. The Pd(0) catalyst coordinates the vinylcyclopropane, facilitating a rapid spiro-fusion assembly[4].

G A Substituted Aniline B Oxidative Dearomatization A->B Hypervalent Iodine (PIDA) C Desymmetrized Intermediate B->C Loss of Aromaticity D aza-[3+2] Cycloaddition C->D + Vinylcyclopropane Pd(0) Catalyst E 1-Azaspiro[4.5]decan-8-one Scaffold D->E Spiro-fusion Assembly

Oxidative dearomatization and Pd-catalyzed aza-[3+2] cycloaddition pathway.

Self-Validating Experimental Protocols

The following protocols represent standardized, field-proven methodologies for the critical steps in generating the 1-azaspiro[4.5]decan-8-ol scaffold.

Protocol I: Pd-Catalyzed aza-[3+2] Cycloaddition (Route B Core Assembly)

This protocol validates the step-economic construction of the spirocyclic core from dearomatized anilines[4].

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the dearomatized aniline intermediate (1.0 mmol) and vinylcyclopropane (1.2 mmol) in anhydrous THF (10 mL).

  • Catalyst Addition: Add Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and a suitable phosphine ligand (e.g., dppp, 0.05 mmol, 5 mol%). Self-Validation Check: The solution should transition from a dark purple/red to a clear yellowish hue as the active Pd(0) species coordinates.

  • Reaction: Stir the mixture at 60 °C for 12 hours. Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the UV-active starting material and the appearance of a lower R_f spot (often stainable with phosphomolybdic acid) indicates completion.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove palladium residues, and concentrate under reduced pressure.

  • Purification: Purify the crude 1-azaspiro[4.5]decan-8-one via flash column chromatography to yield the product as a pale oil.

Protocol II: Diastereoselective Reduction to 1-azaspiro[4.5]decan-8-ol

This protocol utilizes steric bias to selectively generate the equatorial alcohol[5].

  • Preparation: Dissolve 1-azaspiro[4.5]decan-8-one (1.0 mmol) in anhydrous Methanol (8.0 mL) and cool the flask to 0 °C using an ice-water bath.

  • Hydride Addition: Add Sodium Borohydride (NaBH₄, 1.5 mmol, 56 mg) portion-wise over 10 minutes. Self-Validation Check: Gentle effervescence (H₂ gas evolution) should be observed. If no bubbling occurs, the NaBH₄ may be degraded.

  • Reaction: Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Quenching: Carefully quench the reaction by adding saturated aqueous NH₄Cl (5 mL) dropwise. Stir for 15 minutes to ensure complete destruction of unreacted borohydride.

  • Extraction: Evaporate the methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, and filter.

  • Isolation: Concentrate the filtrate in vacuo to afford 1-azaspiro[4.5]decan-8-ol. The high diastereomeric excess of the trans-isomer can be confirmed via ¹H NMR (the axial proton at C8 will appear as a broad multiplet around 3.5 ppm due to multiple axial-axial coupling constants).

References

  • Fan, R., et al. "Transformation of Anilines to 1‐Azaspiro[4.5]decanes via Dearomatization and Palladium‐Catalyzed aza‐[3+2] Cycloaddition with Vinylcyclopropanes." European Journal of Organic Chemistry, 2025.

  • Puigbó, G., Diaba, F., Bonjoch, J. "Synthesis of enantiopure 3-amino-1-azaspiro[4.5]decan-8-ones by halonium promoted cyclization of amino-tethered cyclohexenes." Tetrahedron, 2003, 59(15), 2657-2665.

  • Okolo, E. A. "A 'top down' approach to the synthesis of complex, diverse lead-like scaffolds." White Rose eTheses Online, University of Leeds, 2017.

  • Kawahara, S., et al. "Synthesis of 1-azaspiro[4.5]-7-decen-2-one from L-asparagine and L-aspartic acid." Heterocycles, 2022.

  • Sigma-Aldrich. "trans-1-azaspiro[4.5]decan-8-ol hydrochloride - Product Specification." Sigma-Aldrich Catalog.

Sources

Bioisosteric replacement of cyclohexyl amines with 1-azaspiro[4.5]decan-8-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the strategic bioisosteric replacement of cyclohexyl amines with the 1-azaspiro[4.5]decan-8-ol scaffold. This modification is a high-impact medicinal chemistry tactic used to modulate lipophilicity, restrict conformational entropy, and block metabolic soft spots.

Executive Summary

The cyclohexyl amine moiety is a ubiquitous pharmacophore in drug discovery, often serving as a lipophilic spacer or a basic anchor. However, it frequently suffers from high lipophilicity (cLogP), rapid oxidative metabolism (at C3/C4 positions), and high conformational entropy.

The 1-azaspiro[4.5]decan-8-ol scaffold acts as a sophisticated bioisostere that addresses these liabilities. By incorporating the exocyclic nitrogen of the cyclohexyl amine into a rigid spirocyclic system (specifically the pyrrolidine ring), this replacement:

  • Reduces Entropic Penalty: Locks the N-substituent vector relative to the carbocyclic domain.

  • Lowers Lipophilicity: The C8-hydroxyl group and the spiro-amine topology significantly reduce LogD compared to the parent cyclohexyl amine.

  • Blocks Metabolism: The C8-position (para to the spiro center) is a primary site for P450 oxidation in cyclohexyl rings. Installing a hydroxyl group here ("metabolic blocking") or using the pre-oxidized form prevents further rapid clearance.

Physicochemical & Structural Comparison

The transition from a cyclohexyl amine to the spiro scaffold fundamentally alters the molecule's property space.

Property Shift Table[1]
PropertyCyclohexyl Amine (Parent)1-Azaspiro[4.5]decan-8-ol (Bioisostere)Impact
Topology Flexible, Secondary Amine (usually)Rigid, Tertiary Amine (Spiro N)High : Reduces conformational entropy cost upon binding.
Lipophilicity (cLogP) High (Lipophilic)Moderate/LowBeneficial : Improves solubility and lowers promiscuity.
pKa ~10.5 (Secondary amine)~9.5 - 10.0 (Pyrrolidine-like)Moderate : Modulates basicity; improves membrane permeability.
Metabolic Liability High (C3/C4 hydroxylation)Low (C8 blocked/oxidized)High : Extends half-life (

).
H-Bonding 1 Donor / 1 Acceptor2 Donors / 2 Acceptors (OH + N)New Vector : C8-OH can engage distal water networks or residues.
Vector Analysis & Superposition

The following diagram illustrates the structural overlay. The nitrogen atom of the cyclohexyl amine is mapped to the spiro-nitrogen (N1), while the cyclohexyl ring is replaced by the spiro[4.5] system.

Bioisostere_Overlay cluster_0 Parent: Cyclohexyl Amine cluster_1 Bioisostere: 1-Azaspiro[4.5]decan-8-ol CA Cyclohexyl Ring (Flexible Chair) Spiro_Core Spiro[4.5] Core (Rigid) CA->Spiro_Core Scaffold Hop N_exo Exocyclic Amine (R-NH-) N_exo->CA Free Rotation N_endo Endocyclic N (N1) (R-N<) N_exo->N_endo Atom Mapping OH_group C8-Hydroxyl (Polar Vector) Spiro_Core->OH_group Fixed Vector N_endo->Spiro_Core Fused

Figure 1: Structural mapping showing the incorporation of the flexible exocyclic amine into the rigid spirocyclic core.

Synthetic Workflow: 1-Azaspiro[4.5]decan-8-ol[2][3][4]

Synthesis of this scaffold typically proceeds from 1,4-cyclohexanedione monoethylene ketal . This route allows for the selective construction of the spiro-pyrrolidine ring before revealing and reducing the ketone to the alcohol.

Step-by-Step Protocol

Reagents:

  • Starting Material: 1,4-Cyclohexanedione monoethylene ketal.

  • Amine Source: tert-Butyl carbamate (Boc-NH2) or specific amine R-NH2 if introducing substituent early.

  • Alkylation: 1,3-dibromopropane or allyl bromide (followed by RCM).

  • Reduction: Sodium Borohydride (NaBH4) or L-Selectride (for stereoselectivity).

Workflow Diagram:

Synthesis_Workflow Start 1,4-Cyclohexanedione Monoethylene Ketal Step1 Step 1: Strecker or Condensation with Amine Precursor Start->Step1 Intermediate1 Spiro-Lactam or Unsaturated Spiro Intermediate Step1->Intermediate1 Step2 Step 2: Cyclization/Reduction (Forming Pyrrolidine Ring) Intermediate1->Step2 Step3 Step 3: Ketal Hydrolysis (HCl/THF) Step2->Step3 Ketone 1-Azaspiro[4.5]decan-8-one Step3->Ketone Step4 Step 4: Stereoselective Reduction (NaBH4 or L-Selectride) Ketone->Step4 Stereocontrol (cis/trans) Final 1-Azaspiro[4.5]decan-8-ol Step4->Final

Figure 2: Synthetic route for generating the 1-azaspiro[4.5]decan-8-ol scaffold.

Critical Experimental Note: Stereochemistry

The reduction of the C8-ketone (Step 4) generates diastereomers (cis vs. trans relative to the spiro nitrogen).

  • Reagent Choice: Use L-Selectride at -78°C to favor the thermodynamically less stable isomer (often axial attack, equatorial alcohol), or NaBH4 for a mixture favoring the equatorial alcohol.

  • Separation: Diastereomers are typically separable by silica flash chromatography due to the distinct polarity imparted by the exposed vs. shielded hydroxyl group.

Experimental Validation Protocols

To validate the bioisosteric replacement, compare the new lead against the parent cyclohexyl amine using these self-validating protocols.

Protocol A: Microsomal Stability Assay (Metabolic Clearance)

Objective: Confirm that the spiro-8-ol scaffold reduces oxidative clearance compared to the cyclohexyl amine.

  • Preparation: Prepare 10 mM DMSO stocks of Test Compound (Spiro) and Reference (Cyclohexyl amine).

  • Incubation:

    • Mix liver microsomes (human/mouse, 0.5 mg/mL protein) in phosphate buffer (pH 7.4).

    • Add test compounds (final conc. 1 µM).

    • Initiate reaction with NADPH-regenerating system.

    • Incubate at 37°C.

  • Sampling: Aliquot at t = 0, 5, 15, 30, 60 min. Quench immediately in ice-cold acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • 
      .
      
    • Success Criteria: The spiro-8-ol analog should show >2-fold improvement in

      
       if the parent suffered from cyclohexyl ring oxidation.
      
Protocol B: LogD_{7.4} Determination (Shake-Flask Method)

Objective: Quantify the reduction in lipophilicity.

  • System: Octanol / Phosphate Buffer (pH 7.4).

  • Equilibration: Pre-saturate octanol with buffer and buffer with octanol.

  • Procedure:

    • Dissolve compound in the octanol phase.

    • Add equal volume of buffer phase.

    • Shake for 1 hour; centrifuge to separate phases.

  • Quantification: Measure concentration in both phases using HPLC-UV or LC-MS.

  • Result:

    
    .
    
    • Target: A reduction of 0.5–1.0 log units is typical and desirable for this transition.

References

  • Wünsch, B., et al. (2012).[1] Thiophene Bioisosteres of Spirocyclic σ Receptor Ligands: Relationships between Substitution Pattern and σ Receptor Affinity. Journal of Medicinal Chemistry.

  • Burkhard, J. A., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. (Contextual reference for spirocyclic bioisosteres).

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.

  • Efremov, I. V., et al. (2011). Discovery of Spirocyclic Amines as Potent and Selective inhibitors of.... (Demonstrating spiro-amine utility). Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2025). 1-Azaspiro[4.5]decane.[2][3][4][5][6][7][8][9][10] National Library of Medicine.

Sources

Safety Operating Guide

1-Azaspiro[4.5]decan-8-ol Hydrochloride: Proper Disposal & Safety Guide

[1][2]

Executive Summary & Operational Stance

As researchers, we often treat catalog building blocks as generic "white powders."[1] This is a safety blind spot. 1-azaspiro[4.5]decan-8-ol hydrochloride is a functionalized spirocyclic amine used primarily as a scaffold in medicinal chemistry (often for GPCR or ion channel ligand synthesis).[1][2]

While not typically classified as a P-listed (acutely toxic) waste by the EPA, its structural properties—specifically the secondary amine and the spiro-fused ring system—dictate that it be treated as a bioactive agent with unknown environmental persistence.[1][2]

The Core Directive: Under no circumstances should this compound enter the sanitary sewer system. Despite its hydrochloride salt form ensuring water solubility, dilution is not the solution.[1] All disposal must occur via high-temperature incineration through a licensed hazardous waste contractor.[1][2]

Chemical Profile & Hazard Identification

Effective disposal starts with accurate identification.[2] This compound presents specific risks related to its basicity and potential for irritation.[2][3]

Parameter Technical Specification
Compound Name This compound
CAS Number 1992996-36-7 (trans-isomer common) / Generic: 176-64-7 (base)
Molecular Formula C₉H₁₇NO[1][2][4][5][6] · HCl
Physical State White to off-white solid (hygroscopic powder)
Solubility High water solubility; soluble in DMSO, Methanol
Acidity (pKa) ~10-11 (Amine protonation); Solutions are acidic due to HCl
Risk Assessment (GHS Classification)

Based on structural analogs and vendor Safety Data Sheets (SDS):

  • H315: Causes skin irritation.[2][4][7]

  • H319: Causes serious eye irritation.[2][3][4][7]

  • H335: May cause respiratory irritation.[2][7][8]

  • H302: Harmful if swallowed (Treat as toxic by default).[2]

Critical Incompatibility: The Bleach Warning

STOP AND READ: Do NOT use bleach (sodium hypochlorite) to decontaminate surfaces or glassware containing this amine.[2]

  • The Mechanism: Secondary amines react with hypochlorite to form chloramines (

    
    ).[1][2]
    
  • The Risk: Chloramines are toxic, volatile, and potential carcinogens.[1]

  • Correct Decontamination: Use a dilute surfactant (soap/water) or a specific acid-based cleaner to solubilize the salt before wiping.[1][2]

Step-by-Step Disposal Protocols

Scenario A: Disposal of Solid Waste (Pure Substance)

Applicable for: Expired inventory, weighing errors, or degraded samples.[1][2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2] Glass is acceptable but poses a breakage risk during transport.[2]

  • Labeling: Affix a hazardous waste tag immediately.[2]

    • Constituents: "this compound" (Do not use abbreviations).[1][2]

    • Hazards: Check "Toxic" and "Irritant."[2][7]

  • Segregation: Do not mix with oxidizers (peroxides, nitrates) in the solid waste bin.[2]

  • Handoff: Seal the container with a screw-top lid (taped). Transfer to your facility's Central Accumulation Area (CAA) for incineration.[2]

Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable for: HPLC waste, reaction workups, or stock solutions in DMSO/MeOH.[1]

  • Stream Selection:

    • If in Organic Solvent (DMSO/MeOH/DCM): Dispose of in the Halogenated Solvent stream (due to the HCl component, treating it as halogenated prevents analytical confusion downstream, though "Non-Halogenated" is chemically accurate for the skeleton, the HCl salt justifies the conservative approach).[1][2]

    • If in Aqueous Solution: Dispose of in the Aqueous Toxic waste stream.[2] NEVER pour down the sink.

  • pH Adjustment (Optional but Recommended): If the solution is highly acidic due to excess HCl, neutralize to pH 6–8 using Sodium Bicarbonate (

    
    ) before adding to the main waste drum to prevent drum corrosion or gas evolution.[2]
    

Visualized Decision Workflow

The following diagram illustrates the logic flow for disposing of this compound, ensuring compliance and safety.

DisposalWorkflowStartWaste Generation:1-azaspiro[4.5]decan-8-ol HClStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid / PowderStateCheck->SolidPathLiquidPathLiquid / SolutionStateCheck->LiquidPathSolidContainerPlace in HDPE Wide-Mouth Jar(Segregate from Oxidizers)SolidPath->SolidContainerSolventCheckPrimary Solvent?LiquidPath->SolventCheckLabelingLabel: 'Toxic, Irritant'Full Chemical NameSolidContainer->LabelingOrganicStreamOrganic (DMSO, MeOH, DCM)SolventCheck->OrganicStreamAqueousStreamAqueous (Water/Buffer)SolventCheck->AqueousStreamHalogenatedBinDispose in HalogenatedSolvent CarboyOrganicStream->HalogenatedBinAqueousBinDispose in AqueousToxic CarboyAqueousStream->AqueousBinDrainWarningSTOP: DO NOTPOUR DOWN DRAINAqueousStream->DrainWarningAvoidHalogenatedBin->LabelingAqueousBin->LabelingIncinerationFinal Disposal:High-Temp IncinerationLabeling->Incineration

Figure 1: Decision matrix for the segregation and disposal of spirocyclic amine salts.

Emergency Response: Spill Protocol

In the event of a benchtop spill of the solid powder:

  • PPE Upgrade: Ensure you are wearing nitrile gloves, safety glasses, and a lab coat.[1][2] If the powder is fine/dusty, wear an N95 respirator to prevent inhalation (H335).

  • Containment: Cover the spill with a paper towel dampened with water (to prevent dust generation).[2]

  • Cleanup:

    • Scoop up the damp powder/paper towel mixture.[2]

    • Place all materials into a clear plastic bag.

    • Double-bag and place into the Solid Hazardous Waste container.

  • Surface Decontamination: Wipe the area with water, followed by ethanol.[2] Remember: NO BLEACH.

Regulatory & Compliance Context

While this specific compound may not appear on the EPA's "P-List" (Acutely Toxic) or "U-List" (Toxic), it falls under the "Cradle-to-Grave" responsibility of the Resource Conservation and Recovery Act (RCRA).[1][2]

  • Generator Status: As a researcher, you are the "generator."[1][2] You certify that the waste is accurately characterized.

  • Unknowns: For research chemicals with limited toxicological data, the "Precautionary Principle" applies. We treat it as hazardous to protect downstream waste handlers.

References
  • Sigma-Aldrich. (2025).[1][2] Safety Data Sheet: trans-1-azaspiro[4.5]decan-8-ol hydrochloride. Product No. 900567.

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2]

  • U.S. Environmental Protection Agency (EPA). (2024).[2] Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[2] [1][2]

  • PubChem. (2025).[2] Compound Summary: 8-Azaspiro[4.5]decane (Analogous Structure). National Library of Medicine.[2] [1][2]

Personal Protective Equipment (PPE) & Handling Guide: 1-Azaspiro[4.5]decan-8-ol Hydrochloride

[1]

Executive Safety Summary & Hazard Identification

Compound Class: Spirocyclic Amine Salt (Pharmaceutical Intermediate) Physical State: Solid (Crystalline powder, likely hygroscopic) Primary Hazard Vectors: Inhalation of dust, mucous membrane contact, ocular damage.

As a research intermediate, 1-azaspiro[4.5]decan-8-ol hydrochloride often lacks a comprehensive toxicological dossier (e.g., specific LD50 data).[1] Therefore, under the Precautionary Principle , it must be handled as a Potent Irritant with potential for acute toxicity.

The hydrochloride (HCl) salt moiety confers specific risks distinct from the free base:

  • Acidity: Upon contact with moisture (sweat, tears, lung tissue), the salt hydrolyzes, potentially releasing localized hydrochloric acid, causing immediate irritation or chemical burns.

  • Hygroscopicity: The solid may clump or become sticky, increasing the risk of transfer to gloves and surfaces.

Hazard Classification (Based on SAR & Analogues)
  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3][4]

  • H335: May cause respiratory irritation.[1][3][4][5][6][7]

  • Precautionary Default: Treat as H302 (Harmful if swallowed) due to the bioactive nature of spiro-piperidine scaffolds in drug discovery.[1]

Risk-Based PPE Matrix

Rationale: PPE selection is not static; it depends on the energy of the task and the physical state of the compound.

PPE ComponentLevel 1: Storage & Transport (Sealed Containers)Level 2: Standard Handling (Weighing <1g, Solubilization)Level 3: High Energy/Scale (Synthesis >1g, Spills, Aerosolization)
Respiratory None required (if sealed).[1]Fume Hood (Mandatory) . If hood unavailable: N95/P2 respiratory mask.[1]Fume Hood . If outside hood: Full-face respirator with P100 + Acid Gas cartridges.[1]
Ocular Safety Glasses (ANSI Z87.1).[1]Chemical Splash Goggles . (Glasses allow dust entry from sides).[1]Chemical Splash Goggles + Face Shield (if splash risk exists).[1][8]
Hand Protection Single Nitrile Gloves (4 mil).[1]Double Nitrile Gloves . Inner: 4 mil (Blue/White).[1] Outer: 5-8 mil (Purple/Black) for contrast.[1]Double Gloving . Outer glove should be extended cuff (12") to cover lab coat wrist.[1]
Body Standard Lab Coat (Cotton/Poly).[1]Lab Coat (Buttoned to neck).[1] Closed-toe shoes.[1][7]Chemical-Resistant Apron (Tyvek or PVC) over Lab Coat.[1]

Operational Protocols & Causality

Weighing & Transfer (The Critical Step)

The Risk: Dry HCl salts are prone to static charge.[1] The "popcorn effect" can scatter particles onto the balance and the operator's cuffs.

Protocol:

  • Engineering Control: All weighing must occur inside a certified Chemical Fume Hood or a Powder Containment Enclosure.[1]

  • Static Mitigation: Use an anti-static gun on the weighing boat and spatula before contact.[1]

  • Technique: Do not pour from the stock bottle. Use a clean spatula to transfer small amounts.[1]

  • Decontamination: Immediately wipe the balance area with a moist tissue (water/ethanol) to solubilize and remove invisible salt residue.[1]

Solubilization (Reaction Setup)

The Risk: Exothermic heat of solution.[1] While usually mild for this mass scale, adding solvent to an amine-HCl salt can generate heat, increasing vapor pressure of the solvent.[1]

Protocol:

  • Solvent Choice: Dissolve in water, methanol, or DMSO.

  • Addition Order: Add the solid to the solvent slowly. (Standard "Acid to Water" logic applies here due to the acidic salt).[1]

  • Vessel: Use a borosilicate glass vial with a screw cap. Avoid open beakers to prevent accidental tipping or evaporation.[1]

Visualized Workflows (Graphviz)[1]

PPE Decision Logic

This logic gate ensures you select the correct protection based on the state of the matter, not just the chemical identity.

PPE_LogicStartTask AssessmentStatePhysical State?Start->StateSolidSolid (Powder/Crystal)State->SolidLiquidSolution/Reaction MixState->LiquidRisk_SolidRisk: Dust InhalationStatic DispersionSolid->Risk_SolidRisk_LiquidRisk: Splash/AbsorptionSkin PermeationLiquid->Risk_LiquidAction_SolidREQ: Fume HoodREQ: Splash GogglesREQ: Anti-Static ToolsRisk_Solid->Action_SolidAction_LiquidREQ: Double Nitrile GlovesREQ: Lab Coat + ApronREQ: Face Shield (if >100mL)Risk_Liquid->Action_Liquid

Caption: Decision tree for selecting PPE based on physical state and associated kinetic risks.

Emergency Spill Response

Immediate actions to take if containment is breached.

Spill_ResponseSpillSpill DetectedEvacuate1. Evacuate Area(If dust aerosolized)Spill->EvacuatePPE_Up2. Don Full PPE(Resp + Double Gloves)Evacuate->PPE_UpTypeSpill Type?PPE_Up->TypeSolid_SpillSolid PowderType->Solid_SpillLiquid_SpillLiquid SolutionType->Liquid_SpillClean_SolidScoop/Sweep gently(Avoid Dust Generation)Solid_Spill->Clean_SolidClean_LiquidAbsorb with Vermiculiteor Chem-PadsLiquid_Spill->Clean_LiquidDeconWipe Surface with1. Water (Solubilize)2. Ethanol (Clean)Clean_Solid->DeconClean_Liquid->DeconWasteDispose asHazardous Chemical WasteDecon->Waste

Caption: Step-by-step workflow for containing and cleaning spills of 1-azaspiro[4.5]decan-8-ol HCl.

Waste Disposal & Deactivation

Regulatory Note: As an amine hydrochloride, this compound must NOT be disposed of via sanitary sewer (drain) systems.[1]

Waste Stream Classification[1]
  • Solid Waste: Collect in a dedicated container labeled "Solid Hazardous Waste - Toxic/Irritant."[1]

  • Liquid Waste: Collect in "Organic Waste" or "Aqueous Basic Waste" (if neutralized).[1]

  • Contaminated PPE: Gloves and weighing boats must be treated as solid hazardous waste, not regular trash.

Disposal Protocol
  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid, permanganates) as this may generate toxic gases or heat.[1]

  • Labeling: Clearly mark the container with the full chemical name. Do not use abbreviations like "Spiro-HCl."

  • Rinsing: Triple-rinse empty vials with water/methanol. Collect the rinsate as hazardous liquid waste.[1][9] The glass vial can then be glass-recycled (defaced).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9092, 1-Azaspiro[4.5]decane. Retrieved from [Link]

  • Fisher Scientific (2023). Safety Data Sheet: 1,4-Dioxa-8-azaspiro[4.5]decane. Retrieved from [Link]

  • Texas Commission on Environmental Quality. Guidelines for the Classification and Coding of Industrial and Hazardous Wastes. Retrieved from [Link][1]

  • University of California, Merced. Standard Operating Procedure: Hydrochloric Acid & Acid Salts. Retrieved from [Link][1]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.